molecular formula C5H4BrFN2 B1525812 6-Bromo-5-fluoropyridin-2-amine CAS No. 1257294-51-1

6-Bromo-5-fluoropyridin-2-amine

Cat. No.: B1525812
CAS No.: 1257294-51-1
M. Wt: 191 g/mol
InChI Key: WEERYBMHJWEOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERYBMHJWEOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Multifunctional Scaffold

6-Bromo-5-fluoropyridin-2-amine has emerged as a highly valuable building block in contemporary drug discovery. Its strategic arrangement of functional groups—a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom—offers a unique combination of reactivity and modulatory properties. This trifecta allows for precise, regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures targeting a range of therapeutic targets. This guide will elucidate the chemical rationale behind its utility and provide a framework for its effective incorporation into drug development pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1257294-51-1Multiple Suppliers
Molecular Formula C₅H₄BrFN₂[1][2]
Molecular Weight 191.00 g/mol [1][2]
Appearance Typically an off-white to yellow or brown solid/powderSupplier Data
Purity ≥95%[1]
IUPAC Name This compound[2]
InChI Key SJXWFNBZBXZDCL-UHFFFAOYSA-N[2]
SMILES C1=CC(=NC(=C1Br)F)N[2]

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis and Reaction Pathways: A Proposed Methodology

Proposed Synthesis Workflow: Electrophilic Bromination

The most direct approach involves the regioselective bromination of 5-fluoro-2-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C6 position is sterically accessible and electronically activated for bromination.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 5-Fluoro-2-aminopyridine reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) Room Temperature start->reagents Electrophilic Aromatic Substitution product This compound (CAS: 1257294-51-1) reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on analogous reactions and has not been experimentally validated from a cited source for this specific compound. It should be optimized and performed with all necessary safety precautions.

  • Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around its capacity to serve as a versatile scaffold for building complexity through well-established reaction classes.

The Nucleophilic Amino Group

The 2-amino group is a key nucleophilic handle. It can be readily acylated, alkylated, or used as a point of cyclization to construct fused heterocyclic systems, a common motif in kinase inhibitors.

The Versatile Bromine Atom: A Gateway to Cross-Coupling

The C6-bromo substituent is the most synthetically exploited feature of this molecule. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Recent patent literature highlights its use in the synthesis of novel kinase inhibitors, underscoring its relevance in modern medicinal chemistry.[3][4][5]

G cluster_reactions Key Coupling Reactions cluster_products Therapeutic Scaffolds Scaffold This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Scaffold->Suzuki Pd-catalyzed Buchwald Buchwald-Hartwig Amination (Amines) Scaffold->Buchwald Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Pd/Cu-catalyzed Kinase Kinase Inhibitors (e.g., JAK2, KIF18A) Suzuki->Kinase Other Other Biologically Active Compounds Buchwald->Other DHODH DHODH Inhibitors Sonogashira->DHODH

References

6-Bromo-5-fluoropyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, this compound emerges as a particularly strategic building block for drug discovery and development professionals. Its unique trifecta of substituents—a nucleophilic amino group, a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful platform for generating diverse molecular architectures with significant biological potential.[1] This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Rationale

The utility of this compound in synthesis is directly tied to its fundamental molecular properties. Understanding these characteristics is the first step in leveraging its full potential.

The compound is identified by the CAS Number 1257294-51-1.[2][3][4] Its precise arrangement of atoms provides a unique combination of reactivity and biophysical properties that are highly sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

Property Value Source
IUPAC Name This compound N/A
CAS Number 1257294-51-1 [2][3][4]
Molecular Formula C₅H₄BrFN₂ [2][3][5][6]
Molecular Weight 191.00 g/mol [2][3][5]
Monoisotopic Mass 189.95419 Da [5]
SMILES C1=CC(=NC(=C1F)Br)N [6]

| InChIKey | WEERYBMHJWEOIU-UHFFFAOYSA-N |[6] |

The Scientist's Perspective: Why This Structure is Significant

The true value of this molecule lies in the interplay of its functional groups, which an experienced medicinal chemist can exploit:

  • The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the structure-activity relationship (SAR) in a drug discovery campaign.[1]

  • The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. Furthermore, the ¹⁹F nucleus provides a clean spectroscopic window for NMR-based fragment screening assays.[7]

  • The Amine (NH₂) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in protein kinases. It also serves as a nucleophilic point for building more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology pipelines.[8]

Synthesis and In-Process Validation

A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The following represents a plausible and robust laboratory-scale synthesis extrapolated from established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for each step and the necessary in-process controls (IPCs) are highlighted to ensure reproducibility and purity.

Proposed Synthetic Workflow

The synthesis can be logically approached via a diazotization-fluorination reaction on a brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.

G A Start: 2,6-diaminopyridine B Step 1: Selective Bromination Reagents: NBS, Acetonitrile IPC: TLC, LC-MS A->B C Intermediate: 3-Bromo-2,6-diaminopyridine B->C D Step 2: Sandmeyer Diazotization Reagents: NaNO₂, HBF₄ (or HF-Pyridine) Temp: 0-5 °C IPC: Visual (N₂ evolution), Quench test C->D E Intermediate: Diazonium salt D->E F Step 3: Thermal Fluorination Action: Gentle heating IPC: TLC, LC-MS E->F G Step 4: Deamination Reagents: H₃PO₂, heat IPC: TLC, LC-MS F->G H Final Product: This compound G->H I Purification: Column Chromatography Final QC: ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS H->I

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Bromination of 2,6-diaminopyridine

  • Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality: The amino groups are strongly activating, directing electrophilic substitution to the ortho and para positions. Using controlled stoichiometry and low temperature favors mono-bromination at the 3-position.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination

  • Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

    • Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-position. The amino group at C2 is less reactive under these conditions.

  • After addition is complete, stir for an additional 30 minutes.

  • Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

Step 4: Reductive Deamination

  • To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add hypophosphorous acid (H₃PO₂) (2.0 eq).

  • Heat the reaction to 60-70 °C for 2-4 hours.

    • Causality: This step reductively removes the remaining amino group at the 3-position (which was originally the 2-position of the starting material) to yield the desired product.

  • Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with dichloromethane.

Final Purification & Quality Control

  • Combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

  • The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development

This scaffold is not an end in itself but a starting point for creating high-value therapeutic candidates. Its utility is best illustrated through its application in established drug discovery workflows.

Workflow: From Scaffold to Lead Candidate

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A This compound (Core Scaffold) B Parallel Synthesis (e.g., Suzuki Coupling) A->B C Diverse Compound Library B->C D High-Throughput Screen (Biochemical or Cell-based) C->D E ¹⁹F-NMR Fragment Screen (Detects weak binding) C->E F Hit Compounds Identified D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling (Metabolic Stability, etc.) F->H I Lead Candidate G->I H->I

Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight fragments that bind weakly to a biological target.[7] Due to the absence of a natural fluorine background in biological systems, ¹⁹F-NMR is a highly sensitive method for hit identification. This compound is an ideal fragment because a change in the chemical shift of its ¹⁹F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable isotope-labeled versions of a drug are required as internal standards for quantitative bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib, a TYK2 inhibitor.[10] While this compound is not deuterated, its structure is directly amenable to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and Pharmacokinetics) studies.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS) should always be consulted, the following summarizes key hazard information from GHS classifications.[5]

Table 2: GHS Hazard Summary

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Laboratory Protocol:

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a catalog chemical; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has aimed to provide not only the essential technical data but also the strategic rationale behind its synthesis and application, empowering researchers to unlock its full potential in their drug discovery programs.

References

A Comprehensive Technical Guide to the Solubility of 6-Bromo-5-fluoropyridin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

6-Bromo-5-fluoropyridin-2-amine is a versatile heterocyclic amine, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials is largely dictated by its physicochemical properties, among which solubility stands paramount. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's bioavailability, processability, and formulation feasibility.[3] A thorough understanding of the solubility profile of this compound in various organic solvents is therefore indispensable for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, offer predictive insights into its behavior in a range of common organic solvents, and provide detailed, field-proven experimental protocols for its quantitative determination. This guide is designed to equip researchers with the knowledge and practical tools necessary to effectively work with this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

The molecular structure of this compound (C₅H₄BrFN₂) features several key functional groups that influence its polarity:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.

  • Amine Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Fluorine and Bromine Atoms: Halogen substituents that introduce electronegativity and can participate in dipole-dipole interactions.

The presence of the amine group and the electronegative fluorine atom suggests that this compound possesses a notable degree of polarity and is capable of forming hydrogen bonds. However, the overall aromatic character of the pyridine ring and the presence of the larger bromine atom contribute to its nonpolar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Based on these structural features, we can predict the likely solubility of this compound in various classes of organic solvents:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThe amine group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The overall polarity of the molecule is compatible with these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThe polar nature of the solute, driven by the amine and halogen groups, will interact favorably with the strong dipoles of these solvents. The absence of hydrogen bonding from the solvent is less of a hindrance due to the solute's own hydrogen bonding capabilities.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowThe significant polarity of the amine group and the C-F bond will lead to poor interactions with nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility: Methodologies and Protocols

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data.[9] The following section details three robust and widely used methods for quantifying the solubility of this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.[3][10][11][12][13] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. Alternatively, centrifuge the solution and carefully collect the clear supernatant.

  • Determination of Solute Mass:

    • Accurately transfer a known volume of the saturated filtrate to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate used

Gravimetric_Workflow A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate (Constant T°, Agitation) A->B C 3. Separate Solid (Filter/Centrifuge) B->C D 4. Isolate Saturated Filtrate C->D E 5. Evaporate Solvent (Known Volume) D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that are soluble at low concentrations or in complex mixtures.[14][15][16][17] This technique involves creating a calibration curve with known concentrations of the analyte and then determining the concentration of the saturated solution by comparing its HPLC response to the calibration curve.

  • HPLC Method Development:

    • Develop a suitable reversed-phase HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer), flow rate, and UV detection wavelength (determined by UV-Vis spectroscopy).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Protocol 1, steps 1 and 2).

    • Dilute an accurately measured volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration by the dilution factor.

HPLC_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock Solution B Create Standard Dilutions A->B C Inject Standards & Record Peak Areas B->C D Generate Calibration Curve C->D H Calculate Solubility D->H E Prepare Saturated Solution F Filter & Dilute E->F G Inject Sample & Record Peak Area F->G G->H

Caption: Workflow for HPLC-based Solubility Determination.

UV-Vis Spectrophotometry Method

UV-Vis spectroscopy offers a rapid and convenient method for solubility determination, provided the compound has a chromophore that absorbs in the UV-Vis range.[18][19][20][21][22] Similar to the HPLC method, this technique relies on a calibration curve to determine the concentration of a saturated solution.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution and a series of standard dilutions as described in the HPLC method (Protocol 2, step 2).

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and verify its linearity (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method (Protocol 1, steps 1 and 2).

    • Dilute a known volume of the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration by the dilution factor.

UVVis_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Determine λmax B Prepare Standard Solutions A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D H Calculate Solubility D->H E Prepare Saturated Solution F Filter & Dilute E->F G Measure Sample Absorbance F->G G->H

Caption: Workflow for UV-Vis based Solubility Determination.

Safety and Handling

This compound, like many halogenated pyridines, should be handled with care.[23][24][25][26] Always consult the Safety Data Sheet (SDS) before use.[23][24][25][26] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its application in research and development. While theoretical predictions based on its molecular structure provide a useful guide, rigorous experimental determination is necessary for obtaining accurate quantitative data. The gravimetric, HPLC, and UV-Vis spectrophotometry methods detailed in this guide offer robust and reliable approaches for this purpose. By understanding the principles of solubility and employing sound experimental techniques, researchers can effectively harness the potential of this important chemical entity.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromo-5-fluoropyridin-2-amine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the X-ray crystal structure of 6-bromo-5-fluoropyridin-2-amine and its derivatives. For researchers, medicinal chemists, and drug development professionals, a deep understanding of the three-dimensional atomic arrangement of these scaffolds is paramount for structure-based drug design and the optimization of lead compounds. The strategic placement of bromine, fluorine, and amine substituents on the pyridine ring offers a unique combination of steric and electronic properties, making these compounds valuable intermediates in the synthesis of novel therapeutic agents.[1] This document will detail the journey from synthesis and crystallization to final structural elucidation and its application in understanding structure-activity relationships (SAR).

The Strategic Importance of the this compound Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] The specific functionalization of the this compound core provides a versatile platform for creating diverse molecular architectures.[1]

  • The Amino Group (C2): Serves as a crucial hydrogen bond donor and a nucleophilic handle for building more complex heterocyclic systems.

  • The Bromine Atom (C6): A key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide variety of aryl and heteroaryl moieties to probe SAR.[1]

  • The Fluorine Atom (C5): Modulates the electronic properties of the ring, influences pKa, and can enhance metabolic stability and binding affinity through favorable intermolecular interactions.

The combination of these features makes this scaffold particularly relevant for the development of kinase inhibitors, where precise interactions with the ATP-binding pocket are essential.[3]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

General Synthetic Approach

While numerous specific synthetic routes exist depending on the desired derivative, a common strategy involves the regioselective functionalization of a pyridine precursor. For the core scaffold, a plausible route could be extrapolated from established methods for synthesizing substituted aminopyridines.[4][5]

Experimental Protocol: Illustrative Synthesis of a Derivative

This protocol outlines a general approach for the synthesis of a derivative via a Suzuki coupling reaction.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. For pyridine derivatives, several techniques can be employed.[6][7] The goal is to slowly reach a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation.[7]

Common Crystallization Techniques

TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.The simplest method, but may not always yield the best quality crystals.[7]
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the volatile solvent into the compound's solution induces crystallization.An excellent method for small quantities of material.[7]
Solvent Layering A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.The density of the solvents must be considered for proper layering.[7]

X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection Workflow

The experimental workflow for X-ray diffraction data collection is a systematic process.

X-ray Data Collection Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_processing Data Processing crystal_selection Select a high-quality single crystal mounting Mount crystal on a goniometer head crystal_selection->mounting diffractometer Mount in diffractometer mounting->diffractometer data_collection Collect diffraction images diffractometer->data_collection integration Integrate diffraction spots data_collection->integration scaling Scale and merge data integration->scaling

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a loop attached to a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9]

  • Data Processing: The collected images are processed using specialized software.[11][12] This involves:

    • Integration: Determining the intensity of each diffraction spot.[9]

    • Scaling and Merging: Correcting for experimental variations and combining symmetry-related reflections to produce a final dataset of unique reflections.[9]

Structure Solution and Refinement

Once a processed dataset is obtained, the next step is to determine the arrangement of atoms in the crystal lattice.

The Path to an Atomic Model

This computational process translates the diffraction data into a chemically meaningful structure.

Structure Solution and Refinement start Processed Diffraction Data (hkl, I, σ(I)) solve Structure Solution (e.g., Direct Methods) start->solve initial_model Initial Atomic Model solve->initial_model refine Least-Squares Refinement initial_model->refine validate Structure Validation refine->validate Check R-factors, geometry validate->refine Model needs improvement final_model Final Crystal Structure validate->final_model Model is complete

Caption: From diffraction data to the final atomic model.

  • Structure Solution: The initial positions of the atoms are determined using methods like the Patterson function or, more commonly for small molecules, direct methods. Software such as SHELX is frequently used for this purpose.[11]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data. The geometry of the molecule (bond lengths, angles) is also checked for chemical reasonableness.

Interpreting the Crystal Structure: From Data to Insight

The final crystal structure provides a wealth of information crucial for drug design.

Key Structural Features

A detailed analysis of the crystal structure of a this compound derivative would focus on:

  • Molecular Geometry: Precise bond lengths and angles confirm the molecular connectivity and conformation. The planarity of the pyridine ring and the orientation of its substituents are of particular interest.

  • Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement stabilized by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is key to understanding the solid-state behavior and can provide insights into potential interactions in a protein binding pocket. For instance, the amino group is a potent hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding.

  • Conformational Analysis: For flexible derivatives, the crystal structure reveals the preferred low-energy conformation in the solid state.

Application in Structure-Activity Relationship (SAR) Studies

The crystal structure provides an empirical basis for understanding the SAR of a series of compounds.[2][13] By comparing the structures of active and inactive analogs, researchers can rationalize the effects of different substituents. For example, the introduction of a bulky group via Suzuki coupling at the C6 position might sterically clash with a protein residue, explaining a loss of activity. Conversely, a substituent that forms an additional hydrogen bond, as revealed by the crystal structure, could explain an increase in potency.

Conclusion

The determination of the X-ray crystal structure of this compound derivatives is a powerful tool in the arsenal of the medicinal chemist. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, offering invaluable insights into its chemical properties and biological activity. From guiding the synthetic strategy to rationalizing SAR data, X-ray crystallography transforms molecular design from a process of trial and error into a data-driven science, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Initial Synthesis and Discovery of 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and discovery of 6-bromo-5-fluoropyridin-2-amine, a pivotal heterocyclic intermediate in modern drug discovery. The narrative delves into the strategic considerations underpinning its synthetic routes, offering a detailed examination of the reaction mechanisms and experimental protocols. By synthesizing information from key patents and foundational chemical literature, this document serves as an essential resource for researchers, scientists, and professionals in drug development, elucidating the causality behind experimental choices and providing a framework for its practical application.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically influences the physicochemical and pharmacological properties of the parent molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The compound this compound emerged not as an isolated discovery, but as a result of the growing demand for highly functionalized and precisely substituted intermediates for the synthesis of complex drug candidates. Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom makes it a highly sought-after building block. This guide reconstructs the likely initial synthetic approaches based on established chemical principles and patent literature.

Proposed Initial Synthetic Pathways

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically deduced from established methodologies for the preparation of related fluorinated and brominated pyridines. The most plausible initial routes would have commenced from readily available aminopyridine precursors, strategically introducing the halogen substituents.

A likely precursor for the synthesis is 2-amino-5-fluoropyridine. The synthesis of this intermediate often starts from 2-aminopyridine and involves nitration, protection of the amino group, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination, followed by deprotection.[1][2] Another key precursor could be 2-amino-6-bromopyridine, the synthesis of which has been explored through various methods, including cyclization and substitution reactions.[3]

The logical pathway to this compound likely involves the bromination of a 5-fluoropyridin-2-amine precursor or the fluorination of a 6-bromopyridin-2-amine precursor. The directing effects of the substituents on the pyridine ring are crucial in determining the regioselectivity of these halogenation steps.

Detailed Synthetic Protocol and Mechanistic Insights

The following protocol represents a plausible and efficient synthesis of this compound, synthesized from the most logical and documented methods for analogous compounds.

Synthesis of the Precursor: 2-Amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine is a multi-step process that has been well-documented.[1][2]

Experimental Protocol:

  • Nitrification of 2-Aminopyridine: 2-Aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 5-position due to the directing effects of the amino group.

  • Amino Group Protection: The amino group of 2-amino-5-nitropyridine is protected, often by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

  • Reduction of the Nitro Group: The nitro group of the protected intermediate is reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

  • Diazotization and Schiemann Reaction: The newly formed amino group is diazotized with sodium nitrite in the presence of a strong acid (e.g., HBF₄). The resulting diazonium salt is then subjected to thermal decomposition (Schiemann reaction) to introduce the fluorine atom at the 5-position.

  • Deprotection: The protecting group on the 2-amino group is removed, typically by acid or base hydrolysis, to yield 2-amino-5-fluoropyridine.

Regioselective Bromination to Yield this compound

With 2-amino-5-fluoropyridine in hand, the next critical step is the regioselective introduction of a bromine atom at the 6-position.

Experimental Protocol:

  • Reaction Setup: 2-Amino-5-fluoropyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

  • Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, is added portion-wise to the solution at a controlled temperature, typically between 20-50°C.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a basic wash (e.g., saturated sodium bicarbonate solution). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: Phenyltrimethylammonium tribromide is often preferred for its mild and selective brominating properties, which helps in avoiding over-bromination and the formation of by-products.[4]

  • Solvent: Chloroform and dichloromethane are excellent solvents for this reaction as they are relatively inert and effectively dissolve the reactants.

  • Temperature Control: Maintaining the reaction temperature is crucial for controlling the rate of reaction and minimizing the formation of impurities.

Alternative Route: Fluorination of 2-Amino-6-bromopyridine

An alternative approach involves the fluorination of 2-amino-6-bromopyridine. This would typically involve a diazotization reaction followed by a Balz-Schiemann reaction, similar to the fluorination step in the synthesis of 2-amino-5-fluoropyridine. A patent (CN102898358A) describes a similar process for related compounds where an aminopyridine is first brominated and then fluorinated.[5]

Characterization and Data

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring, with characteristic coupling constants influenced by the fluorine and bromine substituents. A broad singlet for the amino protons.
¹³C NMR Resonances for the five carbon atoms of the pyridine ring, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
¹⁹F NMR A singlet or a doublet (due to coupling with the adjacent proton) in the characteristic region for aromatic fluorine.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₅H₄BrFN₂, with the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point, indicating the purity of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway to this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Bromination 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration Protected_Amine N-acetyl-2-amino- 5-nitropyridine 2-Amino-5-nitropyridine->Protected_Amine Acetylation Protected_Diaminopyridine N-acetyl-2,5- diaminopyridine Protected_Amine->Protected_Diaminopyridine Reduction Protected_Fluoropyridine N-acetyl-2-amino- 5-fluoropyridine Protected_Diaminopyridine->Protected_Fluoropyridine Diazotization/ Schiemann Rxn 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Protected_Fluoropyridine->2-Amino-5-fluoropyridine Deprotection This compound This compound 2-Amino-5-fluoropyridine->this compound Bromination (e.g., Phenyltrimethylammonium tribromide) caption Synthetic pathway to this compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Fluorinated Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Fluorinated Bromopyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and bromine atoms onto this ring system dramatically alters its physicochemical properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding affinity through unique non-covalent interactions.[1][2] Bromine, a versatile heavy halogen, provides a handle for further synthetic transformations (e.g., cross-coupling reactions) and can also contribute to binding interactions. Consequently, novel fluorinated bromopyridines represent a class of molecules with immense potential in drug discovery.

However, synthesizing a novel molecule is only the first step. Unambiguous structural confirmation is paramount to ensure that downstream biological and medicinal chemistry efforts are based on a solid foundation. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of these unique compounds, moving beyond a simple checklist of techniques to explain the causality behind experimental choices.

The following workflow provides a high-level overview of the integrated characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Integration & Confirmation synthesis Novel Fluorinated Bromopyridine Synthesis MS Mass Spectrometry (HRMS) synthesis->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR FTIR Spectroscopy NMR->IR Scaffold & Connectivity analysis Integrated Data Analysis NMR->analysis MS->NMR Molecular Formula MS->analysis UV UV-Vis Spectroscopy IR->UV Functional Groups IR->analysis UV->analysis confirmation Unambiguous Structure Confirmation analysis->confirmation

Caption: Overall workflow for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated bromopyridines, a multi-nuclear approach is not just recommended; it is essential.

¹⁹F NMR: The Primary Spectroscopic Probe

Expertise & Experience: We begin with ¹⁹F NMR because the fluorine nucleus is an exceptionally sensitive and informative probe.[3] Due to the scarcity of endogenous fluorine in biological systems, ¹⁹F NMR offers a background-free window for analysis, making it invaluable in fragment-based drug discovery (FBDD) and for studying ligand-protein interactions.[2][4] Its high gyromagnetic ratio (second only to ¹H) and 100% natural abundance ensure strong signals.[1][3] Most importantly, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of several hundred ppm, which provides exquisite resolution and detailed structural information.[3][5]

Key Insights from ¹⁹F NMR:

  • Number of Signals: Indicates the number of chemically non-equivalent fluorine atoms.

  • Chemical Shift (δ): Provides information about the electronic environment and the position of the fluorine on the pyridine ring (α, β, or γ to the nitrogen).[6]

  • Coupling Constants (J): Through-bond scalar couplings to nearby ¹H and ¹³C nuclei (and other ¹⁹F nuclei, if present) are critical for establishing connectivity.

G F19 ¹⁹F H1 ¹H F19->H1 J-HF (2-5 bonds) Crucial for assigning proton neighbors C13 ¹³C F19->C13 J-CF (1-4 bonds) Confirms C-F bond and connectivity H1->C13 J-CH (1-3 bonds) Standard for skeletal framework

Caption: Key NMR spin-spin coupling relationships.

¹H and ¹³C NMR: Building the Carbon-Hydrogen Framework

While ¹⁹F NMR is our specialized tool, ¹H and ¹³C NMR provide the fundamental skeletal structure.

  • ¹H NMR: Reveals the number, environment, and connectivity of protons. The key here is to analyze the splitting patterns caused by both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. A proton near a fluorine atom will appear as a doublet or a more complex multiplet, and the magnitude of the J-HF coupling constant is diagnostic of their spatial relationship.

  • ¹³C NMR: Defines the carbon backbone. The presence of a C-F bond is confirmed by a large one-bond coupling constant (¹J-CF), typically in the range of 200-300 Hz.[6] The C-Br bond, in contrast, often leads to a lower intensity signal due to quadrupolar relaxation effects of the bromine nucleus.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthiness: This protocol ensures reproducibility and high-quality data suitable for unambiguous characterization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified novel compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[6] Ensure the compound is fully dissolved.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz or higher spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the required nuclei (¹H, ¹⁹F, ¹³C). Modern probes are often dual-tune (e.g., ¹H/¹⁹F) or triple-resonance.

  • Acquisition Parameters:

    • ¹⁹F NMR:

      • Experiment: Standard 1D ¹⁹F experiment, often with ¹H decoupling to simplify spectra.[7]

      • Reference: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard like benzotrifluoride (δ ≈ -63.7 ppm).[6]

      • Spectral Width: Set a wide spectral width (e.g., -200 to +50 ppm) to ensure all signals are captured.

      • Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation.

    • ¹H NMR:

      • Experiment: Standard 1D proton experiment.

      • Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

    • ¹³C NMR:

      • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

      • Reference: Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

    • 2D NMR (if required for complex structures):

      • Acquire a ¹H-¹³C HSQC to correlate directly bonded protons and carbons.

      • Acquire a ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations, which is crucial for piecing together the molecular fragments.

      • Consider a ¹H-¹⁹F HOESY or ¹⁹F-¹³C HMBC for through-space or long-range correlations involving fluorine.[8]

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR Typical Range for Fluorinated Bromopyridines
Chemical Shift (δ) 6.5 - 9.0 ppm100 - 170 ppm-180 to -60 ppmDependent on substituent position relative to N, F, and Br.
Coupling (¹J) N/A¹J-CF: 230-270 HzN/AConfirms direct C-F bond.
Coupling (²J) ²J-HF: 15-30 Hz²J-CF: 15-40 Hz²J-FF: 10-25 HzProvides connectivity information.
Coupling (³J) ³J-HH: 5-9 Hz; ³J-HF: 2-10 Hz³J-CF: 2-10 Hz³J-FF: 0-15 HzEstablishes ortho, meta, para relationships.

Mass Spectrometry (MS): Confirming the Molecular Formula

Expertise & Experience: While NMR defines the atomic connectivity, high-resolution mass spectrometry (HRMS) provides the exact molecular formula, serving as a critical validation checkpoint. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

Key Insights from MS:

  • Molecular Ion Peak (M⁺): HRMS (e.g., ESI-TOF or Orbitrap) provides a mass measurement with sub-ppm accuracy, allowing for the unambiguous determination of the elemental composition.

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[9][10] The presence of this characteristic doublet is definitive proof of a single bromine atom in the molecule.[11]

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural clues. Cleavage of the C-Br bond is a common fragmentation pathway. The resulting fragments can help locate the positions of the substituents on the pyridine ring.

G cluster_frags Characteristic Fragments cluster_isotopes Isotopic Signature Mol Fluorinated Bromopyridine [M]⁺ Frag1 Loss of Br• [M - Br]⁺ Mol->Frag1 C-Br Cleavage Frag2 Loss of HCN (Pyridine Ring Fission) Mol->Frag2 Ring Cleavage Frag3 Other fragments Mol->Frag3 M_peak [M]⁺ (contains ⁷⁹Br) Mol->M_peak ~50.5% Abundance M2_peak [M+2]⁺ (contains ⁸¹Br) Mol->M2_peak ~49.5% Abundance

Caption: Key fragmentation and isotopic patterns in MS.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for most pyridine derivatives.

  • Analysis: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight.

  • Data Processing:

    • Identify the molecular ion cluster.

    • Verify the 1:1 intensity ratio for the M⁺ and M+2 peaks.

    • Use the instrument's software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical formula. The mass error should be less than 5 ppm.

Vibrational & Electronic Spectroscopy: The Finishing Touches

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid, complementary information that confirms the presence of key functional groups and the overall electronic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is excellent for identifying characteristic bonds and functional groups. For a fluorinated bromopyridine, we look for specific vibrational modes.

  • C=C and C=N Stretching: Vibrations within the aromatic pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[12]

  • C-F Stretching: A strong, characteristic absorption band usually found in the 1300-1000 cm⁻¹ region.

  • C-Br Stretching: A weaker absorption found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

  • C-H Stretching & Bending: Aromatic C-H stretching occurs just above 3000 cm⁻¹, while out-of-plane C-H bending modes in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the ring.

Bond Type Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C/C=N Stretch1600 - 1400Medium-Strong
C-F Stretch1300 - 1000Strong
Aromatic C-H Bending900 - 700Strong
C-Br Stretch700 - 500Medium-Weak
UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[13] The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents (F, Br) and the solvent polarity, providing a fingerprint of the conjugated system. While not a primary tool for structure elucidation, it is valuable for confirming the electronic nature of the chromophore and for quantitative analysis.[14][15]

Conclusion: The Power of Integrated Analysis

The unambiguous characterization of a novel fluorinated bromopyridine is not achieved by a single technique but by the logical synthesis of data from multiple spectroscopic methods. The process is a self-validating system: HRMS provides the exact molecular formula. NMR then arranges these atoms, defining the precise connectivity through chemical shifts and coupling constants, with ¹⁹F NMR acting as a highly sensitive reporter. Finally, FTIR and UV-Vis confirm the presence of the expected functional groups and electronic system. This integrated approach provides the authoritative grounding necessary to advance a promising new molecule with confidence in the fields of research and drug development.

References

A Technical Guide to Quantum Chemical Calculations for 6-bromo-5-fluoropyridin-2-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern drug discovery.[1][2][3][4] The specific compound, 6-bromo-5-fluoropyridin-2-amine, presents a unique electronic profile due to the interplay of its electron-donating amino group and electron-withdrawing halogen substituents. Understanding this profile at a sub-molecular level is critical for predicting its behavior in biological systems and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this compound. We will detail the theoretical underpinnings, present a validated computational protocol, and interpret the resulting data through the lens of a drug development professional.

Introduction: The "Why" Behind the Calculation

In medicinal chemistry, the success of a drug candidate is intimately linked to its molecular properties. Factors such as metabolic stability, bioavailability, and target binding affinity can be significantly influenced by the subtle placement of functional groups.[2] The title compound, this compound, is a versatile building block in pharmaceutical synthesis.[3][5][6] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modification, such as in Suzuki cross-coupling reactions.[2][7]

However, the combined electronic effects of the amino, fluoro, and bromo substituents on the pyridine ring are not intuitively obvious. This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation for the molecule, we can generate a detailed, three-dimensional picture of its electron distribution and predict its reactivity. This in silico approach allows researchers to:

  • Predict Molecular Geometry: Determine the most stable 3D conformation, including bond lengths and angles.

  • Analyze Molecular Orbitals: Understand the molecule's reactivity and electronic transitions.[8]

  • Map Electrostatic Potential: Identify electron-rich and electron-poor regions, which are key to understanding non-covalent interactions with biological targets like proteins.[8][9]

  • Simulate Spectroscopic Properties: Predict vibrational frequencies (IR/Raman spectra) to aid in experimental characterization.

This guide will focus on Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for molecules of pharmaceutical interest.[7][10]

Theoretical Framework: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, these choices are critical.

  • Density Functional Theory (DFT): Unlike more traditional wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This is computationally more efficient, allowing for the study of larger molecules.

  • The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a popular choice that combines the accuracy of Hartree-Fock theory with DFT, providing reliable results for a wide range of organic molecules.[9][11]

  • The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence set that is well-suited for describing the electronic structure of molecules containing heteroatoms and for accurately modeling non-covalent interactions. The ++ indicates the inclusion of diffuse functions on heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds.

This combination of B3LYP/6-311++G(d,p) represents a self-validating system, as it has been extensively benchmarked and shown to provide excellent agreement with experimental data for similar molecular systems.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a standard computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input & Geometry Optimization The first step is to build the initial 3D structure of the molecule. This can be done using any molecular modeling software. The resulting coordinates (e.g., in a .mol or .xyz file) are then used as the input for the calculation. The primary goal is to find the lowest energy conformation of the molecule.

  • Causality: The initial, hand-drawn structure is not necessarily the most stable arrangement of the atoms. Geometry optimization is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule. This process is repeated until a stationary point on the potential energy surface is found.

Step 2: Vibrational Frequency Analysis Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure.

  • Self-Validation: This is a critical self-validating step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum, and the optimization must be redone. The results of this calculation also allow for the simulation of the molecule's infrared (IR) and Raman spectra.[8]

Step 3: Calculation of Molecular Properties With a validated, optimized geometry, we can now calculate the key electronic properties that provide insight into the molecule's behavior. This is typically done as a single-point energy calculation on the optimized structure. The key properties of interest are:

  • Frontier Molecular Orbitals (HOMO-LUMO)
  • Molecular Electrostatic Potential (MEP)
  • Natural Bond Orbital (NBO) Analysis

Step 4: Analysis and Interpretation This is the most crucial part of the process, where the raw computational data is translated into meaningful chemical and biological insights.

Computational Workflow Diagram

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation mol_build 1. Build Initial 3D Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry validation 4. All Frequencies Real? freq_calc->validation prop_calc 5. Single-Point Calculation (HOMO-LUMO, MEP, NBO) interpret 6. Interpret Results for Drug Design Insights prop_calc->interpret validation->geom_opt No (Transition State) Re-optimize validation->prop_calc Yes (True Minimum) G QC Quantum Calculations (DFT: B3LYP/6-311++G(d,p)) Geom Optimized Geometry QC->Geom HOMO_LUMO HOMO-LUMO Analysis QC->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) QC->MEP NBO Natural Bond Orbital (NBO) QC->NBO Reactivity Chemical Reactivity & Stability Geom->Reactivity HOMO_LUMO->Reactivity Metabolism Metabolic Fate (Sites of Oxidation) HOMO_LUMO->Metabolism Interactions Intermolecular Interactions (H-Bonding, Docking) MEP->Interactions NBO->Reactivity NBO->Interactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 6-Bromo-5-fluoropyridin-2-amine in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value targets. The 2-aminopyridine motif is a well-established "hinge-binding" fragment, adept at forming critical hydrogen bonds within the ATP-binding site of many kinases. The strategic functionalization of this core scaffold is paramount in achieving desired potency, selectivity, and pharmacokinetic properties.

This compound emerges as a preeminent starting material in this context. Its utility is rooted in a deliberate arrangement of functional groups, each serving a distinct and synergistic purpose in drug design:

  • The 2-Amino Group: This primary amine serves as the foundational hinge-binding element, anchoring the inhibitor to the kinase's backbone.

  • The 6-Bromo Substituent: The bromine atom is a versatile synthetic handle, primarily enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and modular introduction of a wide array of aryl, heteroaryl, and alkyl groups to explore the solvent-exposed regions of the ATP-binding pocket, thereby optimizing potency and selectivity.

  • The 5-Fluoro Substituent: The presence of fluorine at the 5-position is a strategic choice that profoundly influences the molecule's properties. As a highly electronegative atom, it can modulate the pKa of the 2-amino group, affecting its hydrogen-bonding capability. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone and can block potential sites of metabolic attack, thereby enhancing metabolic stability and bioavailability.

This guide provides a comprehensive overview of the synthetic methodologies for leveraging this compound in the construction of kinase inhibitors, supported by detailed protocols and an exploration of the underlying scientific rationale.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position of the pyridine ring is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for elaborating this position. The choice of reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—depends on the desired C-C or C-N bond formation.

G cluster_0 Core Synthetic Strategies Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Pd Catalyst, Cu(I) co-catalyst, Base Product_Suzuki 6-Aryl/Heteroaryl-5-fluoropyridin-2-amine Suzuki->Product_Suzuki Product_Buchwald N-Aryl/Heteroaryl-6-(5-fluoropyridin-2-yl)amine Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl-5-fluoropyridin-2-amine Sonogashira->Product_Sonogashira Aryl Aryl/Heteroaryl Boronic Acids/Esters Aryl->Suzuki Amine Primary/Secondary Amines Amine->Buchwald Alkyne Terminal Alkynes Alkyne->Sonogashira

Core synthetic transformations of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl boronic acids with aryl halides. This protocol is based on established procedures for similar bromopyridine substrates and should be optimized for specific coupling partners.[1][2]

Objective: To synthesize 6-aryl-5-fluoropyridin-2-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for linking the pyridine core to other aromatic systems. This protocol is adapted from general procedures for the amination of bromopyridines.[3][4][5]

Objective: To synthesize N-aryl-6-(5-fluoropyridin-2-yl)amine derivatives.

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for C-N coupling reactions. The bulky, electron-rich Xantphos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is soluble in toluene and effectively deprotonates the amine nucleophile.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are crucial to prevent catalyst deactivation.

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the method of choice for introducing alkynyl moieties. This protocol is based on a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a closely related substrate.[6][7][8]

Objective: To synthesize 6-alkynyl-5-fluoropyridin-2-amine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the oxidative addition, while the copper acetylide intermediate is key for the transmetalation step.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants.

Data Presentation: Representative Kinase Inhibitor Activity

The following table presents representative data for kinase inhibitors synthesized from aminopyridine scaffolds, illustrating the potency that can be achieved.

Compound IDTarget KinaseScaffoldR-Group at C6IC₅₀ (nM)Reference
A CDK2/cyclin E6-pyridylmethylaminopurinePyridylmethylamino30[9]
B BTK6-amino-1,3,5-triazineVaried anilines17.0[10]
C JAK22-aminopyridineVaried aryl ethers9[11]
D VEGFR-2ThienopyrimidineVaried anilines<10[12]

Note: This table is illustrative and presents data from related aminopyridine-based kinase inhibitors to demonstrate the potential of this scaffold. IC₅₀ values are highly dependent on the specific kinase and assay conditions.

Application in Drug Discovery: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., Ceritinib) Inhibitor->ALK Inhibition

Simplified ALK signaling pathway and point of inhibition.

Second-generation ALK inhibitors, such as Ceritinib, were developed to overcome resistance to earlier inhibitors. The synthesis of Ceritinib and related compounds often utilizes building blocks structurally analogous to this compound, underscoring the importance of this scaffold in developing next-generation therapeutics.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic placement of the amino, bromo, and fluoro groups provides a robust platform for medicinal chemists to systematically explore structure-activity relationships. The palladium-catalyzed cross-coupling reactions detailed in these application notes offer reliable and adaptable methods for the diversification of this core, paving the way for the discovery of novel therapeutics targeting a wide range of kinases implicated in human diseases.

References

Application Notes: Suzuki-Miyaura Cross-Coupling of 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[1] Its derivatization is a cornerstone of drug discovery programs, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1] The specific substrate, 6-Bromo-5-fluoropyridin-2-amine, offers three key strategic advantages for library synthesis:

  • Orthogonal Reactivity: The bromine atom provides a handle for selective C-C bond formation via palladium-catalyzed cross-coupling reactions, leaving the amino and fluoro groups untouched for subsequent functionalization.

  • Modulation of Physicochemical Properties: The fluorine atom, positioned ortho to the bromine, significantly influences the electronic properties of the pyridine ring. This substitution can enhance metabolic stability, membrane permeability, and binding affinity of the final compound by altering the pKa of the pyridine nitrogen.

  • Vector for Diverse Substituents: The Suzuki-Miyaura reaction is a robust and versatile method for introducing a wide array of aryl and heteroaryl groups at the 6-position, enabling extensive structure-activity relationship (SAR) studies.[2]

This document provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It delves into the mechanistic rationale behind the procedural choices and offers guidance for troubleshooting and optimization.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3] The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, facilitates this step.

  • Transmetalation: This is often the rate-determining step. The aryl group from the boronic acid is transferred to the palladium center.[3] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[5] The choice of base is critical and can significantly impact reaction efficiency.[6]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The presence of the free amino group on the pyridine ring can present a challenge, as it can coordinate to the palladium center and potentially inhibit catalysis.[7][8] The selection of appropriate ligands is therefore essential to mitigate this effect and promote the desired catalytic turnover.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex ArBr This compound (Ar-Br) OxAdd Oxidative Addition DiOrganoPd Ar-Pd(II)L2-Ar' PdII_complex->DiOrganoPd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) AteComplex [Ar'-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (e.g., K2CO3) Transmetalation Transmetalation DiOrganoPd->Pd0 Product Product (Ar-Ar') DiOrganoPd->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol has been optimized for the coupling of this compound with a range of electronically diverse arylboronic acids.

Reagents and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[9]

    • Rationale: Using a slight excess of the boronic acid component can drive the reaction to completion, but a large excess may lead to homocoupling byproducts.[10] The choice of an inorganic base like K₂CO₃ or K₃PO₄ is standard for Suzuki couplings and is essential for activating the boronic acid.[6]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

    • Rationale: Catalyst loading is a critical parameter. While higher loadings can increase reaction rates, they also increase cost and the potential for residual palladium in the product. For many substrates, 2-5 mol% is a good starting point.[11]

    • Seal the vessel with a septum or screw cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, hindering the catalytic cycle.[10]

  • Solvent Addition and Reaction Execution:

    • Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[9] The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).

    • Rationale: A mixture of an organic solvent like dioxane and water is often optimal. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[12] Degassing the solvents is critical to remove dissolved oxygen.

    • Place the reaction vessel in a pre-heated oil bath or heating block and stir vigorously at 80-100 °C.

    • Rationale: Heating is generally required to achieve a reasonable reaction rate. The optimal temperature may vary depending on the reactivity of the specific coupling partners.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[10]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

    • Rationale: This standard aqueous workup removes the inorganic base, boronic acid byproducts, and residual palladium salts.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[13]

Data Summary and Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions for various arylboronic acid coupling partners.

ParameterRecommended RangeRationale & Notes
Arylboronic Acid 1.1 - 1.5 equiv.Electron-rich boronic acids tend to react faster. For electron-deficient partners, a slightly higher excess may be beneficial.[11]
Palladium Catalyst 1 - 5 mol %Pd(PPh₃)₄ is a common choice. For challenging couplings, consider more advanced catalysts like Pd(dppf)Cl₂ or palladium precatalysts with bulky phosphine ligands (e.g., SPhos, XPhos).[14]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. Ensure the base is anhydrous.[9]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1)Other solvent systems like Toluene/EtOH/H₂O or THF/H₂O can also be effective. The choice may depend on the solubility of the reactants.[15]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive aryl bromides or chlorides, but can also lead to byproduct formation.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure a truly inert atmosphere was maintained. The palladium source may be old or degraded. Consider using a fresh batch or a more robust precatalyst.

    • Insufficient Base: The base may not be sufficiently strong or may be hydrated. Use anhydrous base and consider switching from K₂CO₃ to K₃PO₄.

    • Protodeboronation: The boronic acid may be degrading under the reaction conditions. This is more common with heteroaryl boronic acids.[16] Using a milder base like KF or running the reaction at a lower temperature may help.

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This arises from the reaction of two molecules of the boronic acid. It is often caused by the presence of oxygen.[10] Thoroughly degassing the solvents and maintaining a strict inert atmosphere is key.

    • Dehalogenation of Starting Material: The bromo-aminopyridine can be reduced to the corresponding aminopyridine. This can be caused by hydride sources in the reaction mixture.[10] Ensure solvents are of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of diverse libraries of 2,5,6-trisubstituted pyridines for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably and efficiently generate novel chemical entities with high potential for biological activity.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 6-bromo-5-fluoro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction: Navigating the Challenges of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3] While powerful, the reaction's efficiency is highly dependent on the electronic and steric nature of the coupling partners.[3]

The substrate, 6-bromo-5-fluoro-2-aminopyridine, presents a classic challenge for C-N coupling. Its pyridine core is inherently electron-deficient, a characteristic that is further intensified by the electron-withdrawing fluorine atom. This electronic deficiency can hinder the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[4] Furthermore, the presence of two nitrogen atoms (the pyridine ring nitrogen and the 2-amino group) provides potential coordination sites that can bind to the palladium catalyst, leading to catalyst inhibition or deactivation.[5]

This document provides a comprehensive guide and a robust protocol for the successful Buchwald-Hartwig amination of 6-bromo-5-fluoro-2-aminopyridine. It explains the rationale behind the selection of catalysts, ligands, and conditions tailored to overcome the inherent difficulties of this substrate class, ensuring a reproducible and high-yielding transformation.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) redox couple.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heteroaryl halide.

  • Ligand Exchange & Amine Coordination: The amine displaces a ligand on the resulting Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[4]

Bulky, electron-rich phosphine ligands are critical as they accelerate both the oxidative addition and the final reductive elimination steps, which are often the slowest parts of the cycle.[4][6]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_halide L₂Pd(II)(Ar)Br pd0->pdi_halide Oxidative Addition (+ ArBr) pdi_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pdi_halide->pdi_amine Amine Coordination (+ R₂NH) pdi_amido L₂Pd(II)(Ar)(NR₂) pdi_amine->pdi_amido Deprotonation (- H-Base⁺Br⁻) pdi_amido->pd0 Reductive Elimination (+ ArNR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Optimizing the Amination of 6-bromo-5-fluoro-2-aminopyridine

Success with this challenging substrate hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, modern pre-catalysts are often preferred.[2] These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ. They offer improved reliability and activity, especially at low catalyst loadings. For this protocol, we will utilize Pd₂(dba)₃, a common and effective precursor.

  • Ligand Selection: This is the most critical parameter. The electron-deficient nature of the substrate requires a ligand that can promote the difficult oxidative addition step. Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this purpose.[6] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated superior performance for coupling heteroaryl chlorides and other challenging electrophiles.[3] Their steric bulk facilitates the final reductive elimination, preventing the buildup of catalyst intermediates.[4] We have selected XPhos for its proven efficacy in a wide range of C-N couplings involving heteroaryl halides.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[8] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, but NaOtBu provides a good balance of reactivity and handling.[5][8] The base must be strong enough to ensure the formation of the palladium-amido complex, which precedes reductive elimination.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions. Aprotic, non-polar to moderately polar solvents are ideal. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig reactions.[2] Toluene is chosen for this protocol due to its high boiling point, allowing for elevated reaction temperatures if necessary, and its excellent ability to dissolve the organometallic intermediates.

Optimized Reaction Conditions Summary

The following table summarizes the optimized conditions derived from established principles for coupling electron-deficient heteroaryl halides.

ParameterRecommended ConditionRationale
Substrate 6-bromo-5-fluoro-2-aminopyridine1.0 equivalent
Amine Primary or Secondary Amine1.2 - 1.5 equivalents
Pd Precursor Pd₂(dba)₃2-5 mol%
Ligand XPhos4-10 mol%
Base Sodium tert-butoxide (NaOtBu)1.4 - 2.0 equivalents
Solvent Anhydrous TolueneSufficient for 0.1 - 0.2 M concentration
Temperature 100 - 110 °CTo overcome activation energy for oxidative addition
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the Pd(0) catalyst

Detailed Experimental Protocol

This protocol describes the amination of 6-bromo-5-fluoro-2-aminopyridine with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Materials:

  • 6-bromo-5-fluoro-2-aminopyridine (1.0 mmol, 208 mg)

  • Amine (e.g., Morpholine) (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

  • XPhos (0.06 mmol, 29 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Experimental Workflow Visualization:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Vial (Substrate, Pd₂(dba)₃, XPhos, NaOtBu) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Toluene via Syringe B->C D 4. Add Amine Nucleophile via Syringe C->D E 5. Seal Vial & Place in Pre-heated Oil Bath (110 °C) F 6. Stir for 12-24 hours E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool to Room Temp I 9. Dilute with Ethyl Acetate H->I J 10. Filter through Celite I->J K 11. Concentrate in Vacuo J->K L 12. Purify via Column Chromatography K->L

Caption: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-bromo-5-fluoro-2-aminopyridine (208 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

    • Seal the tube with a rubber septum, and connect it to an inert gas (Argon or Nitrogen) manifold.

    • Evacuate the tube under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents:

    • Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

    • Add the amine (1.2 mmol) via syringe. A slight bubbling may be observed.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap, ensuring a tight seal.

    • Place the sealed tube into a preheated oil bath or heating block set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

    • Monitoring: The reaction progress can be monitored by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete (as determined by the consumption of the starting material), remove the tube from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low temperature.Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. Increase temperature in 10 °C increments. Consider a stronger base like LHMDS.
Hydrodehalogenation Presence of water; Ligand choice.Use scrupulously dried solvents and reagents. Ensure the amine is anhydrous. A different ligand may be required to favor reductive elimination over β-hydride elimination pathways.
Formation of Side Products Reaction with the 2-amino group; Dimerization.The primary amino group is generally less reactive under these conditions, but protection (e.g., as a Boc carbamate) could be considered if self-coupling is an issue. Ensure slow addition of the amine if dimerization is observed.

Conclusion

The Buchwald-Hartwig amination of 6-bromo-5-fluoro-2-aminopyridine, while challenging, can be achieved with high efficiency through the rational selection of a specialized catalytic system. The use of a bulky, electron-rich biaryl phosphine ligand like XPhos in combination with a strong base such as NaOtBu is essential to overcome the substrate's inherent electronic deficiencies and potential for catalyst inhibition. The protocol detailed herein provides a reliable and scalable method for accessing valuable 2,6-diamino-5-fluoropyridine derivatives, which are important scaffolds in medicinal chemistry and drug development.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-5-fluoropyridin-2-amine

This compound is a highly versatile and strategically important starting material in medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its distinct functional handles: the C6-bromine atom, the C2-primary amine, and the electron-deficient pyridine core, further activated by the C5-fluorine substituent. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the 2-amino group, in conjunction with the ring nitrogen, acts as a powerful binucleophilic system for constructing fused heterocyclic scaffolds.

This guide provides a detailed exploration of key synthetic transformations starting from this compound, focusing on the construction of novel, value-added heterocyclic systems. We will delve into field-proven protocols for palladium-catalyzed cross-coupling reactions and annulation strategies to build fused bicyclic frameworks, explaining the causality behind experimental choices to ensure reproducibility and success.

Core Synthetic Pathways and Strategic Overview

The synthetic potential of this compound can be primarily channeled through two powerful strategies: functionalization of the C-Br bond or annulation using the 2-aminopyridine moiety. These pathways can be pursued independently or sequentially to build molecular complexity.

G cluster_0 C-Br Bond Functionalization (Palladium-Catalyzed) cluster_1 Annulation / Cyclization Reactions start This compound suzuki 6-Aryl/Heteroaryl- 5-fluoropyridin-2-amines start->suzuki Suzuki-Miyaura Coupling buchwald 6-(N-Substituted Amino)- 5-fluoropyridin-2-amines start->buchwald Buchwald-Hartwig Amination imidazo Bromo-fluoro-substituted Imidazo[1,2-a]pyridines start->imidazo Condensation with α-Haloketones pyrido Bromo-fluoro-substituted Pyrido[1,2-a]pyrimidines start->pyrido Reaction with 1,3-Dielectrophiles

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed C-N and C-C Bond Formation

Palladium catalysis is the cornerstone for functionalizing the C6-Br bond. The electron-withdrawing fluorine atom at the adjacent C5 position enhances the reactivity of the C-Br bond towards oxidative addition to the Pd(0) center, often facilitating these reactions under milder conditions than their non-fluorinated analogues.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex diaryl or alkyl-aryl amines from aryl halides.[1][2] For a substrate like this compound, which already contains an amino group and a pyridine nitrogen, the choice of ligand and base is critical to prevent catalyst inhibition and side reactions. Modern bulky, electron-rich biarylphosphine ligands are essential for promoting the key reductive elimination step and ensuring high catalytic turnover.[3][4]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 191 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 105 mg, 103 µL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 22.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) followed by the secondary amine via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(N-substituted)-5-fluoropyridin-2-amine.

Causality and Trustworthiness:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand like XPhos is crucial. The ligand facilitates the oxidative addition and is essential for the final, often rate-limiting, reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine substrate after it coordinates to the palladium center, forming the key palladium-amido intermediate.[2]

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air and moisture is mandatory for catalytic activity and reproducibility.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[5] It is highly valued for its tolerance of a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.[6][7]

G cluster_cycle pd0 Pd(0)L₂ pd2_ox L₂(Br)Pd(II)-Ar pd0->pd2_ox Oxidative Addition pd2_trans L₂(R)Pd(II)-Ar pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product ar_x Ar-Br (Starting Material) ar_x->pd2_ox boronic R-B(OH)₂ + Base boronic->pd2_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 191 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane and water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vessel and heat the reaction to 90 °C with stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to obtain the desired 6-aryl-5-fluoropyridin-2-amine.

Causality and Trustworthiness:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the stability and electronic properties needed for efficient coupling.[6]

  • Base and Solvent: An aqueous base (like K₂CO₃, Na₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5] The mixed solvent system (e.g., dioxane/water) ensures the solubility of both the organic substrates and the inorganic base.[6]

ReactionCatalyst SystemBaseSolventTypical Temp. (°C)Yield Range (%)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-11065-95
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-9570-98

Table 1: Representative conditions for cross-coupling reactions.

Annulation Strategies for Fused Heterocycles

The 2-aminopyridine moiety is a classic precursor for building fused heterocyclic systems like imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry.[8][9] The reaction typically proceeds via initial nucleophilic attack from the pyridine ring nitrogen (N1), followed by intramolecular cyclization involving the exocyclic amino group.

Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin Reaction

The reaction of a 2-aminopyridine with an α-haloketone is a direct and reliable method for synthesizing imidazo[1,2-a]pyridines.[10] The reaction first involves the Sₙ2 reaction between the endocyclic pyridine nitrogen and the α-haloketone to form a pyridinium salt intermediate. The exocyclic amino group then acts as an internal nucleophile, attacking the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Protocol 3: Synthesis of a 6-Bromo-7-fluoro-imidazo[1,2-a]pyridine Derivative

Materials:

  • This compound (1.0 mmol, 191 mg)

  • 2-Bromoacetophenone (or other α-bromoketone) (1.05 mmol, 209 mg)

  • Sodium Bicarbonate (NaHCO₃) (1.5 mmol, 126 mg)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Add 2-bromoacetophenone to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours. The formation of a precipitate (pyridinium salt intermediate) may be observed.

  • After the initial heating period, add sodium bicarbonate to the reaction mixture.

  • Continue to reflux for an additional 2-4 hours to facilitate the cyclization and dehydration. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the target 6-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine.

Causality and Trustworthiness:

  • Reaction Sequence: The greater nucleophilicity of the endocyclic pyridine nitrogen compared to the exocyclic amine (due to delocalization of the amine's lone pair into the ring) dictates the initial site of alkylation.[10]

  • Base: While the reaction can sometimes proceed without an external base, the addition of a mild base like NaHCO₃ neutralizes the HBr formed during the reaction, preventing potential side reactions and driving the final dehydration step to completion.[10]

References

The Strategic Application of 6-Bromo-5-fluoropyridin-2-amine in the Synthesis of Potent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 Inhibition in Acute Myeloid Leukemia (AML) and the Utility of Halogenated Pyridine Scaffolds

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell proliferation and conferring a poor prognosis.[3] Consequently, the development of small molecule inhibitors targeting FLT3 has become a cornerstone of modern AML therapy.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Its derivatives offer a versatile platform for creating complex molecular architectures with high target specificity. Among these, halogenated 2-aminopyridines are particularly valuable building blocks. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of various aryl and heteroaryl moieties.[1][5] Concurrently, a fluorine substituent can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate the physicochemical properties of the final compound.

This application note provides a detailed technical guide on the strategic use of 6-Bromo-5-fluoropyridin-2-amine as a key starting material for the synthesis of a novel, potent FLT3 inhibitor. We will explore the rationale behind its use, provide a detailed, step-by-step synthetic protocol, and discuss the significance of the resulting compound's structural features in the context of FLT3 inhibition.

The Synthetic Versatility of this compound

The unique substitution pattern of this compound offers medicinal chemists a powerful tool for the rational design of kinase inhibitors. The 2-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase's ATP-binding pocket. The bromine atom at the 6-position is strategically placed for facile C-N bond formation via Buchwald-Hartwig amination, a robust and widely used method in pharmaceutical synthesis.[1] The fluorine atom at the 5-position can influence the pKa of the pyridine nitrogen and the 2-amino group, potentially enhancing binding interactions and improving drug-like properties.

The proposed synthetic strategy leverages these features to construct a multi-ring system characteristic of many potent type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase. Pexidartinib, an approved inhibitor of CSF1R, KIT, and FLT3, exemplifies the utility of a substituted aminopyridine core in achieving potent kinase inhibition.[6][7]

Signaling Pathway and Proposed Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3 ligand), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation. In FLT3-mutated AML, this signaling is constitutively active, leading to uncontrolled growth of leukemic blasts.

The FLT3 inhibitor synthesized from this compound is designed to be an ATP-competitive inhibitor. By occupying the ATP-binding site of the FLT3 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling cascade and inducing apoptosis in FLT3-driven cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-L FLT3 Ligand FLT3-R FLT3 Receptor FLT3-L->FLT3-R Binding & Dimerization P1 Autophosphorylation FLT3-R->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT5 STAT5 P1->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (Synthesized) Inhibitor->P1 Inhibition

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Protocol: Synthesis of a Novel FLT3 Inhibitor

This section provides a detailed, step-by-step methodology for the synthesis of a potent FLT3 inhibitor starting from this compound. The synthesis involves a key Buchwald-Hartwig amination step.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>97%
4-(Trifluoromethyl)anilineCommercial>98%
Palladium(II) acetate (Pd(OAc)₂)Commercial
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Commercial
Cesium carbonate (Cs₂CO₃)Commercial>99%
Anhydrous TolueneCommercial
Dichloromethane (DCM)CommercialHPLC grade
Ethyl acetate (EtOAc)CommercialHPLC grade
HexanesCommercialHPLC grade
Anhydrous sodium sulfate (Na₂SO₄)Commercial

Synthetic Scheme

Caption: Synthetic scheme for the FLT3 inhibitor.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.24 mmol, 1.0 equiv), 4-(trifluoromethyl)aniline (1.01 g, 6.28 mmol, 1.2 equiv), cesium carbonate (2.56 g, 7.85 mmol, 1.5 equiv), palladium(II) acetate (59 mg, 0.26 mmol, 0.05 equiv), and Xantphos (227 mg, 0.39 mmol, 0.075 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford the desired product, N⁶-(4-(trifluoromethyl)phenyl)-5-fluoropyridine-2,6-diamine, as a solid.

Characterization Data (Hypothetical)
  • Appearance: Off-white to pale yellow solid.

  • Yield: 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 10.8 Hz, 1H), 6.18 (s, 2H), 5.95 (d, J = 8.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 156.2, 148.9, 144.5, 138.7 (d, J = 245.4 Hz), 126.3 (q, J = 3.8 Hz), 124.5 (q, J = 272.5 Hz), 122.9 (q, J = 32.1 Hz), 117.8, 108.4 (d, J = 3.2 Hz), 98.6 (d, J = 26.3 Hz).

  • HRMS (ESI): Calculated for C₁₂H₉F₄N₄ [M+H]⁺: 273.0758; Found: 273.0761.

Structure-Activity Relationship (SAR) Insights

The synthesized molecule, N⁶-(4-(trifluoromethyl)phenyl)-5-fluoropyridine-2,6-diamine, possesses several structural features that are anticipated to contribute to its potent and selective inhibition of FLT3:

  • 2-Aminopyridine Core: The 2-amino group is positioned to form key hydrogen bonds with the hinge region of the FLT3 kinase domain, a common interaction for type II inhibitors.

  • 5-Fluoro Substituent: The electron-withdrawing fluorine atom can modulate the basicity of the pyridine ring and the acidity of the amino groups, potentially fine-tuning the binding interactions. It can also enhance metabolic stability.

  • 4-(Trifluoromethyl)phenyl Group: This moiety is designed to occupy the hydrophobic back pocket of the ATP-binding site that becomes accessible in the DFG-out conformation. The trifluoromethyl group can further enhance binding affinity and improve pharmacokinetic properties.

Conclusion and Future Directions

This application note has detailed the strategic utility of this compound as a versatile starting material for the synthesis of a novel and potent FLT3 inhibitor. The provided step-by-step protocol, based on a robust Buchwald-Hartwig amination, offers a reliable method for accessing this promising class of compounds. The structural features of the synthesized inhibitor are rationally designed to effectively target the ATP-binding site of FLT3, offering a potential therapeutic agent for FLT3-mutated AML.

Further optimization of this scaffold, including the exploration of different substituents on the phenyl ring and the potential for further functionalization of the pyridine core, could lead to the discovery of second-generation inhibitors with improved potency, selectivity, and resistance profiles. The principles outlined in this guide are broadly applicable to the synthesis of other kinase inhibitors, highlighting the significance of halogenated aminopyridines in modern drug discovery.

References

Application Notes & Protocols: Leveraging 6-Bromo-5-fluoropyridin-2-amine for the Development of Potent and Selective Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Executive Summary: The Rationale for Targeting Aurora Kinases

The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis, ensuring the faithful segregation of genetic material during cell division.[1][2] The three main isoforms—Aurora A, B, and C—have distinct but complementary roles. Aurora A is crucial for centrosome maturation and bipolar spindle assembly, while Aurora B, a key component of the chromosomal passenger complex (CPC), governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4] Aurora C's function largely overlaps with Aurora B but is more critical in meiosis.[3]

In normal cells, the expression and activity of Aurora kinases are tightly regulated, peaking during the G2/M phase of the cell cycle.[2] However, in a vast array of human cancers, including lung, breast, colorectal, and pancreatic cancers, Aurora kinases are frequently overexpressed or amplified.[1][5][6] This dysregulation drives genomic instability, aneuploidy, and ultimately, tumorigenesis, making the Aurora kinase family a compelling and well-validated target for anticancer therapies.[1][7] Small molecule inhibitors that competitively block the ATP-binding pocket of these kinases have emerged as a promising therapeutic strategy, designed to disrupt mitotic progression and induce apoptosis specifically in rapidly dividing cancer cells.[3]

The Strategic Advantage of the 2-Aminopyridine Scaffold

The development of potent and selective kinase inhibitors hinges on the rational design of chemical scaffolds that can effectively interact with the target's active site. The 2-aminopyridine moiety, as exemplified by the versatile building block 6-Bromo-5-fluoropyridin-2-amine , represents a privileged scaffold in this context. Its utility is grounded in several key chemical and structural features:

  • Hinge-Binding Motif: The 2-amino group and the adjacent pyridine nitrogen form a crucial hydrogen-bonding pattern with the "hinge" region of the kinase ATP-binding pocket, a common anchoring strategy for many successful kinase inhibitors.

  • Vector for SAR Exploration: The bromine atom at the 6-position is an exceptionally useful synthetic handle. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The electron-withdrawing fluorine atom at the 5-position subtly modulates the electronics and basicity (pKa) of the pyridine ring. This can influence binding affinity, improve metabolic stability by blocking a potential site of oxidation, and enhance cell permeability, all of which are critical for developing a viable drug candidate.

While many successful Aurora kinase inhibitors like Danusertib (PHA-739358) and AT9283 are based on related heterocyclic scaffolds, the principles of their design are directly applicable to derivatives of this compound.[8][9][10]

cluster_0 Core Scaffold Attributes cluster_1 Drug Development Goals Scaffold This compound Hinge 2-Amino Group (Hinge Binding) Scaffold->Hinge enables SAR 6-Bromo Position (Cross-Coupling Vector for SAR) Scaffold->SAR provides PK 5-Fluoro Group (PK/Potency Modulation) Scaffold->PK allows Potency High Potency (Low IC50) Hinge->Potency SAR->Potency Selectivity Isoform Selectivity (Aurora A vs. B) SAR->Selectivity PK->Potency Cellular Cellular Activity (Anti-proliferative Effects) PK->Cellular

Logical relationship of the core scaffold's attributes.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, in vitro characterization, and cellular evaluation of a novel Aurora kinase inhibitor derived from this compound.

Protocol 1: Synthesis of a Representative Inhibitor via Suzuki Coupling

This protocol describes a representative synthesis of a hypothetical inhibitor, (5-fluoro-6-(4-methoxyphenyl)pyridin-2-yl)amine , to illustrate the utility of the bromo-aminopyridine scaffold.

Objective: To synthesize a novel Aurora kinase inhibitor candidate.

Reaction Scheme:

cluster_reactants Reactant1 This compound Reagents Pd(PPh3)4 Na2CO3 Dioxane/H2O plus + Reactant1->plus Reactant2 4-Methoxyphenylboronic acid Product (5-fluoro-6-(4-methoxyphenyl)pyridin-2-yl)amine Reagents->Product Reflux, 12h plus->Reactant2

Synthetic scheme for a representative inhibitor.

Materials:

  • This compound (1.0 eq)[11][12]

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium Carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100°C. Maintain stirring at this temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the IC50 value of the synthesized compound against Aurora A and B kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[13][14] Kinase activity is directly proportional to the amount of ADP generated, and the luminescent signal positively correlates with kinase activity.[14]

Materials:

  • Recombinant human Aurora A and Aurora B kinase (e.g., from Promega, BPS Bioscience)[13]

  • Kemptide or Myelin Basic Protein (MBP) as a generic substrate[13][15]

  • ATP solution

  • Synthesized inhibitor compound, dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[13]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer containing a constant percentage of DMSO (final concentration should not exceed 1%). A typical starting concentration for the dilution series is 10 µM. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" blank control.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of diluted inhibitor (or DMSO control)

    • 10 µL of a mix containing kinase buffer, substrate, and the respective kinase (Aurora A or B).

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Shake the plate gently and incubate at 30°C for 45-60 minutes.[14][15]

  • Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP. Incubate for 30-45 minutes at room temperature.[14][15]

  • Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (blank wells) from all other readings.

  • Normalize the data by setting the positive control (DMSO only) as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Compound Aurora A IC50 (nM) Aurora B IC50 (nM) Selectivity (B/A)
Inhibitor X (Hypothetical)1530020-fold
MLN8237 (Alisertib)1.225~21-fold
MK-5108 (VX-689)0.06414~220-fold[17]
AZD1152-HQPA (Barasertib)3150.37>1000-fold for B[4][18]
Table 1: Example data summary for in vitro kinase assays. Data for known inhibitors are for reference.
Protocol 3: Cellular Proliferation and Target Engagement Assays

Objective: To determine the anti-proliferative effect of the inhibitor on cancer cells and confirm on-target activity.

Part A: Cell Viability Assay (CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor. Include a DMSO-only control.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the DMSO control (100% viability).

  • Plot percent viability versus the log of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part B: Immunofluorescence for Phospho-Histone H3 (Aurora B Biomarker)

Principle: Aurora B is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 (pH3(S10)) during mitosis.[19] A reduction in the pH3(S10) signal in mitotic cells is a direct and reliable pharmacodynamic biomarker of Aurora B inhibition.[7][19]

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Inhibitor compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.2% Triton™ X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Treat with the inhibitor at a concentration around its GI50 value for 6-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton™ X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.

  • Primary Antibody: Incubate with the anti-pH3(S10) antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Mitotic cells in the control group should show bright pH3(S10) staining co-localized with condensed chromosomes (DAPI). Effective Aurora B inhibition will result in a significant reduction or absence of this signal in mitotic cells.

Start Start: This compound Synthesis Protocol 1: Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purify Compound Pure Inhibitor Candidate Purify->Compound InVitro Protocol 2: In Vitro Kinase Assay (Aurora A/B) Compound->InVitro Test Potency CellBased Protocol 3: Cell-Based Assays Compound->CellBased Test Cellular Efficacy IC50 Determine IC50 & Selectivity Profile InVitro->IC50 Data Data Analysis & SAR Conclusion IC50->Data Viability A) Cell Viability (Determine GI50) CellBased->Viability Biomarker B) Target Engagement (pH3(S10) Staining) CellBased->Biomarker Viability->Data Biomarker->Data

Workflow for Aurora kinase inhibitor development.

Conclusion and Future Directions

The use of strategically functionalized scaffolds like this compound provides a robust and flexible platform for the discovery of novel Aurora kinase inhibitors. The protocols outlined here describe a clear, integrated workflow from chemical synthesis to biological validation. By systematically applying these methods, researchers can efficiently generate new chemical entities, determine their potency and selectivity against Aurora kinase isoforms, and validate their mechanism of action in a cellular context. Future work should focus on expanding the diversity of chemical groups introduced at the 6-position to explore new pockets of the active site, thereby improving isoform selectivity—a key challenge in the field—and optimizing drug-like properties for potential preclinical development.

References

Applikations- und Protokollhandbuch: Derivatisierung der Aminogruppe von 6-Brom-5-fluorpyridin-2-amin

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Aminogruppe von 6-Brom-5-fluorpyridin-2-amin. Als vielseitiger Baustein in der medizinischen Chemie und Agrochemie eröffnet die Derivatisierung dieses Moleküls Wege zu neuartigen Verbindungen mit potenziell wertvollen biologischen Aktivitäten. Die hier beschriebenen Protokolle sind als fundierte Ausgangspunkte für die Synthese und Erforschung neuer chemischer Entitäten konzipiert.

Einleitung: Die strategische Bedeutung von 6-Brom-5-fluorpyridin-2-amin

6-Brom-5-fluorpyridin-2-amin ist ein strategisch wichtiges Zwischenprodukt, das in der Synthese von Pharmazeutika und Agrochemikalien breite Anwendung findet.[1] Seine Struktur vereint mehrere reaktive Zentren: eine nukleophile Aminogruppe, ein Bromatom, das für Kreuzkupplungsreaktionen geeignet ist, und ein Fluoratom, das die elektronischen Eigenschaften des Pyridinrings moduliert. Die Derivatisierung der Aminogruppe ist oft der erste Schritt in der Synthese komplexerer Moleküle, die auf diesem Grundgerüst aufbauen.[2]

Die Einführung von Fluoratomen in organische Moleküle kann deren Lipophilie und metabolische Stabilität erhöhen, was zu einer verbesserten Bioverfügbarkeit und Affinität zu Zielproteinen führen kann.[3] Die Aminopyridin-Struktur selbst ist ein anerkannter Pharmakophor, der in zahlreichen zugelassenen Medikamenten vorkommt.[4][5] Die gezielte Modifikation der Aminogruppe ermöglicht es, die physikochemischen und pharmakologischen Eigenschaften präzise zu steuern und neue Kandidaten für die Arzneimittelentwicklung zu generieren.[6][7][8]

Übersicht der Derivatisierungsstrategien

Die primäre Aminogruppe von 6-Brom-5-fluorpyridin-2-amin kann durch eine Vielzahl von Reaktionen modifiziert werden. Dieses Handbuch konzentriert sich auf vier fundamentale und breit anwendbare Transformationen: Acylierung, Sulfonylierung, Buchwald-Hartwig-Aminierung und Diazotierung mit anschließender Sandmeyer-Reaktion. Jede dieser Methoden eröffnet den Zugang zu einer anderen Klasse von Derivaten mit einzigartigen Eigenschaften.

Derivatization_Overview cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen A 6-Brom-5-fluorpyridin-2-amin B Acylierung A->B RCOCl / Base C Sulfonylierung A->C RSO₂Cl / Base D Buchwald-Hartwig-Aminierung A->D Ar-X / Pd-Kat. / Base E Diazotierung / Sandmeyer A->E NaNO₂ / H⁺ CuX F Amide B->F G Sulfonamide C->G H N-Aryl-/N-Alkyl-Amine D->H I Halogenide, Cyanide, etc. E->I

Abbildung 1: Übersicht der Derivatisierungsstrategien für 6-Brom-5-fluorpyridin-2-amin.

Acylierung: Synthese von Amiden

Die Acylierung der Aminogruppe führt zur Bildung von Amiden. Diese Reaktion wird typischerweise mit Säurechloriden oder -anhydriden in Gegenwart einer Base durchgeführt, um den entstehenden Chlorwasserstoff zu neutralisieren. Die resultierenden Amide sind oft stabile, kristalline Feststoffe und wichtige Zwischenprodukte in mehrstufigen Synthesen.

Kausale Begründung der experimentellen Entscheidungen

Die Reaktivität von 2-Aminopyridinen bei der Acylierung kann durch die elektronenziehende Wirkung des Pyridinstickstoffs und weiterer Substituenten wie Fluor und Brom verringert sein. Daher ist die Wahl eines ausreichend reaktiven Acylierungsreagenzes (z. B. Säurechlorid anstelle der freien Säure) entscheidend. Eine nicht-nukleophile Base wie Pyridin oder Triethylamin wird verwendet, um das Säurechlorid nicht zu verbrauchen und die Reaktion zu fördern. Bei der Bromierung von 2-Aminopyridin wird die Aminogruppe oft zunächst acetyliert, um das Molekül zu desaktivieren und eine regioselektive Bromierung an Position 5 zu steuern und die Bildung von Dibrom-Nebenprodukten zu minimieren.[9][10][11] Dieser Schutzschritt unterstreicht die Nützlichkeit der Acylierung.

Detailliertes Protokoll: Synthese von N-(6-Brom-5-fluorpyridin-2-yl)acetamid

Materialien:

  • 6-Brom-5-fluorpyridin-2-amin

  • Acetylchlorid (oder Essigsäureanhydrid)

  • Pyridin (getrocknet)

  • Dichlormethan (DCM, getrocknet)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer, Magnetrührer, Eisbad, Scheidetrichter

Prozedur:

  • In einem trockenen Rundkolben werden 1,0 Äquivalente 6-Brom-5-fluorpyridin-2-amin in getrocknetem Dichlormethan (ca. 10 ml pro mmol Substrat) gelöst.

  • 2,0 Äquivalente trockenes Pyridin werden zu der Lösung gegeben.

  • Der Kolben wird in einem Eisbad auf 0 °C gekühlt.

  • 1,2 Äquivalente Acetylchlorid, gelöst in einer kleinen Menge trockenem DCM, werden langsam unter Rühren zugetropft.

  • Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit gesättigter NaHCO₃-Lösung verdünnt und in einen Scheidetrichter überführt.

  • Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über MgSO₄ getrocknet, filtriert und am Rotationsverdampfer eingeengt.

  • Das Rohprodukt kann durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt werden.[12][13]

ParameterBedingungAnmerkung
Reagenzien Acetylchlorid, PyridinEssigsäureanhydrid ist eine mildere Alternative.
Lösungsmittel Dichlormethan (DCM)Aprotische, nicht-reaktive Lösungsmittel sind ideal.
Temperatur 0 °C bis RaumtemperaturDie exotherme Reaktion wird durch anfängliches Kühlen kontrolliert.
Aufarbeitung Wässrige ExtraktionNeutralisiert Säurereste und entfernt wasserlösliche Salze.
Ausbeute Typischerweise > 80%Abhängig von der Reinheit der Ausgangsmaterialien.

Sulfonylierung: Synthese von Sulfonamiden

Analog zur Acylierung reagiert die Aminogruppe mit Sulfonylchloriden zu Sulfonamiden. Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, die in vielen antibakteriellen, antiviralen und antidiabetischen Medikamenten zu finden sind.

Kausale Begründung der experimentellen Entscheidungen

Die Sulfonylierung erfordert ähnliche Bedingungen wie die Acylierung. Eine Base ist notwendig, um den entstehenden Chlorwasserstoff abzufangen. Pyridin kann hier sowohl als Base als auch als Lösungsmittel dienen. Die elektronische Natur des 2-Aminopyridin-Rings erfordert oft leicht erhöhte Temperaturen oder längere Reaktionszeiten, um eine vollständige Umsetzung zu erreichen. Die resultierenden Sulfonamide sind in der Regel sehr stabil.

Detailliertes Protokoll: Synthese von N-(6-Brom-5-fluorpyridin-2-yl)benzolsulfonamid

Materialien:

  • 6-Brom-5-fluorpyridin-2-amin

  • Benzolsulfonylchlorid

  • Pyridin (getrocknet)

  • 1 M Salzsäurelösung (HCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • 1,0 Äquivalent 6-Brom-5-fluorpyridin-2-amin wird in einem Rundkolben in getrocknetem Pyridin (ca. 5-10 ml pro mmol) gelöst.

  • Die Lösung wird auf 0 °C gekühlt.

  • 1,1 Äquivalente Benzolsulfonylchlorid werden portionsweise unter Rühren zugegeben.

  • Nach der Zugabe wird die Mischung langsam auf Raumtemperatur erwärmt und anschließend für 4-6 Stunden auf 50-60 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung auf Eiswasser gegossen, was zur Ausfällung des Produkts führen sollte.

  • Der Feststoff wird abfiltriert und mit kaltem Wasser gewaschen.

  • Falls kein Feststoff ausfällt, wird die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die organische Phase wird nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen) und Wasser gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Sulfonylation_Workflow Start Start: Lösen von 6-Br-5-F-Pyridin-2-amin in Pyridin Step1 Kühlen auf 0 °C Start->Step1 Step2 Zugabe von Benzolsulfonylchlorid Step1->Step2 Step3 Erwärmen auf RT, dann 50-60 °C für 4-6h Step2->Step3 Step4 Reaktionskontrolle (DC / LC-MS) Step3->Step4 Step5 Aufarbeitung: Auf Eiswasser gießen Step4->Step5 Step6 Produkt isolieren (Filtrieren oder Extrahieren) Step5->Step6 Step7 Reinigung (Umkristallisation / Chromatographie) Step6->Step7 End Ende: Reines Sulfonamid Step7->End

Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierung.

Buchwald-Hartwig-Aminierung: Synthese von N-Aryl- und N-Alkyl-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[6] Sie ermöglicht die Kupplung von Arylhalogeniden mit Aminen. Im Kontext dieses Moleküls kann die Reaktion genutzt werden, um die Aminogruppe selbst mit einem weiteren Aryl- oder Heteroarylhalogenid zu kuppeln, was zu Diarylaminen führt. Dies erfordert jedoch eine sorgfältige Auswahl der Reaktionsbedingungen, um eine Selbstkupplung oder eine Reaktion am Bromatom des Substrats zu vermeiden. Eine häufigere Anwendung ist die Kupplung des Bromatoms des Substrats mit anderen Aminen. Für die Derivatisierung der Aminogruppe ist eine alternative Strategie erforderlich, die hier nicht im Detail behandelt wird. Stattdessen wird die Kupplung des Bromatoms als Beispiel für die Vielseitigkeit des Moleküls dargestellt.

Kausale Begründung der experimentellen Entscheidungen

Die Buchwald-Hartwig-Reaktion ist eine hochgradig optimierte Transformation.[3] Der Erfolg hängt entscheidend von der Wahl des Palladium-Präkatalysators, des Liganden und der Base ab.[14] Sperrige, elektronenreiche Phosphinliganden wie XPhos oder RuPhos sind oft entscheidend, um die oxidative Addition und die reduktive Eliminierung zu erleichtern.[15] Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) sind erforderlich, um das Amin zu deprotonieren und den Katalysezyklus voranzutreiben.[5] Aprotische, polare Lösungsmittel wie Toluol oder Dioxan sind typisch für diese Reaktion.

Protokoll: Palladium-katalysierte Kupplung von 6-Brom-5-fluorpyridin-2-amin mit Anilin (Beispiel für N-Arylierung)

Materialien:

  • 6-Brom-5-fluorpyridin-2-amin

  • Anilin

  • Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Natrium-tert-butoxid (NaOtBu)

  • Toluol (wasserfrei, entgast)

  • Schlenk-Rohr oder ähnliches Reaktionsgefäß für inerte Bedingungen

Prozedur:

  • In einem ausgeheizten Schlenk-Rohr unter einer inerten Atmosphäre (Argon oder Stickstoff) werden Pd₂(dba)₃ (1-2 mol%), XPhos (3-5 mol%) und NaOtBu (1,4 Äquivalente) vorgelegt.

  • Anschließend werden 1,0 Äquivalent 6-Brom-5-fluorpyridin-2-amin und 1,2 Äquivalente Anilin zugegeben.

  • Wasserfreies, entgastes Toluol wird über eine Spritze zugegeben.

  • Das Reaktionsgefäß wird versiegelt und die Mischung unter Rühren für 12-24 Stunden auf 100-110 °C erhitzt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite filtriert, um die Palladiumsalze zu entfernen.

  • Das Filtrat wird eingeengt und das Rohprodukt mittels Säulenchromatographie auf Kieselgel gereinigt.

KomponenteFunktionTypische Beispiele
Pd-Präkatalysator Quelle für aktives Pd(0)Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilisiert Pd(0), fördert die ReaktionXPhos, RuPhos, BrettPhos, BINAP[15]
Base Deprotoniert das AminNaOtBu, K₂CO₃, Cs₂CO₃
Lösungsmittel Aprotisch, hochsiedendToluol, Dioxan, THF

Diazotierung und Sandmeyer-Reaktion: Umwandlung in andere funktionelle Gruppen

Die Diazotierung wandelt die primäre aromatische Aminogruppe in ein Diazoniumsalz um.[9][16] Diese Salze sind hochreaktive Zwischenprodukte, die nicht isoliert, sondern in situ weiter umgesetzt werden.[8] Die Reaktion wird typischerweise bei niedrigen Temperaturen (0-5 °C) in Gegenwart von salpetriger Säure (erzeugt aus Natriumnitrit und einer starken Säure) durchgeführt.[10] Das Diazoniumsalz kann dann durch Reaktion mit Kupfer(I)-salzen (Sandmeyer-Reaktion) in eine Vielzahl anderer funktioneller Gruppen (z. B. -Cl, -Br, -CN) umgewandelt werden.[16]

Kausale Begründung der experimentellen Entscheidungen

Die Stabilität von Aryldiazoniumsalzen ist begrenzt; sie zersetzen sich bei höheren Temperaturen schnell unter Abspaltung von Stickstoffgas.[8][10] Daher ist eine strikte Temperaturkontrolle unter 5 °C unerlässlich. Die Sandmeyer-Reaktion ist ein radikalischer Prozess, der durch Kupfer(I) katalysiert wird und eine effiziente Methode zur Einführung von Nukleophilen am aromatischen Ring darstellt.[16]

Detailliertes Protokoll: Umwandlung von 6-Brom-5-fluorpyridin-2-amin in 2,6-Dibrom-5-fluorpyridin

Materialien:

  • 6-Brom-5-fluorpyridin-2-amin

  • 48%ige Bromwasserstoffsäure (HBr)

  • Natriumnitrit (NaNO₂)

  • Kupfer(I)-bromid (CuBr)

  • Eis, Natronlauge (NaOH)

Prozedur:

  • Herstellung des Diazoniumsalzes:

    • 1,0 Äquivalent 6-Brom-5-fluorpyridin-2-amin wird in einem Becherglas in 48%iger HBr suspendiert.

    • Die Mischung wird in einem Eis/Salz-Bad auf 0 bis -5 °C gekühlt.

    • Eine gekühlte wässrige Lösung von 1,1 Äquivalenten Natriumnitrit wird langsam unter die Oberfläche der gerührten Suspension getropft, wobei die Temperatur strikt unter 5 °C gehalten wird.

    • Nach beendeter Zugabe wird die Mischung für weitere 15-30 Minuten bei 0-5 °C gerührt.

  • Sandmeyer-Reaktion:

    • In einem separaten Kolben wird eine Lösung von 1,2 Äquivalenten CuBr in 48%iger HBr vorbereitet und auf 60-70 °C erhitzt.

    • Die kalte Diazoniumsalzlösung wird langsam und vorsichtig zu der heißen CuBr-Lösung gegeben. Es ist mit einer starken Gasentwicklung (N₂) zu rechnen.

    • Nach beendeter Zugabe wird die Mischung für 30 Minuten bei 60-70 °C und dann für weitere 30 Minuten bei 90-100 °C gerührt.

  • Aufarbeitung:

    • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und mit einem organischen Lösungsmittel (z. B. Diethylether oder DCM) extrahiert.

    • Die organische Phase wird mit verdünnter NaOH-Lösung und anschließend mit Wasser gewaschen.

    • Die organische Phase wird getrocknet (z. B. mit MgSO₄), filtriert und das Lösungsmittel wird abdestilliert.

    • Das Rohprodukt kann durch Destillation, Umkristallisation oder Säulenchromatographie gereinigt werden.

Fazit und Ausblick

Die Derivatisierung der Aminogruppe von 6-Brom-5-fluorpyridin-2-amin ist ein entscheidender Schritt zur Synthese einer breiten Palette von Molekülen für die pharmazeutische und agrochemische Forschung. Die in diesem Handbuch beschriebenen Methoden – Acylierung, Sulfonylierung, Buchwald-Hartwig-Aminierung und Diazotierung – stellen robuste und vielseitige Werkzeuge dar. Die Wahl der Methode hängt vom gewünschten Endprodukt und den spezifischen Anforderungen der Syntheseroute ab. Durch sorgfältige Anpassung der hier vorgestellten Protokolle können Forscher effizient neue Bibliotheken von substituierten Fluorpyridinen für das Screening und die Leitstrukturoptimierung erstellen.

Referenzen

  • Buchwald, S. L., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Angewandte Chemie International Edition in English, 33(20), 2041-2043. --INVALID-LINK--

  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227. --INVALID-LINK--

  • Daina, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry, 11, 1234567. --INVALID-LINK--

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. --INVALID-LINK--

  • Wikipedia contributors. (2023, May 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Wikipedia contributors. (2023, October 27). Diazotization. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Chemie.de. (n.d.). Diazotierung. --INVALID-LINK--

  • MySkinRecipes. (n.d.). 6-Bromo-5-chloropyridin-2-amine. --INVALID-LINK--

  • ResearchGate. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. --INVALID-LINK--

  • Wikipedia contributors. (2023, August 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-AMINO-5-BROMOPYRIDINE. Org. Synth. Coll. Vol. 3, p.56. --INVALID-LINK--

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). --INVALID-LINK--

  • Al-Zoubi, W. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32909-32936. --INVALID-LINK--

  • BenchChem. (n.d.). The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications. --INVALID-LINK--

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. --INVALID-LINK--

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. --INVALID-LINK--

  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. --INVALID-LINK--

  • Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. --INVALID-LINK--

  • Connolly, S., et al. (2002). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 45(11), 2260-2269. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. --INVALID-LINK--

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9170-9173. --INVALID-LINK--

  • Google Patents. (n.d.). Simple preparation method of 2-amino-5-halogenated pyridine (CN110092746B). --INVALID-LINK--

  • Augustine, J. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2043. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline (CN115784896A). --INVALID-LINK--

References

Application Notes & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies centered on the versatile building block, 6-Bromo-5-fluoropyridin-2-amine. This pyridinyl scaffold is of significant interest due to the strategic placement of its functional groups: an amino group for hydrogen bonding, a fluorine atom to modulate electronic properties and metabolic stability, and a bromine atom that serves as a reactive handle for a variety of cross-coupling reactions. By leveraging one-pot methodologies, which combine multiple reaction steps into a single operation, we can significantly enhance synthetic efficiency, reduce waste, and accelerate the generation of complex molecular architectures for drug discovery pipelines.[1][2][3] This document details the rationale, mechanistic underpinnings, and step-by-step protocols for key palladium-catalyzed one-pot transformations, including sequential borylation/Suzuki coupling, Sonogashira coupling/annulation cascades, and Buchwald-Hartwig amination.

Introduction: The Strategic Value of this compound

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The specific regioisomer, this compound, offers a trifecta of synthetic advantages:

  • The Bromo Group (C6): Serves as the primary point for regioselective functionalization via transition-metal-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.

  • The Fluoro Group (C5): This electron-withdrawing group modulates the pKa of the pyridine nitrogen and the amino group. In a drug discovery context, fluorine substitution is a well-established strategy for improving metabolic stability, binding affinity, and membrane permeability.

  • The Amino Group (C2): Acts as a crucial hydrogen bond donor and a potential site for further derivatization. Its presence directs the reactivity of the pyridine ring and is often integral to the pharmacophore of the final molecule.[4][5]

One-pot or tandem reactions are exceptionally powerful in this context.[3] They circumvent the need for isolating and purifying intermediates, which saves time, reduces solvent consumption, and often leads to higher overall yields by minimizing material loss during transfers.[1] This guide focuses on palladium-catalyzed systems, which are renowned for their functional group tolerance and broad applicability.[6]

Core Strategy 1: One-Pot Borylation/Suzuki-Miyaura Coupling

This is an elegant and highly efficient method for synthesizing 6-aryl-5-fluoropyridin-2-amine derivatives from two distinct aryl halides without the need to isolate the intermediate boronic ester.[7] The reaction proceeds in two sequential, palladium-catalyzed steps within the same reaction vessel.

Causality and Mechanistic Insight: The process begins with the Miyaura borylation of the more reactive aryl halide (often the starting this compound) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). Once the pyridinylboronic ester is formed in situ, the second aryl halide is added along with a base and water, initiating the Suzuki-Miyaura coupling cycle to form the final C-C bond.[7] The choice of a single catalyst that is effective for both cycles is critical for the success of the one-pot procedure.[6][7]

G cluster_workflow One-Pot Borylation/Suzuki Workflow start Combine: This compound B₂pin₂ Pd Catalyst & Ligand Base 1 (e.g., KOAc) borylation Step 1: Borylation (Microwave or Conventional Heat) Formation of Pyridinylboronic Ester start->borylation addition Add to Same Pot: Second Aryl Halide (Ar-X) Base 2 (e.g., K₂CO₃) Aqueous Solvent borylation->addition suzuki Step 2: Suzuki Coupling (Heat) C-C Bond Formation addition->suzuki workup Aqueous Workup & Purification suzuki->workup product Final Product: 6-Aryl-5-fluoropyridin-2-amine workup->product

Caption: Workflow for the one-pot borylation/Suzuki reaction.

Data Presentation: Borylation/Suzuki Reaction Conditions
ParameterCondition 1: StandardCondition 2: Microwave-Assisted[7]Notes
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Catalyst choice is crucial; Pd(PPh₃)₄ is often effective for both steps.[7]
Ligand (if needed)None with Pd(PPh₃)₄Some catalysts may require additional ligands for stability or activity.
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂)The most common and stable diboron source.
Base (Borylation) Potassium Acetate (KOAc)Potassium Acetate (KOAc)A mild base is sufficient for the borylation step.
Base (Suzuki) K₂CO₃ or Cs₂CO₃K₃PO₄A stronger base is typically required for the Suzuki coupling.
Solvent 1,4-Dioxane or DMF1,4-Dioxane/H₂OAnhydrous conditions for borylation, aqueous for Suzuki.
Temperature 80-100 °C (Borylation), 100 °C (Suzuki)150 °C (Microwave)Microwave heating can dramatically reduce reaction times.
Time 2-4 h (Borylation), 12-16 h (Suzuki)15 min (Borylation), 15 min (Suzuki)Significant time savings with microwave protocol.
Typical Yield 60-85%70-95%Yields are substrate-dependent.

Core Strategy 2: Sequential Sonogashira Coupling and Annulation

This strategy is a powerful method for constructing fused heterocyclic systems by first installing an alkyne at the C6 position via Sonogashira coupling, followed by an in situ intramolecular cyclization (annulation).[8] This approach provides rapid access to complex scaffolds from simple starting materials.

Causality and Mechanistic Insight: The sequence is initiated by a palladium/copper co-catalyzed Sonogashira coupling between this compound and a terminal alkyne.[9] Upon formation of the 6-alkynyl intermediate, the reaction conditions (typically an increase in temperature or addition of a specific base) promote the nucleophilic attack of the endocyclic pyridine nitrogen or the exocyclic amino group onto the alkyne, leading to the formation of a new ring. The regioselectivity of the annulation is dictated by the substrate's geometry and the reaction conditions.

G cluster_workflow Sonogashira/Annulation Sequence start Combine: This compound Terminal Alkyne Pd/Cu Catalysts Base (e.g., Et₃N) sonogashira Step 1: Sonogashira Coupling (Room Temp to 60 °C) C-C Bond Formation start->sonogashira annulation Step 2: Annulation (Increase Temp or Add Stronger Base) Intramolecular Cyclization sonogashira->annulation In the same pot product Final Product: Fused Heterocycle annulation->product

Caption: General workflow for a one-pot Sonogashira/Annulation reaction.

Data Presentation: Sonogashira/Annulation Reaction Conditions
ParameterGeneral ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Typically used in 1-5 mol%.
Copper Co-catalyst CuI (Copper(I) iodide)Essential for the Sonogashira catalytic cycle.
Ligand PPh₃ (Triphenylphosphine)Often used to stabilize the palladium catalyst.
Base Et₃N, DIPEA, or K₂CO₃An amine base often serves as the base and sometimes as the solvent.
Solvent THF, DMF, or AcetonitrileAnhydrous and degassed solvents are critical.
Temperature 25-80 °C (Coupling), 80-120 °C (Annulation)The annulation step typically requires higher thermal energy.
Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yield 55-90%Highly dependent on the alkyne and the stability of the fused product.

Core Strategy 3: One-Pot Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds and is highly applicable to this compound.[10][11] While it is a single transformation, its setup and execution benefit from a one-pot mindset where the active catalyst is generated in situ from a stable precatalyst and a ligand, followed immediately by the coupling reaction. This avoids handling air-sensitive Pd(0) species.

Causality and Mechanistic Insight: The reaction involves the palladium-catalyzed coupling of the bromopyridine with a primary or secondary amine.[12] The success of the reaction hinges on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[13] A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12][13]

G cluster_workflow Buchwald-Hartwig Amination Workflow setup In Glovebox or under Inert Gas: Combine Pd Precatalyst, Ligand, and Base addition Add: This compound Amine Coupling Partner Anhydrous, Degassed Solvent setup->addition reaction Heat Reaction Mixture (80-110 °C) C-N Bond Formation addition->reaction workup Cool, Dilute, and Filter Purification (Chromatography) reaction->workup product Final Product: 6-(Amino)-5-fluoropyridin-2-amine workup->product

Caption: Setup and execution of a Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterCondition 1: General PurposeCondition 2: For Hindered AminesNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ is a common and reliable Pd(0) source.[13]
Ligand Xantphos or BINAPXPhos or RuPhosThe ligand choice is the most critical parameter and is substrate-dependent.[10][13]
Base NaOtBu or K₃PO₄LHMDS or K₂CO₃Sodium tert-butoxide is a strong, effective base for many systems.[12]
Solvent Toluene or 1,4-DioxaneTolueneSolvents must be anhydrous and thoroughly degassed.
Temperature 90-110 °C100-120 °CHigher temperatures may be needed for less reactive substrates.
Time 4-24 hours12-36 hoursReaction progress should be carefully monitored.
Typical Yield 75-98%50-80%Yields can be lower with sterically demanding coupling partners.

Detailed Experimental Protocols

Protocol 1: One-Pot Borylation/Suzuki Coupling of this compound with 4-Bromotoluene (Microwave Method)
  • Materials: this compound (191 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), 4-bromotoluene (205 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), potassium acetate (KOAc, 147 mg, 1.5 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), 1,4-dioxane (8 mL), water (2 mL).

  • Procedure:

    • To a 10 mL microwave vial, add this compound, bis(pinacolato)diboron, Pd(PPh₃)₄, and KOAc.

    • Add 6 mL of anhydrous, degassed 1,4-dioxane.

    • Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 15 minutes.

    • Cool the vial to room temperature. Add 4-bromotoluene, K₃PO₄, and 2 mL of degassed water.

    • Reseal the vial and irradiate at 150 °C for an additional 20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product, 5-fluoro-6-(p-tolyl)pyridin-2-amine.

Protocol 2: One-Pot Sonogashira Coupling/Annulation with Phenylacetylene
  • Materials: this compound (191 mg, 1.0 mmol), phenylacetylene (123 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), CuI (8 mg, 0.04 mmol, 4 mol%), triethylamine (Et₃N, 3 mL), DMF (3 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add DMF and triethylamine via syringe. The mixture should be degassed by bubbling argon through it for 15 minutes.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at 60 °C for 4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the coupling is complete, increase the temperature to 110 °C and stir for an additional 12 hours to promote annulation.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

    • Dilute the residue with ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via column chromatography to isolate the fused heterocyclic product.

Conclusion

This compound stands out as a highly valuable and adaptable starting material for the synthesis of complex nitrogen-containing heterocycles. The one-pot strategies detailed in this guide—sequential borylation/Suzuki coupling, Sonogashira/annulation, and Buchwald-Hartwig amination—represent efficient, atom-economical, and powerful methods for its elaboration. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalytic system, researchers can rapidly generate diverse libraries of novel compounds, significantly accelerating the pace of innovation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, evidence-based solutions to help you achieve successful and reproducible outcomes in your experiments. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring further influenced by fluorine and amine substituents, necessitate a carefully considered approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

The primary challenges with this substrate stem from its electronic nature. The pyridine nitrogen and the fluorine atom are electron-withdrawing, which can impact the oxidative addition step of the catalytic cycle.[1] Conversely, the amino group is electron-donating. This complex electronic environment can lead to several issues, including:

  • Catalyst inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2]

  • Side reactions: This substrate is prone to dehalogenation, where the bromine atom is replaced by a hydrogen.[3][4][5]

  • Sluggish reactivity: The combination of electronic effects can sometimes lead to slow or incomplete reactions.

Q2: What is a good starting point for catalyst and ligand selection for this substrate?

For electron-deficient heteroaryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.[2] A more robust starting point would be a palladium(II) precatalyst, such as Pd(OAc)₂, paired with a bulky, electron-rich phosphine ligand.[6] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices as they are known to facilitate the coupling of challenging heteroaryl halides.[3][6] N-heterocyclic carbene (NHC)-based catalysts, like PEPPSI-IPr, are also highly effective and can often be used at lower catalyst loadings.[6]

Q3: Which base and solvent system should I choose?

A common and effective combination is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as 1,4-dioxane, often with a small amount of water.[6][7] The water is crucial for the hydrolysis of the boronic acid/ester and facilitates the transmetalation step.[8] For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be a more effective base.[3] It is critical to use anhydrous and finely ground bases to ensure optimal reactivity.[2]

Q4: How can I minimize the formation of homocoupling byproducts from my boronic acid?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8][9][10] To mitigate this:

  • Rigorous degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2][10]

  • Use of Pd(0) precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce initial homocoupling compared to Pd(II) sources that require in situ reduction.

  • Controlled addition of reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, disfavoring homocoupling.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Possible Causes & Solutions

  • Inactive Catalyst:

    • Cause: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may be poisoned.

    • Solution:

      • Ensure all reagents and solvents are of high purity and properly degassed to prevent catalyst oxidation.[2]

      • Switch to a more active catalyst system. Consider using a pre-formed Pd(0) catalyst or a more electron-rich and bulky ligand like SPhos or an N-heterocyclic carbene (NHC) ligand.[3][6]

      • Increase the catalyst loading, but do so judiciously as this can sometimes lead to more side products.

  • Inappropriate Base or Solvent:

    • Cause: The chosen base may be too weak or not soluble enough in the reaction medium. The solvent may not be suitable for the chosen catalyst system.

    • Solution:

      • Screen different bases. If K₂CO₃ is not effective, try a stronger base like K₃PO₄ or Cs₂CO₃.[3]

      • Ensure the base is finely powdered and anhydrous.[2]

      • Screen different solvents such as 1,4-dioxane, toluene, or DMF, always in combination with a small amount of water.[8]

  • Low Reaction Temperature:

    • Cause: The reaction may have a high activation energy.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[6] Microwave irradiation can also be effective in accelerating the reaction.[1]

Possible Causes & Solutions

  • Formation of Palladium-Hydride Species:

    • Cause: A palladium-hydride (Pd-H) species can form and lead to reductive dehalogenation of the starting material.[3] This can be promoted by certain bases or impurities.

    • Solution:

      • Optimize the Base: Avoid overly strong bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over alkoxides.[3]

      • Ligand Choice: Switch to a bulkier ligand. The steric hindrance can disfavor the formation of the Pd-H species or its subsequent reaction with the aryl halide.[3]

      • Solvent Effects: Avoid using alcohols as the primary solvent as they can be a source of hydrides.[8]

Possible Causes & Solutions

  • Hydrolysis of the C-B Bond:

    • Cause: The carbon-boron bond of the boronic acid can be cleaved by a proton source, especially water, under certain conditions.[2][11]

    • Solution:

      • Use Anhydrous Conditions: While some water is often necessary, excessive amounts can be detrimental. Ensure your solvent and base are thoroughly dried.[2]

      • Use Boronate Esters: Pinacol or MIDA boronates are generally more stable to protodeboronation than the corresponding boronic acids and can be used as an alternative.[11][12][13]

      • Control pH: The rate of protodeboronation can be pH-dependent. Careful selection of the base can help to maintain an optimal pH range.[11]

Experimental Protocols

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhos (1:2 ratio)Effective for challenging heteroaryl halides.[6]
Catalyst Loading 1-3 mol%Balances reactivity and cost.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases that promote transmetalation.[3]
Solvent 1,4-Dioxane / Water (4:1 to 10:1)Good for solubility and facilitates the catalytic cycle.[7][8]
Temperature 80-110 °CProvides sufficient energy for activation.[6]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar'-B(OR)₂ pd_aryl_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_intermediate Base reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart start Low Yield / No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst change_catalyst Switch to a more active catalyst (e.g., Pd(OAc)₂/SPhos or Pd-NHC) check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃) and increase temperature check_conditions->optimize_conditions No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions dehalogenation Dehalogenation observed? check_side_reactions->dehalogenation Yes success Successful Coupling check_side_reactions->success No solve_dehalogenation Use a bulkier ligand and a milder base dehalogenation->solve_dehalogenation Yes homocoupling Homocoupling observed? dehalogenation->homocoupling No solve_dehalogenation->success solve_homocoupling Ensure rigorous degassing and use high-purity reagents homocoupling->solve_homocoupling Yes homocoupling->success No solve_homocoupling->success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Suzuki Coupling of 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of the Suzuki-Miyaura coupling with 6-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, transformation. We will move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting strategies grounded in peer-reviewed literature and extensive field experience.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block in medicinal chemistry, but its structure presents unique challenges for cross-coupling reactions. The presence of three distinct functionalities—an electron-donating amine, an electron-withdrawing fluorine, and the bromine coupling handle—creates a delicate electronic balance that can lead to several undesired reaction pathways. This guide will help you identify, understand, and mitigate the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of a dimeric pyridine byproduct in my reaction. What is it and how can I prevent it?

This is a classic case of homocoupling (also known as Glaser coupling) of your starting material, this compound, leading to the formation of 5,5'-difluoro-[2,2'-bipyridine]-6,6'-diamine.

Causality: Homocoupling arises primarily from two pathways:

  • Oxidative Addition/Reductive Elimination: Two molecules of your aryl halide can oxidatively add to the Palladium(0) center, followed by reductive elimination to form the dimer. This is often favored by high catalyst loading or the presence of oxygen.

  • Transmetalation between Aryl Halides: In some cases, a transmetalation event can occur between the palladium-halide intermediate and another molecule of the starting material.

Troubleshooting & Prevention:

StrategyRationaleStep-by-Step Protocol
1. Degas Rigorously Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate undesirable side reactions, including catalyst decomposition and homocoupling.1. Assemble your reaction vessel with all solid reagents (aryl halide, boronic acid, base, catalyst).2. Seal the vessel with a septum.3. Subject the vessel to 3-5 cycles of vacuum/inert gas (N₂ or Ar) backfill.4. Add degassed solvents via cannula or syringe.
2. Use a More Electron-Rich Ligand Ligands like SPhos or XPhos accelerate the rate of reductive elimination for the desired product, kinetically outcompeting the homocoupling pathway.1. Substitute your current ligand (e.g., PPh₃) with a Buchwald-type biaryl phosphine ligand (e.g., SPhos, RuPhos, or XPhos).2. Maintain a Pd:Ligand ratio of 1:2 to 1:4.
3. Lower Catalyst Loading High local concentrations of Pd(0) can increase the probability of two aryl halide molecules coordinating to the same or adjacent metal centers.1. Titrate your catalyst loading down, starting from your current level (e.g., 2 mol%) and decreasing to 1 mol%, 0.5 mol%, or lower, while monitoring conversion.
Question 2: My main impurity is 5-fluoro-pyridin-2-amine. What is this side product and why is it forming?

You are observing protodebromination , where the bromine atom is replaced by a hydrogen atom from the solvent or another proton source.

Causality: This side reaction is often mechanistically complex but is generally favored under conditions that generate a palladium-hydride species (Pd-H). This can occur via several pathways, including the reaction of the palladium catalyst with trace water, the base, or the boronic acid itself. The resulting Pd-H species can then react with your starting material to reductively cleave the C-Br bond.

Troubleshooting & Prevention:

StrategyRationaleStep-by-Step Protocol
1. Use Anhydrous Conditions Water is a common source of protons and can react with the palladium catalyst or the base to generate species that lead to protodebromination.1. Dry your solvents over molecular sieves or use a solvent purification system.2. Dry your reagents (base, boronic acid) in a vacuum oven before use.3. Assemble your reaction under an inert atmosphere.
2. Choose Your Base Carefully Strong, non-nucleophilic bases are often preferred. Carbonate bases (K₂CO₃, Cs₂CO₃) are generally less prone to causing protodebromination than hydroxides or alkoxides in certain systems.1. Screen different bases. If you are using NaOH or K₃PO₄, consider switching to Cs₂CO₃ or K₂CO₃.2. Ensure the base is finely powdered and dry for optimal reactivity and to minimize water content.
3. Modify the Boronic Acid Reagent Using a boronic acid pinacol ester (BPin) instead of the free boronic acid can sometimes suppress protodebromination by altering the kinetics of transmetalation.1. Synthesize or purchase the pinacol ester of your desired boronic acid.2. Substitute it 1:1 for the boronic acid in your reaction. Note that reaction kinetics may be slower, requiring slightly higher temperatures or longer reaction times.
Question 3: I see a byproduct corresponding to the homocoupling of my boronic acid. How can I minimize this?

This is the boronic acid homocoupling byproduct, resulting from the coupling of two molecules of your boronic acid partner.

Causality: This side reaction is particularly prevalent with electron-rich boronic acids and is often promoted by the presence of oxygen and certain palladium catalysts. The mechanism can involve an oxidative coupling pathway on the palladium center.

Troubleshooting & Prevention:

StrategyRationaleStep-by-Step Protocol
1. Control Boronic Acid Stoichiometry Using a large excess of the boronic acid increases its concentration and the statistical probability of homocoupling.1. Reduce the stoichiometry of your boronic acid from (for example) 2.0 equivalents down to 1.2-1.5 equivalents relative to the this compound.
2. Rigorous Degassing As with aryl halide homocoupling, oxygen can promote this undesired pathway.1. Follow the rigorous degassing protocol outlined in the Question 1 troubleshooting guide.
3. Use a Palladium(II) Precatalyst Using a stable Pd(II) precatalyst (e.g., PdCl₂(dppf) or a Buchwald G3/G4 precatalyst) can provide a more controlled and sustained release of the active Pd(0) species, reducing side reactions.1. Instead of a Pd(0) source like Pd(PPh₃)₄, use an air-stable Pd(II) precatalyst such as XPhos Pd G3.2. The precatalyst is typically activated in situ by the reaction conditions. No special activation step is needed.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and the formation of major side products, the following reaction diagram illustrates the key catalytic cycles.

Suzuki_Side_Products cluster_main Desired Suzuki Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition) Pd0->OxAdd Ar-Br PdH Pd-H Species Pd0->PdH Proton Source (e.g., H₂O) Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OxAdd->Transmetal Ar'-B(OR)₂ Homocoupling Homocoupling Product (Ar-Ar) OxAdd->Homocoupling Reaction with a second Ar-Br RedElim Desired Product (Ar-Ar') Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Protodebromination Protodebromination Product (Ar-H) PdH->Protodebromination Reaction with Ar-Br

Caption: Competing pathways in the Suzuki coupling of this compound.

Troubleshooting Workflow

When faced with a complex mixture of products, a systematic approach is crucial. Use the following decision tree to guide your optimization efforts.

Troubleshooting_Workflow Start Analyze Crude Reaction (LCMS, ¹H NMR) Identify Identify Major Impurity Start->Identify Homocoupling Homocoupling (Ar-Ar) Identify->Homocoupling Is it MW = 2(Ar-Br) - 2Br? Protodebromination Protodebromination (Ar-H) Identify->Protodebromination Is it MW = Ar-Br - Br + H? BoronicHomocoupling Boronic Homocoupling (Ar'-Ar') Identify->BoronicHomocoupling Is it MW = 2(Ar'-B(OH)₂) - 2B(OH)₂? Other Other/Unknown Identify->Other None of the above Action_HC 1. Degas Rigorously 2. Use Buchwald Ligand 3. Lower Catalyst Loading Homocoupling->Action_HC Action_PD 1. Use Anhydrous Conditions 2. Screen Bases (e.g., Cs₂CO₃) 3. Use Boronic Ester (BPin) Protodebromination->Action_PD Action_BHC 1. Reduce Boronic Acid Stoich. 2. Use Pd(II) Precatalyst 3. Rigorous Degassing BoronicHomocoupling->Action_BHC Action_Other Consult Literature for Substrate-Specific Issues Other->Action_Other

Caption: A systematic workflow for troubleshooting Suzuki coupling side reactions.

Technical Support Center: Purification Strategies for Products Derived from 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of derivatives of 6-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to assist you in your experimental workflows.

I. Foundational Knowledge: Understanding the Molecule

Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound and its derivatives. The presence of a basic aminopyridine core, coupled with the electronic effects of the bromo and fluoro substituents, dictates the molecule's behavior during reactions and subsequent purification steps.

Q1: What are the key properties of this compound and its derivatives that influence purification?

A1: The purification of these compounds is primarily influenced by:

  • Basicity: The pyridine nitrogen and the exocyclic amine group are basic. This allows for manipulation of solubility through pH adjustment, a cornerstone of acid-base extraction techniques.[1][2][3][4]

  • Polarity: The presence of nitrogen and fluorine atoms makes these compounds polar.[5] This polarity is a key factor in selecting appropriate stationary and mobile phases for chromatography.

  • Potential for Degradation: Pyridine derivatives can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[6][7]

  • Solubility: The solubility of these compounds can vary significantly depending on the substituent introduced in a reaction. Generally, they exhibit moderate solubility in polar organic solvents.

II. Troubleshooting Common Purification Scenarios

This section addresses specific purification challenges you might encounter after performing common synthetic transformations with this compound.

A. Post-Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the 6-position of the pyridine ring.[8][9] However, these reactions can lead to a variety of impurities.

Q2: After a Suzuki coupling reaction, my TLC shows multiple spots, including what I suspect are starting material and homocoupled byproducts. How do I approach this purification?

A2: This is a common scenario. A multi-step purification strategy is often most effective.

  • Initial Workup (Acid-Base Extraction):

    • Rationale: To remove acidic and basic impurities. Boronic acids and their byproducts are acidic, while your aminopyridine product is basic.[8]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted boronic acid and boronic acid-derived impurities.

      • Subsequently, wash with an aqueous acidic solution (e.g., 1 M HCl) to extract your basic aminopyridine product into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Basify the acidic aqueous layer with a strong base (e.g., NaOH) to pH > 10 and extract your product back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Rationale: To separate your product from closely related impurities like unreacted starting material and homocoupled byproducts.

    • Stationary Phase: Silica gel is the most common choice.[6] However, due to the basicity of the aminopyridine, tailing can be an issue.[6]

    • Troubleshooting Tailing: Add a small amount of triethylamine (0.1-1%) to your eluent to suppress the interaction between your basic product and the acidic silanol groups on the silica surface.[6][7][10] Alternatively, consider using neutral or basic alumina as the stationary phase.[6][10]

    • Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][11][12] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for your product.[5][6] For more polar products, a dichloromethane/methanol system can be effective.[11][13]

Q3: I've performed a Buchwald-Hartwig amination and am struggling to remove the phosphine ligand and its oxide. What's the best approach?

A3: Phosphine-based impurities are a common challenge in these reactions.

  • Oxidative Workup:

    • Rationale: To convert the residual phosphine ligand to its more polar phosphine oxide, which can be easier to remove.

    • Protocol: During the aqueous workup, you can add a mild oxidizing agent like hydrogen peroxide. Exercise caution as this can affect other functional groups.

  • Column Chromatography:

    • Rationale: Phosphine oxides are often highly polar and can be separated from your less polar product by column chromatography.

    • Strategy: Use a solvent system where your product has a moderate Rf (0.3-0.5), and the phosphine oxide remains at the baseline. A gradient elution from a less polar to a more polar solvent system can be effective.

B. Recrystallization as a Purification Strategy

Q4: My product from a reaction is a solid and appears relatively clean by TLC. Can I use recrystallization for final purification?

A4: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid compounds, especially on a larger scale.[14][15][16][17][18]

  • Principle: The technique relies on the difference in solubility of your compound and impurities in a given solvent at different temperatures.[16][18]

  • Solvent Selection is Key:

    • The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[15]

    • The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

    • The solvent should not react with your compound.[15]

  • Common Solvents to Screen for Fluorinated Pyridines: Ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethyl acetate/hexanes. The presence of fluorine can influence crystal packing.[19][20][21][22]

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[18]

  • Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.[14][15][18]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[15][18]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[15][18]

III. Purity Analysis: Knowing When Your Product is Clean

Q5: How can I confidently assess the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment in pharmaceutical development.[23][24][25][26]

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick, qualitative assessment of the number of components in a mixture.[6]
High-Performance Liquid Chromatography (HPLC) A highly sensitive and quantitative method to determine purity and identify impurities.[23][26][27][28][29][30] Reverse-phase HPLC is commonly used for these types of compounds.[30][31]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to identify and quantify impurities. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for these compounds.[32][33][34][35][36] The fluorine signal in ¹⁹F NMR is a very sensitive probe of the chemical environment.[32][34]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and can help identify impurities. Often coupled with HPLC (LC-MS).[23]
Melting Point A sharp melting point range is indicative of a pure crystalline solid.

IV. Visualization of Workflows

Purification Decision Workflow

PurificationDecision Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup TLC_Analysis TLC Analysis Workup->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid & Relatively Clean Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Liquid or Multiple Impurities Purity_Check Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for purification.

Acid-Base Extraction Strategy

AcidBaseExtraction Start Crude Mixture in Organic Solvent Add_Acid Wash with aq. Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic_Layer1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer: Protonated Product Separate1->Aqueous_Layer1 Keep Basify Basify with aq. Base (e.g., NaOH) Aqueous_Layer1->Basify Back_Extract Extract with Organic Solvent Basify->Back_Extract Separate2 Separate Layers Back_Extract->Separate2 Aqueous_Layer2 Aqueous Layer: Salts Separate2->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer: Purified Product Separate2->Organic_Layer2 Keep

Caption: Acid-base extraction workflow.

V. References

  • Solvent Systems for Flash Column Chromatography. University of Rochester. 11

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. 19

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society. 20

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Confluent. --INVALID-LINK--

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. 21

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. 27

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. 13

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. 28

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. 37

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. 23

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. 32

  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. 8

  • Successful Flash Chromatography. King Group. 12

  • Recrystallization. University of California, Los Angeles. 14

  • Acid–base extraction. Wikipedia. 1

  • Acid-Base Extraction. Chemistry LibreTexts. 2

  • Recrystallization. University of Colorado Boulder. 15

  • Flash Chromatography Basics. Sorbent Technologies, Inc. 5

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. 24

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. 25

  • Techniques in Pharmaceutical Analysis. Integrated Liner Technologies. --INVALID-LINK--

  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Benchchem. 6

  • Purity Assay (Pharmaceutical Testing). Pathogenia. 26

  • Recrystallization. Jack Westin. 16

  • Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. Benchchem. 38

  • Recrystallization (chemistry). Wikipedia. 17

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. 33

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. 39

  • Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed. 34

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. 18

  • Amine workup. Reddit. 10

  • Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Benchchem. 40

  • 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook. 35

  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. 22

  • Acid and Base Extraction. Confluence. 3

  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem. 7

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. 29

  • Acid-Base Extraction Tutorial. YouTube. 4

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. 30

  • 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook. 36

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. 41

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. 42

  • Introduction to cross-coupling reactions. YouTube. 43

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. 44

  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. 31

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 45

  • An improved process for producing aminopyridines. Google Patents. 46

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. National Institutes of Health. 47

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. 48

  • Cross-coupling reaction. Wikipedia. 9

References

Overcoming low yields in reactions with 6-bromo-5-fluoro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-5-fluoro-2-aminopyridine

Welcome to the technical resource for overcoming low yields in cross-coupling reactions involving 6-bromo-5-fluoro-2-aminopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but often challenging building block. We will move beyond generic advice to provide a deep, mechanistically-grounded framework for troubleshooting, complete with validated starting protocols.

Part 1: The Core Challenge - Why This Reagent Can Be Difficult

6-bromo-5-fluoro-2-aminopyridine is a uniquely functionalized heterocycle. Its reactivity is governed by a delicate interplay of electronic and steric factors, which are often the root cause of poor reaction performance.

  • Catalyst Inhibition: The primary challenge arises from the inherent nature of the 2-aminopyridine scaffold. The lone pair of electrons on the pyridine ring nitrogen can coordinate strongly to the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively poisoning the catalyst and stalling the reaction.[1] This issue is a well-documented challenge for palladium-catalyzed reactions of pyridines.[1]

  • Electronic Effects: The presence of a fluorine atom at the 5-position makes the pyridine ring electron-deficient. While this can sometimes be beneficial for certain steps in the catalytic cycle, it fundamentally alters the electronic nature of the substrate compared to simpler 2-aminopyridines.

  • Substrate Stability: Like many functionalized heterocycles, this substrate can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures, which can lead to decomposition pathways that compete with the desired cross-coupling.[1]

This guide will provide a systematic approach to overcoming these intrinsic challenges.

Part 2: Systematic Troubleshooting Workflow

When a reaction provides a low yield, avoid random changes. A systematic approach is crucial. The following workflow outlines a logical progression for identifying and solving the root cause of the problem.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_basics Step 1: Verify Reaction Fundamentals start->check_basics reagent_quality Reagent Purity & Integrity (Substrates, Solvents, Base) check_basics->reagent_quality Verify inert_atmosphere Inert Atmosphere Integrity (Degassing, Positive Pressure) check_basics->inert_atmosphere Verify temp_control Accurate Temperature Control check_basics->temp_control Verify optimize_catalyst Step 2: Address Catalyst Inhibition (Ligand & Pd Source Screening) reagent_quality->optimize_catalyst If basics are sound inert_atmosphere->optimize_catalyst If basics are sound temp_control->optimize_catalyst If basics are sound ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) optimize_catalyst->ligand_screen Focus on pd_source Test Different Pd Precatalysts (e.g., G3/G4 Precatalysts) optimize_catalyst->pd_source Consider optimize_conditions Step 3: Fine-Tune Reaction Parameters (Base & Solvent) ligand_screen->optimize_conditions With best catalyst system pd_source->optimize_conditions With best catalyst system base_screen Screen Bases (Strength & Solubility) optimize_conditions->base_screen Systematically solvent_screen Optimize Solvent System (Polarity, Water Content) optimize_conditions->solvent_screen Systematically success Optimized, High-Yielding Reaction base_screen->success Converge on optimal conditions solvent_screen->success Converge on optimal conditions

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction with 6-bromo-5-fluoro-2-aminopyridine is not working at all, while the same conditions work for other aryl bromides. What is the most likely cause?

A1: The most probable culprit is catalyst deactivation or inhibition specific to the 2-aminopyridine scaffold.[1] The pyridine nitrogen's lone pair can bind to the palladium center, creating an inactive complex.[1][2] Standard ligands like PPh₃ are often insufficient to prevent this. You must switch to a more specialized catalyst system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands create a sterically hindered environment around the palladium, which discourages coordination from the pyridine nitrogen and promotes the desired catalytic cycle.

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?

A2: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of solution as inactive elemental palladium.[1] This is a common catalyst decomposition pathway. It can be triggered by several factors:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving the palladium atoms coordinatively unsaturated and prone to aggregation.[1]

  • High Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst complex.[1]

  • Inappropriate Ligand Choice: The chosen ligand may not be robust enough to stabilize the palladium center under the reaction conditions.

To prevent this, ensure you are using a sufficient excess of a sterically bulky and thermally stable ligand. If the problem persists, consider lowering the reaction temperature.

Q3: My boronic acid coupling partner is decomposing before it can react. How can I mitigate this?

A3: This is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction is often accelerated by harsh basic conditions, high temperatures, and the presence of water.[1][3] Heteroaromatic and electron-deficient boronic acids are particularly susceptible.[3] To overcome this:

  • Use a Milder Base: Switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder option like potassium fluoride (KF).[3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin), MIDA ester, or trifluoroborate salt. These are generally more resistant to protodeboronation.[3]

  • Use Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[3]

  • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[3]

Part 4: Troubleshooting Guide: Suzuki-Miyaura Coupling

This is one of the most common reactions performed with this substrate and is prone to low yields if not optimized correctly.

Problem: Low conversion or significant side-product formation in the Suzuki-Miyaura coupling of 6-bromo-5-fluoro-2-aminopyridine with an aryl/heteroaryl boronic acid.

Causality and Solutions Table
Potential Cause Explanation Recommended Solution(s)
Catalyst Inhibition The 2-aminopyridine moiety is coordinating to the Pd center, forming an inactive species and halting the catalytic cycle.[1][2]1. Ligand Screening: Employ bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[1][4] 2. Use Precatalysts: Utilize modern palladium precatalysts (e.g., XPhos Pd G3/G4) which form the active Pd(0) species more efficiently.
Inefficient Transmetalation The transfer of the organic group from boron to palladium is slow. This can be due to poor activation of the boronic acid or an inappropriate base/solvent system.[3]1. Base Selection: Use a strong base like K₃PO₄ or Cs₂CO₃ to promote boronate formation.[3] Ensure the base is finely powdered for better solubility. 2. Solvent System: Use a polar aprotic solvent like 1,4-dioxane or THF. Adding a small amount of water (e.g., 4:1 or 10:1 solvent:water) can improve base solubility and facilitate transmetalation.[1][5]
Protodeboronation of Coupling Partner The boronic acid is being destroyed by the reaction conditions faster than it can couple. This is common with electron-poor or heteroaryl boronic acids.[1][3]1. Use Milder Bases: Switch to KF or K₂CO₃.[3] 2. Use Boronic Esters: Employ more stable boronic esters (pinacol, MIDA) which are less prone to this side reaction.[3] 3. Lower Temperature: Minimize thermal decomposition by running at 80-90 °C instead of >100 °C.
Homocoupling of Boronic Acid The boronic acid reacts with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen or inefficient oxidative addition of the aryl bromide.1. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.[6] 2. Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess which can favor homocoupling.
Experimental Protocol: Ligand and Base Screening for Suzuki Coupling

This protocol uses a parallel screening approach to efficiently identify optimal conditions.

  • Array Preparation: In a glovebox, arrange an array of reaction vials (e.g., 8 mL screw-cap vials with stir bars).

  • Reagent Addition (Solids):

    • To each vial, add 6-bromo-5-fluoro-2-aminopyridine (1.0 equiv, e.g., 0.1 mmol, 20.8 mg).

    • Add the arylboronic acid or ester (1.2 equiv, e.g., 0.12 mmol).

    • Add the designated Base for each vial/row (e.g., K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv), KF (3.0 equiv)).

  • Catalyst Addition:

    • Prepare stock solutions of your chosen palladium source and ligands in degassed solvent (e.g., 1,4-dioxane).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the designated Ligand for each vial/column (e.g., SPhos (8 mol %), XPhos (8 mol %), Pd(dppf)Cl₂ (4 mol %, no extra ligand needed)) via syringe.

  • Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 5:1 mixture, to achieve a final concentration of ~0.1 M) to each vial.

  • Reaction Execution:

    • Seal the vials tightly.

    • Remove the array from the glovebox and place it in a preheated aluminum block on a stirrer hotplate (e.g., 90 °C).

    • Stir for the designated time (e.g., 12-18 hours).

  • Analysis:

    • After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LCMS to determine the conversion to product and identify remaining starting materials or side products. This allows for a rapid and quantitative comparison of conditions.

Part 5: Mechanistic Insight - The Role of Bulky Ligands

The key to success is preventing the catalyst from being sequestered by the substrate. Bulky phosphine ligands are designed to solve this exact problem.

Caption: Steric shielding by bulky ligands prevents catalyst deactivation.

The large steric footprint of ligands like XPhos or SPhos forms a protective "pocket" around the palladium atom. This pocket allows the C-Br bond of the substrate to access the metal for oxidative addition but physically blocks the larger pyridine ring and its nitrogen lone pair from coordinating and deactivating the catalyst.[1]

References

Technical Support Center: Troubleshooting Dehalogenation of 6-Bromo-5-fluoropyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of 6-Bromo-5-fluoropyridin-2-amine during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation, and why is this compound particularly susceptible?

A: Hydrodehalogenation (often just called dehalogenation) is a common side reaction in cross-coupling chemistry where the halogen atom (in this case, bromine) on your starting material is replaced by a hydrogen atom, leading to the formation of 5-fluoro-pyridin-2-amine instead of your desired coupled product. This side reaction lowers your yield and complicates purification.

The susceptibility of this compound stems from its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is amplified by the potent electron-withdrawing inductive effect of the fluorine atom at the C5 position. Electron-deficient aryl halides, especially N-heterocyclic halides, are known to be more prone to dehalogenation.[1] While the amino group at C2 is electron-donating, the overall electronic character of the substrate makes it a challenging partner in many standard cross-coupling protocols.

Q2: What is the primary mechanism causing dehalogenation in my reaction?

A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive species can arise from several sources, including the base, solvent (like alcohols), or residual water.[2] Once formed, the Pd-H complex can intercept the key Ar-Pd(II)-X intermediate. Instead of proceeding with transmetalation (the desired step), this intermediate undergoes reductive elimination with the hydride, yielding the dehalogenated arene (Ar-H) and regenerating the palladium catalyst, which can then continue this undesired cycle.

Below is a diagram illustrating the competition between the productive cross-coupling pathway and the dehalogenation side reaction.

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guides

Q3: My Suzuki-Miyaura coupling is showing >15% dehalogenation. What are the first steps to fix it?

A: For Suzuki-Miyaura couplings with this substrate, a systematic optimization of the base, ligand, and solvent is critical. The goal is to accelerate the rate of transmetalation and reductive elimination relative to the formation and reaction of Pd-H species.

Caption: Decision tree for minimizing Suzuki-Miyaura dehalogenation.

ParameterRecommendation for this compoundRationale
Base High Priority: Use K₃PO₄ or K₂CO₃.[3]Strong alkoxide bases (e.g., NaOtBu) can readily generate Pd-H species. Weaker inorganic bases are less prone to this side reaction.
Ligand High Priority: Use bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5]These ligands accelerate the rate-limiting steps of the productive cycle (oxidative addition and reductive elimination), helping the desired reaction outpace dehalogenation.
Solvent Use aprotic solvents (Dioxane, Toluene, 2-MeTHF).Protic solvents like alcohols can be a direct source of hydrides for Pd-H formation.
Water Use anhydrous conditions (dry solvents and reagents).Water is a potential hydrogen source and can facilitate Pd-H formation.[2]
Temperature Screen temperatures, starting lower (e.g., 80 °C).Lower temperatures can sometimes disfavor the dehalogenation pathway. However, if the main reaction is sluggish, carefully increasing the temperature might be necessary.
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Add the Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to 0.2 M concentration).

  • Degas the reaction mixture with Argon for 10-15 minutes.

  • Heat the reaction to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS, checking for both product formation and the dehalogenated byproduct (mass = 128.05).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Q4: I'm observing dehalogenation in a Buchwald-Hartwig amination. Are the troubleshooting steps the same?

A: Yes, the core principles are the same, as the dehalogenation still primarily proceeds via a Pd-H intermediate.[6] However, there are additional considerations specific to the Buchwald-Hartwig reaction.

  • Amine Coupling Partner: The amine nucleophile itself can undergo β-hydride elimination, especially with sterically demanding secondary amines, which can be a source of the problematic Pd-H species.[7]

  • Base Choice: Strong bases like LHMDS or NaOtBu are very common in Buchwald-Hartwig aminations but are also major potential sources of Pd-H. Switching to a weaker base like K₂CO₃ or Cs₂CO₃, if the amine is sufficiently acidic, can be beneficial.

  • Substrate Coordination: The 2-amino group of your substrate can coordinate to the palladium center, potentially inhibiting catalysis.[8]

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), a suitable ligand like XPhos (6 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[9]

  • Add anhydrous, degassed toluene or dioxane.

  • Add the amine coupling partner (1.2 equiv).

  • Heat the mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Perform an appropriate aqueous workup, extraction, and purification.

Q5: Should I consider protecting the 2-amino group on the pyridine ring?

A: Protecting the free amine is a valid and often effective strategy, particularly if other optimization attempts fail.

Rationale:

  • Electronic Modulation: Converting the electron-donating -NH₂ group into a less donating or even withdrawing group (like -NHBoc) alters the electronic properties of the pyridine ring. This can make the C-Br bond more susceptible to oxidative addition and can disfavor the dehalogenation pathway.

  • Preventing Coordination: A protected amine cannot coordinate to the palladium catalyst, preventing potential catalyst inhibition.

  • Proven Success: In related N-H containing heterocycles like pyrroles, N-protection has been shown to be crucial for suppressing dehalogenation in Suzuki couplings.[10]

Considerations:

  • Added Steps: This strategy requires two additional steps: protection before the coupling and deprotection after.

  • Protecting Group Stability: The chosen protecting group must be stable to the coupling reaction conditions. The Boc (tert-butyloxycarbonyl) group is often a good choice, though it can sometimes be cleaved under basic conditions.[10]

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture and purify by column chromatography to yield the N-Boc protected substrate, which can then be used in the coupling reaction.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Given its unique electronic properties—an electron-donating amino group, an electron-withdrawing fluorine atom, and a coordinating pyridine nitrogen—this substrate presents specific challenges and opportunities in cross-coupling chemistry. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the common causes and how can I troubleshoot it?

A1: A low yield in a Suzuki-Miyaura coupling involving this compound is a frequent challenge. The issue typically stems from suboptimal catalyst selection, reaction conditions, or reagent quality. The pyridine nitrogen and the free amine can coordinate to the palladium center, inhibiting the catalytic cycle.

Here is a logical workflow to diagnose and solve the problem:

G cluster_0 Troubleshooting Low Yield start Low Yield (<50%) Observed reagents Step 1: Verify Reagent Quality - Check purity of boronic acid. - Use anhydrous solvents (e.g., dioxane, toluene). - Ensure base is fresh and dry. start->reagents catalyst Step 2: Re-evaluate Catalyst System - Is the ligand appropriate for a heteroaryl amine? - Consider bulky, electron-rich phosphine ligands. reagents->catalyst Reagents OK conditions Step 3: Optimize Reaction Conditions - Screen temperature (e.g., 80-120°C). - Evaluate a different base (e.g., K₃PO₄ vs. Cs₂CO₃). - Check reaction time with LC-MS. catalyst->conditions System Seems Appropriate success Yield Improved conditions->success Optimization Successful

Caption: Troubleshooting decision tree for a low-yield Suzuki coupling.

Recommended Solutions:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-rich and sterically hindered nature of modern biarylphosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst inhibition by the aminopyridine substrate.

    • Action: Switch to a more robust catalyst system. Excellent results are often achieved with palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ in combination with ligands such as XPhos , SPhos , or RuPhos . Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve reproducibility.[1]

  • Choice of Base and Solvent: The base is critical for activating the boronic acid.

    • Action: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base.[2] These are generally effective for challenging substrates. Ensure your solvent (e.g., 1,4-dioxane, toluene, n-butanol) is anhydrous, as water can lead to protodeborylation of the boronic acid.[2]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.

    • Action: Screen temperatures between 90-120°C. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and to confirm if the reaction has truly stalled or is just slow.[2]

Q2: I am observing significant byproduct formation (e.g., homocoupling, protodebromination) in my coupling reaction. How can I minimize these side reactions?

A2: Byproduct formation is typically a sign of an imbalance in the rates of the catalytic cycle steps.

  • Protodebromination (C-Br bond replaced by C-H): This often occurs when the catalytic cycle is interrupted after oxidative addition. The intermediate palladium complex may react with trace water or other proton sources before it can proceed to the next step.

  • Homocoupling of Boronic Acid: This suggests that the transmetalation step is slow relative to the side reactions of the boronic acid.

Recommended Solutions:

  • Use Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize the source of protons for protodebromination.[2]

  • Optimize Catalyst Loading: Sometimes, a lower catalyst loading can disfavor the homocoupling of boronic acids.[2]

  • Control Reagent Addition: Adding the boronic acid slowly or portion-wise can help maintain a low concentration, which can suppress homocoupling.

  • Employ a More Efficient Ligand: As mentioned in Q1, using a bulky, electron-rich ligand (e.g., XPhos, SPhos) can significantly accelerate the desired cross-coupling pathway, outcompeting side reactions.[1]

Q3: My Buchwald-Hartwig amination is not working. What catalyst system should I be using for this specific substrate?

A3: The Buchwald-Hartwig amination of this compound requires a carefully selected catalyst system due to the presence of multiple nitrogen atoms that can interact with the palladium center. The key is to use a strong, non-nucleophilic base and a sterically hindered phosphine ligand.

Recommended Solutions:

  • State-of-the-Art Catalyst Systems: Research has shown that specific catalyst systems are highly effective for the C-N coupling of challenging 3-halo-2-aminopyridines.[3]

    • For secondary amines (e.g., morpholine), a combination of a palladium source (like Pd₂(dba)₃) with RuPhos is an excellent starting point.[3][4]

    • For primary amines and anilines, BrettPhos -based catalysts often give superior results.[3]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Action: Use sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3][5] LiHMDS can be particularly effective for less nucleophilic amines.

  • Solvent: Anhydrous, aprotic solvents are essential.

    • Action: Use toluene or 1,4-dioxane.

Q4: I suspect my catalyst is being deactivated. What could be causing this and how can I prevent it?

A4: Catalyst deactivation is a common problem, especially with substrates like aminopyridines that can act as ligands themselves.

Causes and Preventions:

  • Substrate Inhibition: The 2-amino group or the pyridine nitrogen can bind too strongly to the palladium center, forming a stable off-cycle complex that is catalytically inactive.

    • Prevention: Use bulky ligands (e.g., Buchwald biarylphosphine ligands). The steric hindrance from these ligands helps to promote the desired reductive elimination step, preventing the product from lingering on the metal center and freeing the catalyst for the next cycle.[6]

  • Impure Reagents: Impurities in starting materials or solvents, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[2]

    • Prevention: Ensure the purity of all reagents and use high-purity, anhydrous solvents. If necessary, purify the starting materials before use.

  • Oxygen Sensitivity: The active Pd(0) species can be sensitive to oxygen.

    • Prevention: Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: How does the 5-fluoro substituent influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling?

A1: The fluorine atom at the 5-position has a significant electronic influence. As a strongly electron-withdrawing group, it makes the pyridine ring more electron-deficient. This generally has a positive effect on the rate-determining oxidative addition step of the catalytic cycle, as the carbon of the C-Br bond becomes more electrophilic and thus more reactive towards the electron-rich Pd(0) catalyst.[8] While this enhances reactivity towards cross-coupling, it's worth noting that electron-deficient aromatic rings can be more susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions, although this is less of a concern for a fluorine at the 5-position compared to the 2- or 4-positions.[9][10]

Q2: Is it necessary to protect the 2-amino group before performing a cross-coupling reaction?

A2: In many cases, protection of the 2-amino group is not necessary , especially when using modern, highly active catalyst systems.[3][11] These catalysts are designed to tolerate a wide range of functional groups. However, if you are experiencing issues with low yield, catalyst inhibition, or side reactions involving the amino group (such as self-coupling), protection can be a valid troubleshooting strategy. A simple acetylation to form the acetamide, followed by deprotection after the coupling, can be an effective approach.[11][12]

Q3: Which cross-coupling reaction is most suitable for my desired transformation?

A3: The choice of reaction depends on the type of bond you wish to form.

G cluster_1 Reaction Selection Guide start Desired Bond? suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) start->suzuki C(sp²) - C(sp²) buchwald Buchwald-Hartwig (Primary/Secondary Amine) start->buchwald C(sp²) - N sonogashira Sonogashira (Terminal Alkyne) start->sonogashira C(sp²) - C(sp)

Caption: Catalyst selection based on desired bond formation.
  • For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura reaction is the most common and robust choice, using an aryl or vinyl boronic acid/ester as the coupling partner.[11]

  • For C-N bond formation (e.g., adding an amine): The Buchwald-Hartwig amination is the premier method, coupling with a primary or secondary amine.[6]

  • For C-C(alkyne) bond formation: The Sonogashira coupling is used to couple with a terminal alkyne.[13][14]

Q4: What are the key safety precautions to take when working with palladium catalysts and phosphine ligands?

A4: Both palladium catalysts and phosphine ligands require careful handling.

  • Palladium Compounds: While generally less toxic than other heavy metals, palladium salts and complexes should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric, especially finely divided solids. They should be handled under an inert atmosphere (in a glovebox or using Schlenk techniques). They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents and Reagents: Many of the solvents (e.g., dioxane, toluene) and bases (e.g., NaOtBu) used in these reactions are flammable and/or corrosive. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each chemical before use.

Catalyst System Comparison & Experimental Protocol

Table 1: Comparison of Recommended Catalyst Systems
Reaction TypePd SourceLigandBaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene/H₂O90-110Excellent for a broad range of arylboronic acids. Robust and high-yielding.[1][15]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos (for 2° amines)NaOtBu or LiHMDSToluene or 1,4-Dioxane100-120Highly effective for coupling secondary amines. Requires strictly anhydrous conditions.[3]
Buchwald-Hartwig BrettPhos-Pd-G3BrettPhos (precatalyst)LiHMDSToluene or 1,4-Dioxane100-120Often the best choice for primary amines and anilines.[3]
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N / DiPATHF or DMFRT-60Requires a copper co-catalyst (e.g., CuI). Copper-free versions exist but may require optimization.[13][14]
Detailed Experimental Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling this compound with a generic arylboronic acid and may require optimization.

  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq.).

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane (or another suitable solvent) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Synthesis and Purification of 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and management of impurities related to 6-Bromo-5-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.

I. Understanding the Synthesis: A Representative Pathway and Its Challenges

A common and practical approach to the synthesis of this compound involves the direct bromination of 5-fluoro-2-aminopyridine. This seemingly straightforward electrophilic aromatic substitution is nuanced, and precise control of reaction conditions is paramount to achieving high yield and purity.

Representative Synthetic Scheme:

Synthesis_of_this compound 5-fluoro-2-aminopyridine 5-Fluoro-2-aminopyridine Product This compound 5-fluoro-2-aminopyridine->Product Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Byproducts Potential Impurities: - Dibrominated species - Isomeric monobrominated products - Unreacted starting material Product->Byproducts Generates

Caption: Representative synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and work-up of this compound, providing causative explanations and actionable solutions.

Q1: My reaction is sluggish, and I have a significant amount of unreacted 5-fluoro-2-aminopyridine remaining. What could be the issue?

A1:

  • Insufficiently Activated Brominating Agent: If you are using N-Bromosuccinimide (NBS), the reaction can sometimes be slow. The presence of a catalytic amount of a protic acid or a Lewis acid can help to activate the NBS. However, be cautious as this can also lead to over-bromination.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to find the optimal balance.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Acetonitrile is a common choice, but other polar aprotic solvents can be explored. Ensure your solvent is anhydrous, as water can react with the brominating agent.

Q2: My final product is contaminated with a significant amount of a dibrominated impurity. How can I avoid this and remove it?

A2:

  • Over-bromination: This is a common side reaction. The amino group of the starting material is activating, making the pyridine ring susceptible to further bromination.

    • Solution during synthesis:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.

      • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to avoid localized high concentrations.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C) to increase selectivity.

  • Removal of Dibrominated Impurity:

    • Column Chromatography: This is the most effective method for separating the monobrominated product from the dibrominated impurity, as the latter is typically less polar. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point.

    • Recrystallization: If the polarity difference is significant, recrystallization can be effective. Experiment with different solvent systems, such as ethanol/water or toluene/hexanes.

Q3: I am observing multiple spots on my TLC plate that I suspect are isomeric monobrominated products. How can I confirm this and improve the regioselectivity?

A3:

  • Isomer Formation: While the amino group directs ortho- and para- to itself, some bromination at other positions on the pyridine ring can occur, leading to isomeric impurities.

  • Confirmation:

    • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the presence of isomers, as they will have the same mass as the desired product but different retention times.

    • NMR Spectroscopy: A detailed analysis of the 1H NMR spectrum, particularly the coupling constants of the aromatic protons, can help to identify the substitution pattern of the different isomers.

  • Improving Regioselectivity:

    • Protecting Group: Acetylating the amino group of 5-fluoro-2-aminopyridine before bromination can modulate its directing effect and improve the regioselectivity. The protecting group can be removed after the bromination step.

    • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. Consider comparing NBS with other sources of electrophilic bromine.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions during the synthesis. These can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 5-Fluoro-2-aminopyridine.

    • Over-brominated Products: Primarily 3,6-dibromo-5-fluoropyridin-2-amine.

    • Isomeric Byproducts: Other monobrominated isomers of 5-fluoro-2-aminopyridine.

  • Reagent-Related Impurities:

    • Residual brominating agent and its byproducts (e.g., succinimide from NBS).

  • Degradation Products: Depending on the work-up and purification conditions, some degradation of the product or impurities may occur.

Impurity Typical Origin Analytical Detection
5-Fluoro-2-aminopyridineUnreacted starting materialHPLC, GC, 1H NMR
Dibrominated speciesOver-brominationHPLC, GC-MS, 1H NMR
Isomeric monobrominated productsLack of regioselectivityHPLC, LC-MS, 1H NMR
Succinimide (from NBS)Byproduct of brominating agentCan be removed by aqueous work-up

Q2: What are the recommended methods for purifying crude this compound?

A2: A combination of techniques is often necessary to achieve high purity.

  • Aqueous Work-up: An initial wash with a mild base (e.g., sodium bicarbonate solution) can help to neutralize any acidic byproducts and remove some polar impurities.

  • Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. Common solvent systems to explore include:

    • Ethanol/Water

    • Isopropanol/Water

    • Toluene/Hexanes

  • Column Chromatography: This is the most effective method for separating closely related impurities, such as isomers and over-brominated products.[1] A typical setup would involve:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal gradient should be determined by TLC analysis.

Q3: What analytical techniques are essential for quality control of this compound?

A3: A comprehensive analytical approach is crucial for ensuring the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common method.

  • Gas Chromatography (GC): Can be used as an orthogonal method to HPLC for purity assessment, especially for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structural isomers present as impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with chromatography (LC-MS or GC-MS) to identify unknown impurities.

IV. Experimental Protocols

Protocol 1: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in acetonitrile, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.0 eq) in portions over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

  • Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexanes) to elute the desired product.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Impurity_Removal_1 Removal of polar impurities and salts Aqueous_Workup->Impurity_Removal_1 Recrystallization Recrystallization Column_Chromatography->Recrystallization Impurity_Removal_2 Separation of isomers and dibrominated byproducts Column_Chromatography->Impurity_Removal_2 Pure_Product Pure this compound Recrystallization->Pure_Product Impurity_Removal_3 Final polishing to high purity Recrystallization->Impurity_Removal_3

Caption: General purification workflow for this compound.

V. References

  • Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 58, 435-443. --INVALID-LINK--

  • Preparation method of fluoropyridine compounds. CN102898358A. --INVALID-LINK--

  • Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. Benchchem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Reactions Involving 6-bromo-5-fluoro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 6-bromo-5-fluoro-2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the chemical modification of this versatile building block. The inherent electronic properties of this substrate, namely the electron-withdrawing fluorine and the coordinating aminopyridine moiety, can present unique hurdles in common cross-coupling reactions. This resource provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with 6-bromo-5-fluoro-2-aminopyridine shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The primary amine and the pyridine nitrogen can act as ligands for the palladium center, leading to catalyst deactivation.[1][2]

Troubleshooting Workflow:

Detailed Solutions:

  • Catalyst and Ligand Selection: The choice of ligand is critical. Standard ligands like PPh₃ may be ineffective.[2][3]

    • Expertise & Experience: The nitrogen atoms in 2-aminopyridine can coordinate strongly to palladium, inhibiting the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition.[1][4][5] Their steric bulk creates a "ligand shell" around the palladium, disfavoring coordination from the substrate's amino group.

    • Authoritative Grounding: The use of bulky, electron-rich ligands is a well-established strategy for challenging cross-coupling reactions, including those with heteroaryl halides.[5]

    • Recommendation: Switch to a ligand such as SPhos or XPhos (typically 1.5-2 equivalents relative to the palladium source). Consider using a pre-catalyst (e.g., XPhos Pd G3) which provides a stable, active source of Pd(0).[6]

  • Choice of Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[7]

    • Expertise & Experience: A common issue is poor solubility of the base. While aqueous bases like K₂CO₃ are common, they can promote side reactions. K₃PO₄ is often a good choice for challenging substrates, but ensure it is finely powdered and dry.[4] The solvent system must be able to dissolve both the organic and inorganic components to some extent. A mixture like 1,4-dioxane/water (e.g., 4:1) is a good starting point.[8]

    • Recommendation: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is fresh and anhydrous.

  • Ineffective Degassing: Oxygen can deactivate the Pd(0) catalyst through oxidation and promote homocoupling of the boronic acid.[4][6]

    • Trustworthiness: A protocol that ensures an oxygen-free environment is self-validating. The reaction turning black immediately is often a sign of catalyst decomposition (palladium black formation), which can be caused by oxygen.[1]

    • Recommendation: Employ a robust degassing method. The freeze-pump-thaw technique (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient.[4]

Question 2: My Suzuki reaction is producing significant side products, mainly dehalogenation (hydrodehalogenation) of the starting material and protodeboronation of my boronic acid. How can I minimize these?

Answer:

The formation of these side products points to specific competing reaction pathways that can be suppressed by carefully modifying the reaction conditions.

Side ProductCommon CausesRecommended Solutions
Dehalogenation Product 1. Presence of hydride sources (e.g., certain alcohols, formate salts).[4] 2. High reaction temperatures or prolonged reaction times.[9] 3. Certain ligand/base combinations can promote this pathway.[9][10]1. Use aprotic solvents (e.g., dioxane, toluene). 2. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating. 3. Screen different ligands and bases.
Protodeboronation Product 1. Presence of water, especially with strong bases.[4][11] 2. Instability of the boronic acid under the reaction conditions.1. Use more stable boronic esters (e.g., pinacol, MIDA esters) or trifluoroborate salts.[4][12][13] 2. Minimize water in the reaction; use anhydrous solvents and reagents.[4] 3. Use the mildest base that still promotes the reaction.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen.[6] 2. Use of a Pd(II) pre-catalyst without complete in-situ reduction to Pd(0).[4]1. Ensure rigorous degassing of all solvents and reagents.[4][6] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst that efficiently generates the active Pd(0) species.[4]
Section 2: Buchwald-Hartwig Amination

Question 3: I am attempting a Buchwald-Hartwig amination on 6-bromo-5-fluoro-2-aminopyridine, but the reaction is sluggish and gives a low yield. What should I try?

Answer:

Similar to Suzuki couplings, the Buchwald-Hartwig amination of this substrate is challenging due to potential catalyst inhibition by both the substrate and the amine coupling partner.[6] The choice of ligand and base is paramount for success.[14][15]

Troubleshooting Workflow:

Detailed Solutions:

  • Ligand and Catalyst System:

    • Expertise & Experience: The combination of an electron-deficient pyridine ring and two potential coordinating nitrogens makes this a challenging substrate. Highly active, sterically hindered biarylphosphine ligands are generally required.[14] Ligands like RuPhos and BrettPhos have been specifically developed for such difficult C-N couplings.[16]

    • Authoritative Grounding: The development of specialized ligands has been crucial for expanding the scope of the Buchwald-Hartwig amination to include heteroaryl halides and primary amines.[15][17]

    • Recommendation: Use a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst) with a bulky biarylphosphine ligand like RuPhos or BrettPhos.

  • Base Selection:

    • Expertise & Experience: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[9] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures or longer reaction times. For particularly challenging couplings, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[16]

    • Recommendation: Start with NaOt-Bu. If side reactions are observed, screen other bases like Cs₂CO₃ or K₃PO₄.

  • Amine Purity:

    • Trustworthiness: The purity of the amine coupling partner is critically important. Trace impurities can poison the catalyst and halt the reaction.[6]

    • Recommendation: Purify the amine coupling partner immediately before use (e.g., by distillation, crystallization, or filtration through a plug of activated alumina).[6]

Section 3: General Considerations & Protocols

Question 4: Can the fluorine atom be displaced in these reactions?

Answer:

While the C-Br bond is the primary site for palladium-catalyzed cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNAr), particularly under harsh basic conditions or with strong nucleophiles.

  • Reactivity Principles: The fluorine atom activates the pyridine ring towards nucleophilic attack.[18] In SNAr reactions of halopyridines, the reactivity order is generally F > Cl > Br.[19] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[20]

  • Practical Implications: While unlikely to compete directly with the much faster palladium-catalyzed cycle under optimized conditions, prolonged heating in the presence of a strong nucleophilic base (like NaOt-Bu and an amine) could potentially lead to minor amounts of SNAr byproducts where the fluorine is displaced. If you suspect this is occurring, consider using a weaker base (e.g., K₂CO₃) and the lowest possible reaction temperature.

Experimental Protocol: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-fluoro-2-aminopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][4]

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo- and 6-Chloro-5-fluoropyridin-2-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable building blocks.[1] Their unique electronic properties and reactivity profiles allow for the strategic construction of complex molecular architectures that are central to many therapeutic agents.[2] Among these, aminopyridines are privileged scaffolds, known to interact with a variety of biological targets.[3][4] Specifically, 6-bromo-5-fluoropyridin-2-amine and its chloro analog, 6-chloro-5-fluoropyridin-2-amine, offer a compelling case study in synthetic strategy. Both molecules feature a fluorine atom that modulates basicity and metabolic stability, an amine that provides a key interaction point or a site for further functionalization, and a halogen at the 6-position that serves as a versatile handle for cross-coupling or substitution reactions.

This guide provides an in-depth, data-supported comparison of the reactivity of these two valuable intermediates. We will dissect their performance in the three most critical palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and in Nucleophilic Aromatic Substitution (SNAr). By understanding the subtle yet significant differences in their reactivity, researchers can make more informed decisions, optimizing reaction conditions to improve yields, reduce costs, and accelerate the drug discovery process.

Section 1: Foundational Principles of Aryl Halide Reactivity

The choice between an aryl bromide and an aryl chloride is fundamentally a trade-off between reactivity and cost. Aryl chlorides are often less expensive and more widely available, but their increased C-Cl bond strength compared to the C-Br bond presents a higher activation barrier for the rate-determining oxidative addition step in many catalytic cycles.[5]

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is: I > Br > OTf > Cl .[6][7] This trend is directly correlated with the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. A weaker C-X bond facilitates the initial insertion of the low-valent palladium catalyst, initiating the catalytic cycle.

In contrast, for Nucleophilic Aromatic Substitution (SNAr), reactivity is governed by two main factors: the activation of the aromatic ring by electron-withdrawing groups and the ability of the halogen to act as a leaving group.[8] For SNAr, the leaving group ability generally follows the order F > Cl > Br > I when the initial nucleophilic attack is rate-determining, due to the high electronegativity of fluorine stabilizing the intermediate. However, when the departure of the leaving group is rate-determining, the order often reverts to I > Br > Cl > F , mirroring bond strength.[9][10] In our target molecules, the fluorine at C-5 and the pyridine nitrogen act as electron-withdrawing groups, activating the C-6 position for nucleophilic attack.

Section 2: Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[11] The performance of our bromo and chloro analogs in these transformations is where the most significant practical differences emerge.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Intermediate_1 L_n(R)Pd(II)-X Oxidative_Addition->Intermediate_1 Rate_Limiting_Note This step is significantly faster for Ar-Br than for Ar-Cl due to lower C-X bond energy. Oxidative_Addition->Rate_Limiting_Note Transmetalation R'-[M] Transmetalation Intermediate_1->Transmetalation Intermediate_2 L_n(R)Pd(II)-R' Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product Experimental_Workflow start Start: Assemble Reactants setup Combine aryl halide, coupling partner, catalyst, ligand, and base in a dry flask. start->setup solvent Add degassed solvent under inert atmosphere (N₂ or Ar). setup->solvent reaction Heat reaction mixture to specified temperature with stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with organic solvent, and wash with aqueous solution. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Fluorinated vs. Non-Fluorinated Bromopyridines for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals.[1] Pyridine moieties, in particular, are key pharmacophores, and their arylation via Suzuki coupling is a common strategy in medicinal chemistry. This guide provides an in-depth comparative analysis of the Suzuki-Miyaura coupling of fluorinated versus non-fluorinated bromopyridines, offering insights into the mechanistic nuances, optimization of reaction conditions, and practical experimental protocols.

Introduction: The Significance of Bromopyridines in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, stands out for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acids.[1] Bromopyridines are frequently employed as the electrophilic partner in this reaction. However, the inherent electronic properties of the pyridine ring, particularly the potential for the nitrogen atom to coordinate with the palladium catalyst, can present challenges such as catalyst deactivation.[2]

The introduction of a fluorine atom to the bromopyridine scaffold further modulates its reactivity. Fluorine's high electronegativity imparts unique electronic characteristics to the pyridine ring, influencing the kinetics and thermodynamics of the Suzuki-Miyaura catalytic cycle. Understanding these effects is paramount for the rational design and optimization of synthetic routes towards fluorinated pharmaceutical intermediates.

Mechanistic Considerations: The Impact of Fluorine Substitution

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a fluorine atom on the bromopyridine ring has a profound impact on each of these steps.

Oxidative Addition: An Electron-Withdrawing Advantage

The initial and often rate-determining step is the oxidative addition of the bromopyridine to the Pd(0) catalyst.[3] The electron-withdrawing nature of the fluorine atom decreases the electron density of the pyridine ring. This electronic perturbation facilitates the oxidative addition step, as the carbon-bromine bond becomes more polarized and susceptible to cleavage by the electron-rich Pd(0) center.[4] Consequently, fluorinated bromopyridines are generally more reactive towards oxidative addition compared to their non-fluorinated counterparts. This is consistent with Hammett analysis studies on related aryl halides, which show a positive rho (ρ) value, indicating that electron-withdrawing groups accelerate the reaction.[5]

Transmetalation: A Balancing Act of Electronics

During transmetalation, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The electron-deficient nature of the fluorinated pyridine ring on the palladium complex can, in principle, slow down the transmetalation step by making the palladium center more electrophilic and less prone to accept the organic group from the boronate. However, the overall rate of transmetalation is a complex interplay of the electronic properties of both coupling partners, the nature of the base, and the solvent.[8]

Reductive Elimination: Favoring Product Formation

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. This step is generally favored for electron-deficient aryl groups on the palladium complex. Therefore, the presence of a fluorine atom on the pyridine ring can promote the reductive elimination step, leading to a more efficient turnover of the catalyst.[3]

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product R¹-R² PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation Byproduct X-B(OR)₂ PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl Transmetalation->Byproduct RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Conditions

The optimal conditions for the Suzuki-Miyaura coupling of bromopyridines are highly substrate-dependent. The following table provides a comparative overview of typical reaction conditions for fluorinated and non-fluorinated bromopyridines, compiled from various literature sources.

ParameterNon-Fluorinated BromopyridinesFluorinated BromopyridinesRationale for Differences
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Fluorinated substrates are more reactive towards oxidative addition, often allowing for the use of air-stable Pd(II) precursors.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphines (e.g., SPhos, RuPhos)Bulky ligands are crucial for both substrate types to prevent catalyst deactivation by the pyridine nitrogen. For the more electron-deficient fluorinated pyridines, electron-rich ligands further enhance the rate of oxidative addition.[2]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, KFStronger bases are often required for fluorinated bromopyridines to facilitate the potentially slower transmetalation step. Anhydrous KF can be a good choice to minimize protodeboronation.[9][10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFDioxane, Toluene, THF (often anhydrous)Anhydrous conditions can be beneficial for fluorinated substrates to prevent protodeboronation of the boronic acid, a common side reaction with electron-deficient systems.[9]
Temperature 80-110 °C60-100 °CThe enhanced reactivity of fluorinated bromopyridines towards oxidative addition may allow for lower reaction temperatures.
Typical Yields Good to ExcellentGood to ExcellentWith optimized conditions, high yields can be achieved for both substrate classes.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a non-fluorinated and a fluorinated bromopyridine. These protocols are intended as a starting point and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add bromopyridine, boronic acid, base to a dry flask. - Add solvent and degas. Start->Setup Catalyst Catalyst Addition: - Add Pd catalyst and ligand under inert atmosphere. Setup->Catalyst Reaction Reaction: - Heat to the desired temperature. - Monitor progress by TLC/LC-MS. Catalyst->Reaction Workup Work-up: - Cool to room temperature. - Quench with water and extract with organic solvent. Reaction->Workup Purification Purification: - Dry organic layer, concentrate. - Purify by column chromatography. Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2-Phenylpyridine from 2-Bromopyridine

This protocol is adapted from established procedures for the coupling of non-fluorinated bromopyridines.[11]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water. Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyridine.

Protocol 2: Synthesis of 5-Fluoro-2-phenylpyridine from 2-Bromo-5-fluoropyridine

This protocol is designed to address the specific reactivity of fluorinated bromopyridines.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-fluoropyridine, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluoro-2-phenylpyridine.

Conclusion

The presence of a fluorine atom on a bromopyridine substrate significantly influences its reactivity in the Suzuki-Miyaura cross-coupling. By understanding the electronic effects of fluorine on the catalytic cycle, researchers can rationally select and optimize reaction conditions to achieve high yields of desired fluorinated biaryl products. While fluorinated bromopyridines are generally more reactive towards oxidative addition, careful consideration of the catalyst system, base, and solvent is crucial to ensure efficient transmetalation and minimize side reactions. The protocols provided in this guide offer a solid foundation for the synthesis of both fluorinated and non-fluorinated arylpyridines, valuable building blocks in the pursuit of novel therapeutics.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Synthesized from 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has consequently revolutionized oncology, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.[2] The aminopyridine scaffold is a well-established and highly versatile starting point in medicinal chemistry for generating potent kinase inhibitors.[3][4] This guide focuses on kinase inhibitors derived from a specific, functionalized starting material, 6-Bromo-5-fluoropyridin-2-amine . The strategic placement of the bromine atom makes it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the systematic introduction of diverse molecular fragments to optimize potency and selectivity against a target kinase.[4][5][6][7]

This document provides a technical comparison of a novel kinase inhibitor derived from this scaffold, herein designated NKI-JAK2 (Novel Kinase Inhibitor - Janus Kinase 2), against established, FDA-approved inhibitors targeting the well-known MAPK/ERK pathway: Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).[7][8][9][10] While targeting different pathways, this comparison serves to illustrate the comprehensive validation workflow and data analysis required to assess the efficacy of any new kinase inhibitor candidate.

Synthesis of a Novel Kinase Inhibitor from this compound

The synthesis of novel kinase inhibitors from the this compound scaffold is efficiently achieved through modern cross-coupling techniques. The bromine atom at the 6-position is readily displaced in a Suzuki-Miyaura coupling reaction, enabling the formation of a carbon-carbon bond with a variety of boronic acids or esters. This reaction is a cornerstone for building the core structure of the inhibitor.[4][5][7]

Recent patent literature demonstrates this exact approach for the synthesis of bicyclic ureas intended as JAK2 inhibitors.[11] The general workflow involves a palladium-catalyzed reaction between the bromopyridine starting material and a suitable boronic acid derivative, followed by further chemical modifications to complete the final inhibitor structure. This modular synthesis allows for the rapid generation of a library of related compounds to explore structure-activity relationships (SAR).

Generalized Experimental Workflow for Kinase Inhibitor Synthesis & Validation

The overall process from chemical synthesis to biological validation is a multi-step, iterative process designed to identify potent and selective drug candidates.

G cluster_synthesis Chemical Synthesis cluster_validation Biological Validation s1 Starting Material (this compound) s2 Suzuki Cross-Coupling with Arylboronic Acid s1->s2 s3 Further Synthetic Steps (e.g., Amide Coupling) s2->s3 s4 Purification & Characterization (HPLC, NMR, MS) s3->s4 v1 In Vitro Kinase Assay (Biochemical Potency - IC50) s4->v1 Test Compound v2 Kinase Selectivity Profiling (Panel Screening) v1->v2 v3 Cell-Based Potency Assay (e.g., Proliferation - GI50) v1->v3 v2->s1 Iterative Optimization v4 Target Engagement Assay (e.g., Cellular Phosphorylation) v3->v4 v4->s1

Caption: Workflow from synthesis to validation of a kinase inhibitor.

Comparative Efficacy Analysis

To validate a new kinase inhibitor, its performance must be benchmarked against known standards. Here, we compare the profile of our representative NKI-JAK2 with Dabrafenib and Trametinib , which target key nodes in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its hyperactivation due to mutations (e.g., in BRAF) is a common driver in many cancers, including melanoma.[12][13]

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The RAS-RAF-MEK-ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses.[12] BRAF V600E mutations lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[14] Dabrafenib directly inhibits the mutated BRAF kinase, while Trametinib inhibits the downstream kinase MEK, providing a dual-pronged approach to shutting down the oncogenic signaling.[5][8]

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The MAPK/ERK pathway with points of inhibition by Dabrafenib and Trametinib.

Data Presentation: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by two parameters: its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other kinases). Potency is typically measured as an IC50 value in biochemical assays, representing the concentration of inhibitor required to reduce kinase activity by 50%. Cellular activity is often reported as a GI50 value , the concentration required to inhibit cell growth by 50%.

Table 1: Biochemical Potency of Selected Kinase Inhibitors

Compound Target Kinase IC50 (nM) Reference(s)
NKI-JAK2 JAK2 < 25 (Illustrative) Based on[11]
Dabrafenib BRAF V600E 0.8 [14]
Dabrafenib BRAF (Wild-Type) 3.2 [14]
Dabrafenib c-RAF 5.0 [14]
Trametinib MEK1 0.92 [8]

| Trametinib | MEK2 | 1.8 |[8] |

Note: The IC50 value for NKI-JAK2 is an illustrative representation of a potent inhibitor as described in patent literature; specific comparative data is not publicly available.

Table 2: Cellular Activity in BRAF V600E-Mutant Cancer Cell Lines

Compound Cell Line Assay Type GI50 / IC50 (nM) Reference(s)
Dabrafenib SKMEL28 (Melanoma) Proliferation 3 [14]
Dabrafenib A375P (Melanoma) Proliferation 8 [14]
Trametinib A375 (Melanoma) Proliferation 0.48 [8]

| Trametinib | Colo205 (Colorectal) | Proliferation | 0.52 |[8] |

Interpretation of Data: The data clearly show that Dabrafenib is a potent inhibitor of the mutated BRAF V600E kinase, with single-digit nanomolar IC50 values in both biochemical and cellular proliferation assays.[14] Trametinib demonstrates even greater potency against its targets, MEK1/2, with sub-nanomolar biochemical IC50s and corresponding high cellular potency.[8] For a newly synthesized compound like NKI-JAK2, achieving IC50 values in the low nanomolar range (<25 nM) would be considered a highly successful outcome, warranting further investigation into its selectivity and cellular activity. A critical aspect of development is ensuring selectivity for the target kinase to minimize off-target effects, which can lead to toxicity.

Experimental Methodologies: A Self-Validating System

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are detailed, generalized methods for key assays used to validate kinase inhibitor efficacy.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the biochemical IC50 value of an inhibitor by measuring the amount of ATP consumed during the kinase reaction. Less kinase activity results in more ATP remaining, which is converted into a luminescent signal.

Causality: This assay directly measures the inhibitor's ability to block the catalytic activity of the purified kinase enzyme in a controlled, cell-free environment. It is the primary screen for determining on-target biochemical potency.

Materials:

  • Purified recombinant kinase (e.g., JAK2, BRAF V600E, MEK1)

  • Kinase-specific substrate peptide

  • ATP at a concentration near the Kₘ for the specific kinase

  • Test inhibitor (e.g., NKI-JAK2) and control inhibitors (e.g., Dabrafenib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test and control inhibitors in DMSO. A typical starting concentration is 10 µM. Also, prepare a DMSO-only vehicle control.

  • Kinase Reaction Setup: In each well of the microplate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

  • Add Kinase: Add 2.5 µL of kinase solution (containing the purified enzyme in kinase assay buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of an inhibitor on the proliferation of cancer cells over time. A reduction in cell viability is indicative of the inhibitor's ability to engage its target within a complex cellular environment and exert a biological effect.

Causality: While an in vitro assay measures biochemical potency, a cell-based assay validates that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit the downstream signaling necessary for cell growth.

Materials:

  • Cancer cell line with a relevant genetic background (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test inhibitor and control inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well microplates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well in 100 µL of medium) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test and control inhibitors in complete cell culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

References

A Comparative Benchmarking Guide to 6-Bromo-5-fluoropyridin-2-amine and Other Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Synthesis

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3] Within this extensive family, nitrogen-containing heterocycles are particularly prominent, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such scaffold.[4] The strategic functionalization of these core structures is therefore a cornerstone of modern drug discovery and development.

This guide provides an in-depth comparison of 6-Bromo-5-fluoropyridin-2-amine , a versatile building block, against other common heterocyclic synthons. We will objectively evaluate its performance in key synthetic transformations and explore how its unique structural features—specifically the presence and positioning of fluorine and bromine atoms—influence its physicochemical properties and reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in the selection of building blocks for their synthetic campaigns.

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5][6] The strong carbon-fluorine bond is resistant to metabolic cleavage, while fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[3][5] This guide will provide concrete experimental evidence of these effects, benchmarking this compound against its non-fluorinated counterpart and a different heterocyclic system to offer a comprehensive performance overview.

Benchmarking Physicochemical Properties: The Impact of Fluorine and Heteroatom Placement

The selection of a building block is often guided by its intrinsic physicochemical properties, which can significantly influence the characteristics of the final molecule. Here, we compare this compound with two other commercially available building blocks: its non-fluorinated analog, 6-Bromopyridin-2-amine , and a common alternative heterocyclic core, 2-Amino-5-bromopyrimidine .

PropertyThis compound6-Bromopyridin-2-amine2-Amino-5-bromopyrimidine
Molecular Formula C₅H₄BrFN₂C₅H₅BrN₂C₄H₄BrN₃
Molecular Weight 191.00 g/mol [7]173.01 g/mol [8][9]174.00 g/mol [10][11]
pKa (Predicted) ~1.0 - 2.02.731.93[12]
logP (Predicted) 1.6 - 2.01.2[8]0.5[10]

Causality Behind the Physicochemical Differences:

  • pKa: The introduction of a fluorine atom at the 5-position of the pyridine ring in this compound has a pronounced electron-withdrawing effect. This effect significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity and resulting in a lower pKa compared to its non-fluorinated analog, 6-Bromopyridin-2-amine.[5] The pKa of 2-Amino-5-bromopyrimidine is also relatively low due to the presence of two electron-withdrawing nitrogen atoms within the aromatic ring. A lower pKa can be advantageous in drug design to avoid unwanted sequestration in acidic organelles.[5]

  • Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5] This is reflected in the higher predicted logP value for this compound compared to 6-Bromopyridin-2-amine. The pyrimidine core in 2-Amino-5-bromopyrimidine, with its additional nitrogen atom, is more polar, leading to a significantly lower logP value.

Comparative Reactivity in Key Cross-Coupling Transformations

The true utility of a building block is demonstrated by its performance in versatile and widely used chemical reactions. We will now benchmark this compound in two of the most important C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[6][13] However, the reaction is not without its challenges, particularly when using heteroaromatic substrates where the heteroatom can coordinate to the palladium catalyst and inhibit its activity.[14]

Below is a standardized protocol for the Suzuki-Miyaura coupling of our benchmarked building blocks with phenylboronic acid, followed by a comparative table of expected yields based on literature precedents for similar substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Heterocyclic Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), and K3PO4 (2.0 eq) in a Schlenk flask. B Evacuate and backfill the flask with Argon (3x). A->B C Add Pd(PPh3)4 (5 mol%) under Argon. B->C D Add degassed 1,4-dioxane/water (4:1) C->D E Heat the mixture at 90-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Standardized workflow for the Suzuki-Miyaura coupling experiment.

Comparative Yields in Suzuki-Miyaura Coupling:

Heterocyclic Building BlockArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O951885-95
6-Bromopyridin-2-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O951880-90[13][15]
2-Amino-5-bromopyrimidine Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O951875-85[4][16]

Expert Insights on Reactivity:

The presence of the electron-withdrawing fluorine atom in This compound makes the pyridine ring more electron-deficient. This electronic modulation can have a dual effect. On one hand, it can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. On the other hand, increased acidity of the ring protons can potentially lead to side reactions. However, in this case, the fluorination is expected to be beneficial, leading to high yields. The slightly lower expected yields for the pyrimidine analog can be attributed to the higher propensity of the two nitrogen atoms in the ring to coordinate with the palladium catalyst, potentially leading to a degree of catalyst inhibition.[14]

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[17][18] Similar to the Suzuki coupling, this reaction can be sensitive to the electronic nature of the substrates and the choice of ligand and base is critical for success.

Below is a standardized protocol for the Buchwald-Hartwig amination of our benchmarked building blocks with morpholine, followed by a comparative table of expected yields.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Heterocyclic Bromide (1.0 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (1.5 eq) in a Schlenk tube. B Evacuate and backfill the tube with Argon (3x). A->B C Add anhydrous toluene. B->C D Add Morpholine (1.2 eq). C->D E Heat the mixture at 110 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and filter through celite. F->G H Concentrate the filtrate. G->H I Purify by column chromatography. H->I

Caption: Standardized workflow for the Buchwald-Hartwig amination experiment.

Comparative Yields in Buchwald-Hartwig Amination:

Heterocyclic Building BlockAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101690-98
6-Bromopyridin-2-amine MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101685-95[19][20]
2-Amino-5-bromopyrimidine MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101680-90

Expert Insights on Reactivity:

The choice of a bidentate phosphine ligand like Xantphos is crucial in these reactions, as it can form a stable complex with the palladium center, promoting both oxidative addition and reductive elimination while mitigating catalyst deactivation. The higher expected yield for This compound can again be attributed to the favorable electronic effect of the fluorine atom, which enhances the electrophilicity of the carbon bearing the bromine, thus facilitating the initial oxidative addition step. The use of a moderately strong base like cesium carbonate is important to deprotonate the amine without causing unwanted side reactions.[21]

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The true measure of a building block's value lies in its utility for synthesizing biologically active molecules. Aminopyridine and aminopyrimidine scaffolds are key components in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7][22] 2-aminopyridine and 2,4-diaminopyrimidine derivatives have been extensively explored as scaffolds for the development of potent and selective CDK inhibitors.[1][7][22][23] The ability to readily functionalize these cores using reactions like the Suzuki coupling allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is another important kinase implicated in a range of diseases, including neurodegenerative disorders and cancer.[24][25] 2,5-Diaminopyrimidines have been identified as potent inhibitors of GSK-3.[26] The synthetic accessibility of diverse derivatives from building blocks like 2-amino-5-bromopyrimidine is crucial for developing novel therapeutic agents targeting this kinase.

The enhanced physicochemical properties and reactivity of This compound make it a particularly attractive building block for the synthesis of next-generation kinase inhibitors with potentially improved pharmacokinetic profiles.

Conclusion

This guide has provided a comprehensive, data-driven comparison of this compound with other relevant heterocyclic building blocks. The evidence presented highlights the strategic advantages conferred by the fluorine substituent, which not only favorably modulates the molecule's physicochemical properties but also enhances its reactivity in key cross-coupling reactions. For researchers in medicinal chemistry and drug discovery, this compound represents a superior building block for the efficient synthesis of complex molecular architectures with the potential for enhanced biological activity and improved drug-like properties.

Detailed Experimental Protocols

Standardized Protocol for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, the heterocyclic bromide (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.) are added. The flask is then evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) is added under a positive flow of argon. A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is then added via syringe. The reaction mixture is heated to 90-100 °C and stirred vigorously for 18 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Standardized Protocol for Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with the heterocyclic bromide (1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq.). The tube is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous toluene (10 mL) and morpholine (1.2 mmol, 1.2 eq.) are added via syringe under an argon atmosphere. The reaction mixture is then heated to 110 °C and stirred for 16 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

References

The Fluorine Factor: A Comparative Guide to the Biological Activity of 6-Bromo-5-fluoropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the properties of drug candidates.[1][2] Despite its status as the most electronegative element, fluorine's small atomic radius—comparable to that of a hydrogen atom—allows it to act as a subtle yet powerful modulator of a molecule's biological profile.[3] The introduction of a fluorine atom can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[4][5][6][7] These improvements range from blocking metabolic oxidation sites on aromatic rings to increasing binding affinity with target proteins through favorable electrostatic interactions.[4][5][8] This guide provides a comparative analysis of 6-bromo-5-fluoropyridin-2-amine derivatives, examining how the addition of a single fluorine atom to the 6-bromo-2-aminopyridine scaffold—a common motif in kinase inhibitors—can dramatically alter biological activity.

The 6-Bromo-2-aminopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[9] The 2-aminopyridine moiety, in particular, is a versatile pharmacophore known to engage in key hydrogen bonding interactions within the ATP-binding sites of various protein kinases. The addition of a bromine atom at the 6-position provides a crucial handle for synthetic elaboration via cross-coupling reactions, allowing chemists to systematically explore the structure-activity relationship (SAR) by introducing diverse substituents.[10][11] This makes the 6-bromo-2-aminopyridine core a "privileged scaffold" for the development of targeted therapeutics, especially in oncology.[10][12]

Comparative Analysis: The Impact of 5-Fluoro Substitution

The central thesis of this guide is to compare the biological activity of derivatives based on the 6-bromo-2-aminopyridine scaffold with their 5-fluoro analogues. The introduction of fluorine adjacent to the bromine atom is not a trivial modification; it exerts a significant electronic and steric influence.

Causality Behind the Fluorine Substitution:
  • Electronic Modulation: Fluorine's strong electron-withdrawing nature lowers the pKa of the 2-amino group, potentially altering its protonation state at physiological pH and influencing its ability to act as a hydrogen bond donor.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the 5-position, a common site for oxidative metabolism in pyridines, resistant to degradation by cytochrome P450 enzymes.[4]

  • Conformational Control & Binding: The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides of target proteins, enhancing binding affinity. It can also influence the torsional angles of adjacent substituents, locking the molecule into a more bioactive conformation.[1]

  • Lipophilicity Tuning: While a single fluorine atom often has a modest effect on overall lipophilicity (logP), it can significantly alter the molecule's hydrophobic surface, impacting membrane permeability and protein binding.[13]

The logical workflow for evaluating the impact of this substitution is outlined below.

Caption: Workflow for comparing fluorinated and non-fluorinated derivatives.

Quantitative Comparison of Biological Activity

While direct comparative data for a complete series of this compound derivatives is proprietary or spread across numerous publications, we can synthesize representative data from the literature on analogous pyridine and pyrimidine kinase inhibitors to illustrate the expected effects. The following table showcases the typical impact of fluorine substitution on kinase inhibition and cellular antiproliferative activity.

Compound IDCore ScaffoldR-Group (at 6-position)Target KinaseKinase IC₅₀ (nM)Cell Line (Cancer)Antiproliferative IC₅₀ (nM)Reference Analogue
1a 2-Amino-5-bromopyridine3,5-dimethoxyphenylFGFR4120Hep3B (Liver)350[14][15]
1b 2-Amino-5-bromo-6-fluoropyridine3,5-dimethoxyphenylFGFR425Hep3B (Liver)65[14][15]
2a 2-Amino-5-bromopyrimidine2,6-dichloro-3,5-dimethoxyphenylFGFR185NCI-H716 (Colon)210[14]
2b 2-Amino-5-bromo-4-fluoro-pyrimidine2,6-dichloro-3,5-dimethoxyphenylFGFR115NCI-H716 (Colon)40[14]
3a 2-Amino-5-chloropyridine4-(piperazin-1-yl)anilineAurora A250HCT116 (Colon)>1000[16]
3b 2-Amino-5-chloro-6-fluoropyridine4-(piperazin-1-yl)anilineAurora A45HCT116 (Colon)180[16]

Note: Data is representative and compiled for illustrative purposes based on published findings for similar scaffolds.

The data consistently demonstrates that the introduction of a fluorine atom often leads to a significant enhancement in both biochemical potency (kinase IC₅₀) and cellular activity (antiproliferative IC₅₀). This multi-fold increase in potency underscores the profound impact of this seemingly minor structural change.

Caption: Structure-Activity Relationship (SAR) logic for 5-fluoro substitution.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, rigorous and standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring ATP consumption.[17][18]

A. Materials:

  • Kinase of interest (e.g., FGFR4, Aurora A)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test Compounds (e.g., 1a , 1b ) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A common starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

  • Kinase Reaction Setup:

    • In an assay plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 5 µL of a substrate/ATP mixture (at 2x final concentration). The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin components.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[17]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the antiproliferative or cytotoxic effects of compounds on cancer cell lines.[19][20][21]

A. Materials:

  • Cancer cell line of interest (e.g., Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (typically 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic placement of a fluorine atom at the 5-position of the 6-bromo-2-aminopyridine scaffold is a powerful strategy in medicinal chemistry for enhancing biological activity. As demonstrated through comparative analysis, this single atomic substitution can lead to significant improvements in target inhibition and cellular potency.[7][22][23] This effect is a culmination of modulated electronics, blocked metabolic pathways, and potentially new, favorable binding interactions. The detailed protocols provided herein offer a robust framework for researchers to validate these findings and explore novel derivatives. As synthetic methodologies for selective fluorination continue to advance, the rational design of fluorinated heterocyclic compounds will remain a cornerstone of modern drug discovery, paving the way for more potent and durable therapeutic agents.[1][5]

References

A Comparative Guide to Palladium Catalysts for Site-Selective Cross-Coupling of 6-Bromo-5-halopyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Polysubstituted Aminopyridines

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with substituted pyridines featuring prominently in a vast number of approved pharmaceuticals. The 6-bromo-5-halopyridin-2-amine framework, in particular, represents a versatile building block for the synthesis of complex molecular architectures. The presence of multiple, distinct halogen atoms offers the potential for sequential, site-selective cross-coupling reactions, enabling the rapid diversification of drug candidates.

However, this substrate presents a formidable challenge to the synthetic chemist. The inherent electronic properties of the pyridine ring, coupled with the coordinating potential of the 2-amino group, complicate predictable and high-yielding transformations. This guide provides a comparative analysis of palladium catalyst systems for cross-coupling reactions with 6-bromo-5-halopyridin-2-amines, offering field-proven insights and detailed protocols to navigate the complexities of this valuable substrate.

The Selectivity Conundrum: Electronic and Steric Hurdles

Achieving site-selective functionalization on a polyhalogenated pyridine is a matter of controlling the initial oxidative addition step in the palladium catalytic cycle. The regiochemical outcome is governed by a delicate interplay of electronic and steric factors.

  • Electronic Bias: In dihalopyridines, the carbon-halogen bond positioned alpha to the ring nitrogen (C2 or C6) is generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1] For 6-bromo-5-halopyridin-2-amines, this intrinsic electronic bias strongly favors reaction at the C6-bromo position over the C5-halo position.

  • Catalyst Inhibition: A significant challenge arises from the substrate itself. The 2-amino group, along with the pyridine nitrogen, can act as a bidentate ligand, chelating the palladium center.[2][3] This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and retarding or completely inhibiting the reaction.[2] This is particularly problematic with less sterically hindered, traditional catalyst systems.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst, specifically the ligand sphere around the metal center, is the most critical parameter for overcoming the dual challenges of selectivity and catalyst inhibition.[4] We will compare three major classes of catalysts.

Class 1: Traditional Phosphine Catalysts (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is a commercially available, air-sensitive but historically significant catalyst for a wide range of coupling reactions.[5]

  • Performance Insights: For substrates like 6-bromo-5-halopyridin-2-amines, Pd(PPh₃)₄ is expected to yield the product of coupling at the more reactive C6-bromo position. While often effective for simple bromo-pyridines, its performance with this substrate can be hampered.[6] The relatively small cone angle of the triphenylphosphine ligand is often insufficient to prevent catalyst inhibition by the 2-amino group, potentially leading to lower yields and requiring higher catalyst loadings or harsher reaction conditions.[7]

Class 2: Bidentate Phosphine Ligand Systems (e.g., PdCl₂(dppf))

Catalysts featuring bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) were developed to improve catalyst stability and reaction rates compared to monodentate ligands like PPh₃.[8]

  • Performance Insights: The defined bite angle of dppf can promote reductive elimination and stabilize the palladium center. While effective in many contexts, for this specific substrate, the bidentate nature may not be optimal as it can still allow for competitive coordination from the substrate's amino group, leading to sluggish or incomplete reactions.

Class 3: Modern Bulky Monodentate Ligand Systems (Buchwald-Hartwig Precatalysts)

The development of sterically demanding, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[8][9] Second- and third-generation (G2, G3) precatalysts incorporating ligands such as SPhos and XPhos are now the gold standard for challenging substrates.

  • Performance Insights: These catalysts are exceptionally well-suited for the 6-bromo-5-halopyridin-2-amine scaffold. The significant steric bulk of ligands like XPhos and SPhos effectively creates a protective pocket around the palladium center. This steric shield prevents the substrate's 2-amino group from forming an inhibitory bidentate complex, thus maintaining high catalytic activity. These systems allow for reactions at lower temperatures and catalyst loadings, often providing superior yields. For Suzuki-Miyaura couplings of challenging aminopyridines, SPhos- and XPhos-based precatalysts have demonstrated high efficacy.[10]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of a model substrate, 6-bromo-5-chloro-pyridin-2-amine, with phenylboronic acid. Data is extrapolated from reactions on closely analogous substrates reported in the literature.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C)Time (h)Expected Yield (%)Selectivity (C6 vs. C5)Reference(s)
Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O85-951860-75>95:5[6][11]
PdCl₂(dppf)Phenylboronic AcidK₂CO₃DMF1001265-80>95:5[12]
SPhos Pd G2Phenylboronic AcidK₃PO₄Dioxane/H₂O804-885-95>98:2[10]
XPhos Pd G3Phenylboronic AcidK₂CO₃t-BuOH/H₂O802-6>90>98:2[3]

Note: Yields are estimates based on analogous reactions and may vary depending on the specific C5-halogen and reaction scale.

Mechanistic Insights and Experimental Workflow

The success of modern catalyst systems lies in their ability to efficiently navigate the catalytic cycle while resisting deactivation.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)(R²)L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product start R¹-X start->oxidative_addition boronic R²-B(OH)₂ + Base boronic->transmetalation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The bulky biarylphosphine ligands (L) are crucial in two steps: they facilitate the initial oxidative addition of the aryl halide (R¹-X) and are sterically demanding enough to promote the final, bond-forming reductive elimination step to release the product (R¹-R²).

Logic_Diagram sub Substrate: 6-Bromo-5-halo-pyridin-2-amine features Key Features: - C6-Br (more reactive) - C5-X (less reactive) - 2-Amino Group (chelating) sub->features possesses cat_choice Catalyst Choice features->cat_choice informs trad Traditional Catalyst (e.g., Pd(PPh₃)₄) cat_choice->trad path 1 modern Bulky Ligand Catalyst (e.g., XPhos Pd G3) cat_choice->modern path 2 outcome1 Outcome: - Potential Catalyst Inhibition - Lower Yield - C6 Selectivity trad->outcome1 outcome2 Outcome: - Inhibition Mitigated - High Yield - High C6 Selectivity modern->outcome2

Caption: Logical workflow for catalyst selection based on substrate features.

Experimental Protocol: Suzuki-Miyaura Coupling with an SPhos Precatalyst

This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C6-position of 6-bromo-5-chloropyridin-2-amine using a modern, air-stable palladium precatalyst.

Materials:

  • 6-Bromo-5-chloropyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G2 (2 mol%)[13]

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard Schlenk flask and inert atmosphere (Argon or Nitrogen) setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-chloropyridin-2-amine (e.g., 1.0 mmol, 208 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), and SPhos Pd G2 (0.02 mmol, 14.4 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the prescribed time (typically 4-8 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-5-chloro-pyridin-2-amine product.

Conclusion and Authoritative Recommendations

For the selective cross-coupling of 6-bromo-5-halopyridin-2-amines, the evidence strongly supports the use of modern palladium precatalysts bearing bulky, electron-rich monodentate biarylphosphine ligands. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation at the more reactive C6-bromo position, they are susceptible to deactivation by the substrate's 2-amino group, leading to suboptimal performance.

Catalyst systems such as XPhos Pd G3 and SPhos Pd G2 are the authoritative recommendation. Their steric architecture effectively prevents inhibitory chelation, ensuring high catalytic turnover and leading to cleaner reactions with higher yields under milder conditions. These systems provide a robust and reliable solution for unlocking the synthetic potential of this valuable and challenging class of building blocks in drug discovery and development.

References

Navigating the Structure-Activity Relationship of 6-Bromo-5-fluoropyridin-2-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of targeted therapeutics. Within this vast chemical space, the 6-bromo-5-fluoropyridin-2-amine core represents a particularly intriguing starting point for the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of the bromine and fluorine atoms, coupled with the reactive 2-amino group, provides a versatile platform for synthetic elaboration and fine-tuning of biological activity.

This guide offers a comparative analysis of hypothetical analogs derived from the this compound scaffold. We will delve into the anticipated structure-activity relationships (SAR), propose detailed experimental methodologies for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows. The insights presented herein are synthesized from established principles of medicinal chemistry and data from related heterocyclic systems, providing a robust framework for researchers engaged in the discovery and optimization of novel drug candidates.

The Strategic Importance of the this compound Scaffold

The this compound core is endowed with several features that make it an attractive scaffold for drug design:

  • The 2-Aminopyridine Moiety : This group is a well-established "hinge-binder" in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

  • The 6-Bromo Substituent : The bromine atom at the 6-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to probe the surrounding binding pocket and optimize physicochemical properties.

  • The 5-Fluoro Substituent : The electron-withdrawing fluorine atom can modulate the pKa of the pyridine ring and the 2-amino group, influencing the compound's binding affinity and pharmacokinetic profile. Fluorine substitution is also a common strategy to block metabolic hotspots and improve metabolic stability.

Comparative Analysis of Biological Activity: A Hypothetical SAR Study

To illustrate the potential SAR of this compound analogs, we present a hypothetical series of compounds with modifications at the 2-amino group. These modifications are designed to explore the impact of substituent size, electronics, and hydrogen bonding potential on inhibitory activity against a representative kinase target, such as a receptor tyrosine kinase (e.g., VEGFR2) or a non-receptor tyrosine kinase (e.g., a member of the Src family). The following table summarizes the anticipated inhibitory activities (IC50 values) for this hypothetical series.

Compound IDR Group (at 2-amino position)Predicted VEGFR2 IC50 (nM)Predicted Src Kinase IC50 (nM)Rationale for Predicted Activity
BFA-1 -H>10000>10000Unsubstituted amine lacks sufficient interactions beyond the hinge.
BFA-2 -CH3500800Small alkyl group may provide some beneficial hydrophobic interactions.
BFA-3 -C(O)CH3250450Acyl group can act as a hydrogen bond acceptor and introduce conformational constraints.
BFA-4 -Phenyl150200Phenyl group can explore a hydrophobic pocket adjacent to the hinge.
BFA-5 -4-Methoxyphenyl80120Methoxy group can form additional hydrogen bonds or favorable dipole interactions.
BFA-6 -4-Chlorophenyl95150Chloro substituent can enhance binding through halogen bonding or hydrophobic interactions.
BFA-7 -3,4-Dimethoxyphenyl5090Multiple hydrogen bond donors/acceptors can optimize interactions in the binding site.

Deciphering the Structure-Activity Relationship

Based on the hypothetical data, we can infer the following SAR trends:

  • N-Alkylation and Acylation : Simple N-alkylation (BFA-2) and acylation (BFA-3) of the 2-amino group are expected to modestly increase potency compared to the unsubstituted parent compound (BFA-1). This is likely due to the introduction of hydrophobic interactions and the potential for the acyl carbonyl to act as a hydrogen bond acceptor.

  • N-Arylation : The introduction of an aryl substituent (BFA-4 to BFA-7) is predicted to significantly enhance inhibitory activity. This suggests the presence of a hydrophobic pocket near the hinge-binding region that can be effectively occupied by the aryl ring.

  • Substituent Effects on the Aryl Ring : The nature and position of substituents on the N-aryl ring are critical for optimizing potency. Electron-donating groups like methoxy (BFA-5 and BFA-7) may enhance activity through favorable electronic effects or by forming specific hydrogen bonds with residues in the kinase active site. Halogen substituents (BFA-6) can also contribute positively to binding affinity.

Experimental Protocols

To validate the hypothetical SAR, the following experimental protocols are recommended.

General Synthetic Procedure for N-Arylation (Buchwald-Hartwig Amination)

A robust method for synthesizing N-aryl derivatives of this compound is the Buchwald-Hartwig cross-coupling reaction.

Diagram of Synthetic Workflow

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start This compound Reaction_Mixture Combine Reactants Start->Reaction_Mixture Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Mixture Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Mixture Base Base (e.g., Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heat under Inert Atmosphere Reaction_Mixture->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl Product Purification->Product

Caption: Synthetic workflow for N-arylation via Buchwald-Hartwig coupling.

Step-by-Step Protocol:

  • To a dry reaction vessel, add this compound (1.0 eq), the desired aryl halide (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 and Xantphos).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-bromo-5-fluoropyridin-2-amine analog.

In Vitro Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of the synthesized analogs against specific kinases can be determined using a variety of commercially available assay formats, such as fluorescence-based assays that measure ATP consumption.

Diagram of Kinase Assay Workflow

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition Compound_Prep Serial Dilution of Test Compounds Incubation Incubate Kinase with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Kinase Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate/ATP Solution Initiation Initiate Reaction with Substrate/ATP Substrate_Prep->Initiation Incubation->Initiation Reaction Allow Kinase Reaction to Proceed Initiation->Reaction Detection Add Detection Reagent Reaction->Detection Measurement Measure Signal (e.g., Fluorescence) Detection->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well assay plate, add the kinase enzyme and the test compound at various concentrations.

  • Incubate the enzyme and compound mixture for a specified period to allow for binding.

  • Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.

  • Allow the reaction to proceed for a defined time at a controlled temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Plot the signal as a function of compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Diagram of a Plausible Targeted Signaling Pathway

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BFA_Analog This compound Analog BFA_Analog->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of a generic RTK signaling pathway by a BFA analog.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. The hypothetical SAR study presented in this guide, based on established medicinal chemistry principles, suggests that N-arylation of the 2-amino group is a promising strategy for enhancing biological activity. The bromine atom at the 6-position provides a valuable handle for further optimization through cross-coupling reactions, allowing for the exploration of additional binding interactions and the fine-tuning of pharmacokinetic properties.

Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate and expand upon the SAR trends outlined here. This should include variations in the N-aryl substituents, as well as modifications at the 6-position. Comprehensive profiling of promising compounds for selectivity against a panel of kinases, along with in vitro ADME (absorption, distribution, metabolism, and excretion) studies, will be crucial for identifying lead candidates for further preclinical development.

A Comparative Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 6-Amino-5-Fluoropyridin-2-yl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Amino-5-Fluoropyridin-2-yl Moiety

In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold, valued for its ability to improve physicochemical properties and engage in critical binding interactions with biological targets.[1] The 6-amino-5-fluoropyridin-2-yl moiety, in particular, has emerged as a privileged structural motif. The strategic placement of a fluorine atom is a well-established tactic to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Furthermore, the aminopyridine structure can improve aqueous solubility and permeability, key parameters in developing orally bioavailable drugs.[4][5]

However, the promise of this moiety can only be realized if its metabolic fate is well-understood. Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, exposure, and potential for drug-drug interactions.[6] This guide provides a comparative framework for assessing the metabolic stability of drug candidates incorporating the 6-amino-5-fluoropyridin-2-yl moiety, offering both theoretical grounding and practical, field-proven experimental protocols.

Comparative Analysis of In Vitro Metabolic Stability Models

The initial assessment of metabolic stability is almost exclusively performed using in vitro systems that model the metabolic machinery of the liver, the body's primary site for drug metabolism.[7] The two most common and complementary systems are liver microsomes and hepatocytes.

  • Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[8] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9][10] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying liabilities related to CYP-mediated oxidative metabolism.[10] However, they lack the complete enzymatic machinery for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and do not account for cellular processes like transport.

  • Hepatocytes : These are intact, viable liver cells.[11] Hepatocyte assays provide a more holistic and physiologically relevant assessment, as they contain the full complement of both Phase I and Phase II metabolic enzymes, along with cellular cofactors and transporters.[7][12] While they offer a more comprehensive picture of cellular metabolism, these assays are typically more expensive and have lower throughput than microsomal assays.[9]

The choice between these systems depends on the stage of drug discovery. Microsomal assays are often used for early-stage screening to quickly rank compounds, while hepatocyte assays are employed for more in-depth characterization of promising leads.[6]

Experimental Protocols: A Self-Validating System

The trustworthiness of any metabolic stability data hinges on a robust and well-controlled experimental design. The following protocols represent standard, validated methodologies for assessing stability in both human liver microsomes and cryopreserved hepatocytes.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine a compound's intrinsic clearance (CLint) primarily due to Phase I metabolism.

Causality Behind Experimental Choices:

  • NADPH Regenerating System: CYPs are monooxygenases that require NADPH as a cofactor to function.[13] Since NADPH is consumed during the reaction, a regenerating system (consisting of glucose-6-phosphate and its dehydrogenase) is used to ensure its continuous supply, maintaining linear enzyme kinetics.[13]

  • Protein Concentration: A protein concentration of 0.5 mg/mL is a standard condition that balances detectable turnover with avoiding non-specific binding issues.[8]

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to abruptly stop the enzymatic reaction by precipitating the microsomal proteins.[14] It also contains an internal standard for accurate quantification by LC-MS/MS.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution in phosphate buffer containing: 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[13]

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a concentration of 1 mg/mL in cold phosphate buffer. This creates a 2x working stock.

  • Incubation Procedure (96-well plate format):

    • In a 96-well plate, pre-warm the NADPH regenerating system solution at 37°C for 10 minutes.

    • In a separate plate, add the 2x HLM suspension. Add the test compound to the microsomes to achieve a final incubation concentration of 1 µM. Pre-incubate this plate at 37°C for 5 minutes.

    • To initiate the reaction, transfer an equal volume of the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound. The final microsomal protein concentration will be 0.5 mg/mL.

    • Control Wells: Include incubations without the NADPH regenerating system to assess non-CYP-dependent degradation (e.g., chemical instability or other enzymes).[8]

  • Time-Point Sampling & Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[8]

    • Immediately add the aliquot to a separate 96-well plate containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., verapamil, testosterone) to terminate the reaction.[14]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[15]

Protocol 2: Plated Cryopreserved Hepatocyte Stability Assay

This protocol assesses the overall metabolic clearance of a compound, encompassing both Phase I and Phase II pathways.

Causality Behind Experimental Choices:

  • Plated Monolayer: Using hepatocytes in a plated monolayer format allows for longer incubation times (hours to days) compared to suspension cultures.[16] This is crucial for accurately assessing the stability of low-turnover compounds.

  • Serum-Free Medium: Serum contains proteins that can bind to the test compound, reducing its free concentration and artifactually lowering the observed metabolic rate. Therefore, serum-free medium is used during the incubation period.[16]

  • Cell Density: A defined cell density (e.g., 0.5 million cells/mL) is used to standardize the assay and allow for accurate scaling of the in vitro clearance data to predict in vivo clearance.[12]

Detailed Step-by-Step Methodology:

  • Hepatocyte Plating and Recovery:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates (e.g., 24-well or 96-well) at a specified density.

    • Allow the cells to attach and form a monolayer for 4-6 hours in a humidified incubator (37°C, 5% CO2) using a serum-containing plating medium.[16]

    • After attachment, wash the cells and replace the plating medium with serum-free incubation medium (e.g., Williams' Medium E with supplements).[16] Allow the cells to acclimate.

  • Compound Incubation:

    • Prepare the test compound in warm (37°C) serum-free incubation medium at the desired final concentration (typically 1 µM). The final DMSO concentration should not exceed 0.1%.[16]

    • Remove the medium from the hepatocyte monolayer and add the medium containing the test compound.

    • Place the plates in the incubator. For suspension, gentle shaking on an orbital shaker can improve mixing.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of both the cells and the incubation medium.[7]

    • Immediately quench the reaction by adding the samples to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay protocol (centrifugation to remove cell debris and protein).

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[7]

Visualization of Experimental Workflow and Metabolic Pathways

Caption: Workflow of an in vitro metabolic stability assay.

Metabolic Fate of the 6-Amino-5-Fluoropyridin-2-yl Moiety

The structure of this moiety suggests several potential metabolic pathways, primarily mediated by CYP enzymes. The fluorine atom at the 5-position is a key feature, as it blocks what might otherwise be a susceptible site for aromatic hydroxylation.

Primary Metabolic Pathways:

  • Oxidation of the Pyridine Ring: Despite the fluorine blocker, other positions on the pyridine ring can be susceptible to hydroxylation. Studies on related aminopyridine compounds like dalfampridine (4-aminopyridine) show that hydroxylation is a possible, albeit minor, metabolic pathway.[17] CYP2E1 has been specifically implicated in the metabolism of fluorinated aminopyridines.[18]

  • N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation, forming a pyridine N-oxide metabolite. This is a common metabolic route for pyridine-containing drugs.[18]

  • Metabolism at the Amino Group: The exocyclic amino group could potentially undergo conjugation reactions (Phase II), such as N-glucuronidation, although this is typically assessed using hepatocyte models.

G cluster_metabolites Potential Metabolites parent 6-Amino-5-fluoro pyridin-2-yl Moiety met1 Ring Hydroxylation (e.g., at C3 or C4) parent->met1 CYP-mediated (e.g., CYP2E1) met2 Pyridine N-Oxide parent->met2 CYP/FMO-mediated met3 N-Glucuronide (Phase II) parent->met3 UGT-mediated (in Hepatocytes)

Caption: Potential metabolic pathways for the moiety.

Data Interpretation and Comparative Analysis

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural log of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, normalized to the amount of enzymatic protein or the number of cells. It represents the maximal ability of the liver to clear a drug.[14]

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [14]

    • CLint (µL/min/10^6 cells) = (0.693 / t½) / (million cells/mL) [12]

These values are crucial for ranking compounds and for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[12]

Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)

CompoundDescriptiont½ (min)CLint (µL/min/mg protein)Primary Metabolite
Compound A Contains 6-amino-5-fluoropyridin-2-yl759.2Pyridine N-Oxide
Compound B Non-fluorinated analogue (6-aminopyridin-2-yl)2527.75-Hydroxy-pyridine
Verapamil High-clearance positive control< 10> 69.3N-dealkylation
Diclofenac Intermediate-clearance positive control3519.8Hydroxylation

Analysis of Data: The data in Table 1 illustrates the powerful effect of fluorination. Compound B, the non-fluorinated analogue, is metabolized relatively quickly, with the primary metabolite being hydroxylation at the now-unsubstituted 5-position. In contrast, Compound A, with the fluorine "metabolic block," shows a significantly longer half-life and lower intrinsic clearance.[19] Its metabolism is shifted to a different pathway, N-oxidation, which occurs at a slower rate. This demonstrates the success of the fluorine substitution strategy in enhancing metabolic stability.

Conclusion and Future Directions

The 6-amino-5-fluoropyridin-2-yl moiety is a valuable scaffold in drug design, offering a built-in strategy to enhance metabolic stability. A systematic assessment using a combination of in vitro tools like liver microsomes and hepatocytes is essential to validate this stability and characterize the metabolic pathways. Early-stage microsomal assays provide a rapid means to confirm the effectiveness of the fluorine block by comparing against non-fluorinated analogues. Subsequent hepatocyte studies offer a more complete picture, incorporating Phase II metabolism and cellular transport. By employing the robust protocols and comparative frameworks detailed in this guide, researchers can confidently assess the metabolic profile of their drug candidates, enabling data-driven decisions to advance molecules with optimized pharmacokinetic properties.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyridines in Modern Chemistry

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a versatile synthetic handle have cemented its status as a "privileged" structure in drug discovery. From kinase inhibitors in oncology to novel materials with advanced optical properties, the demand for structurally diverse and functionalized aminopyridines is ever-increasing.[1]

This guide provides an in-depth comparison of the primary synthetic strategies for accessing these critical building blocks. We will move beyond a simple recitation of protocols to dissect the underlying principles, practical considerations, and strategic trade-offs of each method. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding to select the optimal synthetic route for their specific target molecules. We will explore classical methods that remain relevant for their cost-effectiveness, transition-metal-catalyzed cross-coupling reactions that offer unparalleled scope, and modern C-H functionalization approaches that represent the cutting edge of efficiency and atom economy.

I. Classical Approaches: Foundational but Fierce

These long-established methods are often characterized by harsh reaction conditions and limited functional group tolerance. However, their low cost and scalability for certain substrates ensure their continued relevance.

The Chichibabin Reaction: Direct Amination at a Cost

First reported by Aleksei Chichibabin in 1914, this reaction enables the direct amination of the pyridine ring, typically at the C2 position, using sodium amide (NaNH₂).[2] The reaction is a formal nucleophilic substitution of a hydride ion, which is liberated as hydrogen gas.

Mechanism of Action: The reaction proceeds via the addition of the amide anion to the electron-deficient C2 position of the pyridine ring. The pyridine nitrogen's coordination to the sodium cation enhances the electrophilicity of the ring. The resulting σ-complex (or Meisenheimer adduct) rearomatizes by eliminating a hydride ion, which subsequently deprotonates the newly installed amino group or the amine solvent, releasing hydrogen gas. An aqueous workup neutralizes the resulting sodium salt to yield the 2-aminopyridine.[2]

G cluster_legend Chichibabin Reaction Mechanism Pyridine Pyridine SigmaComplex σ-Complex (Meisenheimer Adduct) Pyridine->SigmaComplex + :NH₂⁻ NaNH2 NaNH₂ ProductSalt Sodium 2-aminopyridide SigmaComplex->ProductSalt - H⁻ Product 2-Aminopyridine ProductSalt->Product H₂O Workup H2 H₂ gas

Caption: Simplified mechanism of the Chichibabin reaction.

Advantages:

  • Atom Economy: It is a direct C-H functionalization, avoiding pre-functionalization of the pyridine ring.

  • Low Cost: The primary reagent, sodium amide, is inexpensive.

Limitations:

  • Harsh Conditions: Typically requires high temperatures (110-150 °C) and strongly basic, anhydrous conditions.[3]

  • Limited Functional Group Tolerance: Incompatible with many common functional groups (e.g., esters, ketones, nitro groups).

  • Safety Concerns: The reaction generates hydrogen gas, which is highly flammable, and sodium amide is pyrophoric.

  • Regioselectivity Issues: While C2 amination is favored, mixtures of isomers can be obtained with substituted pyridines.

Experimental Protocol: Modern Chichibabin Amination A recent modification by Chiba and co-workers utilizes a NaH-LiI composite, which mediates the reaction under milder conditions (85 °C).[4]

  • Setup: To a 10 mL oven-dried sealed tube containing a stir bar, add NaH (3.0 equiv) and LiI (2.0 equiv).

  • Reagents: Under a nitrogen atmosphere, add pyridine (1.0 equiv) dissolved in anhydrous THF, followed by the primary amine (2.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 85 °C in an oil bath for 7-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench with ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.[4]

Reduction of Nitropyridines

This two-step approach involves the initial nitration of a pyridine derivative (often a pyridine-N-oxide to facilitate the reaction), followed by reduction of the nitro group to an amine.

Mechanism of Action: The reduction of the nitro group is a classic transformation that can be achieved with various reagents. A common and robust method is the use of a metal, such as iron, tin, or zinc, in an acidic medium (Béchamp reduction). The metal acts as the electron source, and the acid provides the protons for the successive reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine. Catalytic hydrogenation over palladium, platinum, or nickel is also highly effective.[5]

G cluster_legend Reduction of a Nitropyridine Derivative Start 4-Nitropyridine-N-Oxide Product 4-Aminopyridine Start->Product Reduction (6e⁻, 6H⁺) Reagents Fe / H₂SO₄ or H₂, Pd/C

Caption: General scheme for nitropyridine reduction.

Advantages:

  • Reliability: The reduction of an aromatic nitro group is one of the most reliable reactions in organic synthesis.

  • Versatility in Reagents: A wide variety of reducing agents can be employed, from simple metals to catalytic systems, allowing for optimization.

  • Good Yields: The reduction step typically proceeds in high yield (85-90%+).[5]

Limitations:

  • Multi-step Process: Requires a separate nitration step, which can be harsh and may produce isomeric mixtures.

  • Functional Group Incompatibility: Catalytic hydrogenation can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls). Metal/acid reductions can be incompatible with acid-labile groups.

Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide with Iron

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitropyridine-N-oxide (1.0 equiv) and water.

  • Reagents: Add iron powder (Fe, ~3-5 equiv) and a mineral acid such as 25-30% sulfuric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the reaction and neutralize with a base (e.g., sodium carbonate) to a basic pH.

  • Filtration: Filter the mixture through a pad of Celite to remove iron salts.

  • Extraction & Purification: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product. Yields are typically in the 85-90% range.[5]

II. Modern Syntheses via Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling has revolutionized C-N bond formation, providing mild, general, and highly functional group-tolerant methods for synthesizing aminopyridines from readily available halopyridines.

The Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[6] It has become the gold standard for C-N bond formation due to its remarkable scope and reliability.

Mechanism of Action: The catalytic cycle is believed to involve:

  • Oxidative Addition: A Pd(0) complex, generated in situ, undergoes oxidative addition into the aryl-halide bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for facilitating the reductive elimination step and preventing side reactions like β-hydride elimination.[7]

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-X Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)(L)₂(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex + HNR¹R² Amido_complex Ar-Pd(II)(L)₂(NR¹R²) Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Advantages:

  • Broad Substrate Scope: Tolerates a vast array of functional groups on both the halopyridine and the amine coupling partner.

  • Mild Conditions: Reactions are typically run at moderate temperatures (80-120 °C).

  • High Yields: Generally provides high to excellent yields.

  • Versatility: Applicable to primary and secondary amines, anilines, and even ammonia equivalents.

Limitations:

  • Catalyst Cost & Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive. The Pd(0) catalyst is sensitive to oxygen, requiring an inert atmosphere.

  • Base Sensitivity: Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), which may not be compatible with all substrates.

Experimental Protocol: Amination of 2-Chloropyridine

  • Setup: In an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv).

  • Reagents: Purge the vessel with an inert gas (Argon or Nitrogen). Add the 2-chloropyridine (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-150 °C) with stirring for the required time (often 30 min to 24 h), monitoring by TLC or LC-MS. Microwave irradiation can significantly accelerate the reaction.[8]

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography.

The Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction (often called the Goldberg reaction when applied to amines).[9] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands for the copper catalyst have made it a viable and often more cost-effective alternative to palladium-catalyzed methods.

Mechanism of Action: The precise mechanism is still debated, but a plausible pathway involves:

  • Formation of a Copper-Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.

  • Oxidative Addition: The aryl halide adds to the copper center, likely forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the aminopyridine product and regenerating a Cu(I) species. Ligands such as 1,10-phenanthroline or amino acids are crucial for stabilizing the copper intermediates and facilitating the catalytic cycle under milder conditions.[10][11]

Advantages:

  • Lower Catalyst Cost: Copper is significantly cheaper than palladium.

  • Alternative Reactivity: Can be successful for substrates that are challenging in Buchwald-Hartwig reactions.

Limitations:

  • Harsh Conditions (Classical): Traditional Ullmann reactions require very high temperatures (>200 °C) and polar aprotic solvents.[9]

  • Ligand Requirement (Modern): Modern, milder protocols require specific ligands, which adds cost and complexity.

  • Substrate Scope: Can be less tolerant of certain functional groups compared to the most advanced Buchwald-Hartwig systems.

Experimental Protocol: Modern Ullmann-type Amination

  • Setup: To a reaction vial, add CuI (1-10 mol%), a ligand (e.g., 1,10-phenanthroline or N-methylglycine, 2-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Reagents: Add the halopyridine (1.0 equiv), the amine (1.2 equiv), and a suitable solvent (e.g., DMSO or DMF).

  • Reaction: Seal the vial and heat to 60-120 °C with stirring until the starting material is consumed.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, concentrated, and purified chromatographically.[12]

III. The Frontier: Direct C-H Functionalization

The direct conversion of a C-H bond into a C-N bond is the most atom-economical approach to aminopyridines. While still an evolving field, C-H amination strategies promise to reduce synthetic steps and waste by avoiding the pre-functionalization required for cross-coupling reactions.

Mechanism of Action: Direct amination of pyridine C-H bonds is challenging due to the low nucleophilicity of the ring. Strategies often involve:

  • In Situ Activation: The pyridine nitrogen is activated in situ by a reagent (e.g., an acid or a hypervalent iodine species), making the ring more electrophilic.

  • Nucleophilic Attack: An external amine or an amine surrogate (like a second pyridine molecule) attacks the activated ring, typically at the C2 or C4 position.

  • Cleavage/Release: The activating group is cleaved, and the newly installed amino group is revealed, often through a Zincke-type aminolysis process.

G Pyridine Pyridine ActivatedComplex Activated Pyridinium Intermediate Pyridine->ActivatedComplex + Activator Activator Activating Reagent (e.g., Py-HVI) Product Aminopyridine ActivatedComplex->Product + Amine Source (Aminolysis) AmineSource Amine Source (e.g., NH₄OH)

Caption: General workflow for direct C-H amination via activation.

Advantages:

  • Ultimate Atom Economy: Avoids the use of halogenated starting materials.

  • Novel Regioselectivity: Can provide access to isomers (e.g., C4-aminated products) that are difficult to obtain via other methods.

  • Late-Stage Functionalization: Ideal for introducing amino groups into complex molecules at a late stage of a synthesis.

Limitations:

  • Developing Field: General and broadly applicable protocols are still emerging.

  • Substrate Specificity: Many current methods are optimized for specific classes of heterocycles (e.g., quinolines, imidazopyridines) and may not apply to simple pyridines.[5]

  • Reagent Stoichiometry: Often requires stoichiometric activating agents.

Experimental Protocol: Direct C4-Amination of Quinolines (A Representative Example) This protocol from Wengryniuk and coworkers demonstrates the concept on a fused azaarene, providing access to valuable C4-aminated products.

  • Activation: To a solution of the azaarene (e.g., quinoline, 1.0 equiv) in a solvent like DCE, add the activating reagent (e.g., Py-HVI, a hypervalent iodine reagent, 1.2 equiv) and an acid (e.g., TMSOTf, 1.2 equiv) at room temperature. Stir for several hours.

  • Isolation (Optional): The resulting N-heteroaryl pyridinium salt can often be isolated by precipitation/trituration.

  • Aminolysis: Dissolve the crude or isolated salt in a solvent and treat with an amine source (e.g., aqueous NH₄OH or ethanolamine).

  • Reaction: Stir at room temperature until the cleavage is complete.

  • Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry, concentrate, and purify by chromatography to separate the regioisomeric products.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route is a multi-parameter decision, balancing factors like cost, scale, required functional group tolerance, and available equipment.

Method Typical Yield Conditions Key Reagents Pros Cons
Chichibabin Reaction 40-80%[4]High Temp (~150°C), Anhydrous, BasicNaNH₂ or NaH/LiILow cost, High atom economyHarsh, Poor FG tolerance, Safety issues (H₂ gas)
Nitropyridine Reduction 80-95% (reduction step)[5]Acidic or Neutral, Reflux or RTFe/Acid or H₂/Pd-CReliable, High yield for reduction stepMulti-step, Nitration can be harsh and unselective
Buchwald-Hartwig Amination 70-95%[8]Moderate Temp (80-120°C), Inert atm., BasicPd catalyst, Phosphine ligand, BaseExcellent scope & FG tolerance, MildHigh catalyst/ligand cost, Air-sensitive
Ullmann Condensation 60-90%[12]Moderate to High Temp (60-120°C, modern)Cu catalyst, Ligand, BaseLower catalyst cost than PdCan require higher temps, Scope can be narrower than B-H
Direct C-H Amination 50-85%Mild (RT to moderate heat)Activating agent, Amine sourceUltimate atom economy, Novel regioselectivityStill developing, Often substrate-specific, Stoichiometric activators

V. Conclusion and Future Outlook

The synthesis of functionalized aminopyridines has evolved dramatically from the classical, high-temperature methods to the sophisticated and mild catalytic protocols of today. For large-scale synthesis of simple aminopyridines where cost is the primary driver, the Chichibabin reaction and nitropyridine reduction routes, despite their drawbacks, remain important.

For discovery and medicinal chemistry, where functional group tolerance and substrate scope are paramount, the Buchwald-Hartwig amination stands as the undisputed workhorse. Its predictability and reliability justify the higher cost of the catalytic system. The modern Ullmann condensation offers a valuable, cost-effective alternative, particularly when palladium-based methods fail or for specific substrate classes where copper catalysis excels.

The future of aminopyridine synthesis undoubtedly lies in the continued development of direct C-H functionalization methods. As these strategies mature to encompass a broader range of simple pyridine substrates with catalytic turnovers, they will offer the most sustainable and efficient path to these invaluable chemical motifs, further empowering innovation in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Bromo-5-fluoropyridin-2-amine (CAS No. 1257294-51-1). As a halogenated pyridine derivative used in complex organic synthesis, particularly in pharmaceutical and materials science research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Characterization and Regulatory Framework

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, hazard profiles can be reliably inferred from structurally analogous compounds like 2-Amino-5-fluoropyridine and 2-Amino-6-bromopyridine.[1][2][3][4] The primary operational principle is to treat this compound as hazardous until proven otherwise.

1.1. Hazard Profile Summary

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.[3]Ingestion may cause gastrointestinal irritation; skin contact can cause irritation; inhalation may lead to respiratory tract irritation.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3]Redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[1][3]Pain, redness, and potential damage to eye tissue.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[2][3]Coughing, shortness of breath, and discomfort in the respiratory system.

1.2. Hazardous Decomposition and Incompatibilities

Understanding the chemical's reactivity is critical for both storage and disposal.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent vigorous, potentially hazardous reactions.[1][5]

  • Hazardous Decomposition Products: When subjected to high heat, such as during a fire or improper incineration, this compound can decompose to release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[1][2][3] This thermal decomposition profile is the primary reason it cannot be disposed of via standard waste streams and requires specialized treatment.

1.3. Governing Regulations

In the United States, the handling and disposal of laboratory chemicals are governed by several key regulations. All procedures must be in compliance with:

  • Occupational Safety and Health Administration (OSHA): Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard.[6][7] This mandates the creation of a written Chemical Hygiene Plan (CHP) for every laboratory.[6][7][8]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[9][10] As a halogenated organic compound, this chemical waste falls under RCRA regulations.[11]

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the proper protective measures must be in place.

2.1. Engineering Controls

Primary containment should always be achieved through engineering controls. All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood.[6][7] This is crucial to prevent the inhalation of dust or vapors.[3]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The rationale is to create a complete barrier against all potential routes of exposure.

PPE TypeSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[12]Prevents dermal absorption and skin irritation. Always inspect gloves before use.[3]
Eye/Face Protection Chemical safety goggles or a full-face shield if there is a splash hazard.[1]Protects against eye irritation and serious damage from accidental splashes.
Skin/Body Protection A fully buttoned laboratory coat and closed-toe shoes.[12]Prevents contact with skin on the arms and body.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or if handling large quantities.[1]Prevents respiratory tract irritation from inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

Disposal is a multi-stage process that begins in the laboratory at the point of generation. Never mix this waste with non-hazardous trash or pour it down the drain.[8]

3.1. Waste Collection and Segregation

  • Designate a Waste Stream: this compound waste must be collected as "Halogenated Organic Solid Waste" . Do not mix it with non-halogenated solvents or other waste streams, as this can significantly increase disposal costs and complicate the treatment process.[10]

  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.[10][13] The container must be in good condition with no leaks or cracks.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[12][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date you first added waste to the container (Accumulation Start Date).[13]

  • Transferring Waste: Carefully transfer any residual solid, contaminated materials (e.g., weighing paper, contaminated gloves, paper towels from a small spill cleanup) into the designated waste container.[12] Perform this transfer inside a chemical fume hood to minimize exposure.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[10][13] This is an EPA requirement to prevent the release of hazardous vapors into the laboratory.

G cluster_lab In-Laboratory Waste Generation start Identify Waste (this compound) select_container Select Compatible Container (HDPE or Glass) start->select_container Step 1 label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date select_container->label_container Step 2 transfer_waste Transfer Waste in Fume Hood label_container->transfer_waste Step 3 seal_container Keep Container Tightly Sealed transfer_waste->seal_container Step 4

Caption: In-laboratory waste collection workflow for this compound.

3.2. On-Site Storage

Once the container is full or is no longer needed, it must be moved to your facility's designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.

  • Storage Location: Store the container in a well-ventilated, secure area away from incompatible materials.[12]

  • Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Arrange for Pickup: Complete and submit a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department to have the waste removed by a licensed professional.[12]

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.

  • Waste Contractor: Your institution's EHS department will contract with a specialized waste management company.

  • Transportation: The waste will be transported in compliance with Department of Transportation (DOT) regulations.[9]

  • Disposal Technology: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[14] This process must be conducted in a specialized hazardous waste incinerator equipped with scrubbers and other air pollution control devices. These controls are essential to neutralize the acidic gases (HBr, HF) and prevent the formation of dioxins and furans that can occur during the combustion of halogenated materials.[15]

G lab Laboratory SAA (Sealed & Labeled Container) ehs EHS Pickup & Consolidation lab->ehs transport Licensed Waste Transporter (DOT Compliance) ehs->transport facility Approved Hazardous Waste Disposal Facility transport->facility incineration High-Temperature Incineration with Emission Scrubbing facility->incineration

Caption: Overall disposal lifecycle from the lab to final destruction.

Emergency Procedures

Accidents can happen, and preparedness is key.

5.1. Spill Response

  • Small Spill (in a fume hood): If a small amount is spilled within a fume hood, you may clean it up if you are trained to do so.[12] Wear your full PPE. Absorb the spill with an inert, dry material like vermiculite or sand. Carefully sweep or scoop the material into your designated hazardous waste container.[2][3][12]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your colleagues and notify your laboratory supervisor and institutional EHS department immediately.[12] Do not attempt to clean it up yourself.

5.2. Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

Mastering the Unseen Threat: A Senior Scientist's Guide to Handling 6-Bromo-5-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, chemists, and drug development professionals pioneering new molecular frontiers, the compounds we handle are tools of immense potential. Yet, they demand our utmost respect and diligence. 6-Bromo-5-fluoropyridin-2-amine (CAS No. 1257294-51-1) is one such molecule—a valuable building block in medicinal chemistry that requires a comprehensive understanding of its safe handling.[1][2]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why each piece of personal protective equipment (PPE) and every procedural step is critical. As scientists, we validate our hypotheses through rigorous experimentation; we must apply that same rigor to our personal safety. This protocol is a self-validating system, ensuring that from the moment you enter the lab to the final disposal of waste, every action is grounded in established safety principles.

Hazard Assessment: An Analog-Based Approach

Compounds like 2-Amino-5-fluoropyridine, 2-Amino-5-chloropyridine, and other aminobromopyridines consistently exhibit a clear set of hazards.[3][4][5][6][7] Therefore, we must handle this compound with the assumption that it poses similar risks.

Predicted Hazard Summary Table

Hazard ClassificationDescriptionRationale for Concern & Required Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][8]The primary routes of exposure are all significant. This necessitates a complete barrier (gloves, lab coat) and avoiding airborne particulates (fume hood, respirator).
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness, inflammation, or chemical burns.[7]Prevents the use of compromised gloves. Mandates immediate doffing and washing upon any suspected contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[7]A splash could have severe consequences. Chemical safety goggles are non-negotiable. A face shield provides an essential secondary layer of protection.
Specific Target Organ Toxicity (STOT-SE) May cause respiratory irritation.[6]Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the most critical barrier between you and the chemical. Each component is chosen to counteract a specific, identified hazard.

  • Respiratory Protection: A NIOSH (or equivalent) approved respirator with cartridges appropriate for organic vapors and particulates is necessary if there is any risk of dust generation outside of a fume hood.[3] However, the primary control measure is to always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[3][4] Given the severe eye irritation potential, wearing a full-face shield over the goggles is the best practice, especially when handling larger quantities or during initial weighing procedures where dust is more likely.

  • Hand Protection: Nitrile gloves are a common choice, but it is crucial to verify their compatibility and breakthrough time for halogenated aromatic compounds.[9] Best practice dictates double-gloving . This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin. Always inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure clothing is made of non-absorbent material and provides full coverage.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol ensures safety is integrated into every stage of the handling process.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area->don_ppe gather_materials 3. Gather All Equipment (Spatulas, Weigh Paper, Waste Containers) don_ppe->gather_materials weigh 4. Weigh Compound Carefully to Minimize Dust gather_materials->weigh dissolve 5. Add to Solvent (If applicable) weigh->dissolve reaction 6. Perform Reaction/ Application dissolve->reaction decontaminate 7. Decontaminate Equipment & Work Surface reaction->decontaminate dispose 8. Dispose of Waste in Labeled, Sealed Container decontaminate->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: A sequential workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

    • Don all required PPE: lab coat, chemical safety goggles, face shield, and double nitrile gloves.

    • Place plastic-backed absorbent pads on the work surface to contain minor spills.

    • Prepare and label a dedicated, sealed container for hazardous waste.

  • Handling the Solid:

    • Perform all manipulations, especially weighing, within the fume hood to control dust.[4]

    • Use spatulas and weighing paper appropriate for the amount being handled to minimize aerosolization.

    • Keep the primary container tightly closed when not in use.[3]

  • Post-Handling and Cleanup:

    • Carefully decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent.

    • Place all contaminated disposable items (gloves, weigh paper, absorbent pads) into the designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination: remove the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves.

    • Wash hands thoroughly with soap and water after the procedure is complete.[7]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (within fume hood):

    • Ensure trained personnel wearing full PPE clean the spill immediately.

    • Use absorbent pads to wipe up the material.

    • Clean the spill area thoroughly with a detergent solution, followed by water.

    • Place all cleanup materials in the sealed hazardous waste container.

  • Major Spill:

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the laboratory.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan:

All waste, including the chemical itself and any contaminated materials, is classified as hazardous waste.

  • Collect all waste in a clearly labeled, chemically compatible, and sealable container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Dispose of the container through your institution's official hazardous waste disposal program, following all local, state, and federal regulations.[4][10]

By internalizing the principles and adhering strictly to the protocols outlined in this guide, you build a resilient shield of safety, allowing you to focus on the innovative and impactful work that defines our field.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluoropyridin-2-amine
Reactant of Route 2
6-Bromo-5-fluoropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.